molecular formula C7H8N2O B010032 3-Acetylpyridine oxime CAS No. 106881-77-0

3-Acetylpyridine oxime

Cat. No.: B010032
CAS No.: 106881-77-0
M. Wt: 136.15 g/mol
InChI Key: MSRXORUOQNNOKN-RMKNXTFCSA-N
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Description

3-Acetylpyridine oxime (CAS 5973-83-1), with the molecular formula C 7 H 8 N 2 O, is a high-purity solid reagent with a melting point of 95-97°C, offered to support advanced chemical and pharmaceutical research . This compound is a versatile precursor and key intermediate in organic synthesis and coordination chemistry. Its primary documented application is in the pharmaceutical sector, where it serves as a key building block in the synthesis of Telithromycin, a ketolide antibiotic . As a member of the pyridyl oxime family, it is of significant research interest for its ability to act as a versatile ligand, forming complexes with various metal ions for applications in catalysis and materials science . Furthermore, the pyridinium oxime structural class, to which this compound belongs, is extensively investigated for its potential to reactivate acetylcholinesterase (AChE) inhibited by organophosphates, a critical line of inquiry for developing improved antidotes against nerve agents and pesticides . Hazard Information: This product is classified as harmful and requires careful handling. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) . Appropriate personal protective equipment (PPE) should be worn, and safety data sheets must be consulted prior to use. Notice: This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications, or any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine
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InChI

InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRXORUOQNNOKN-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5973-83-1
Record name Ketone, methyl 3-pyridyl, oxime
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Record name 3-Acetylpyridine oxime
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Record name Ethanone, 1-(3-pyridinyl)-, oxime
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Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 3-Acetylpyridine Oxime from 3-Acetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine oxime is a pivotal chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. As a derivative of 3-acetylpyridine, it combines a pyridine ring with a ketoxime functional group, making it a versatile building block for the synthesis of more complex bioactive molecules.[1] Its most notable application is as a key intermediate in the production of the antibiotic Telithromycin.[2][3] Furthermore, pyridinium oximes are extensively researched for their potential role as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphates, indicating their therapeutic potential in treating nerve agent poisoning.[2]

This guide provides a comprehensive technical overview of the synthesis of this compound from its precursor, 3-acetylpyridine. It includes detailed experimental protocols, a summary of quantitative data, and graphical representations of the chemical pathway and experimental workflow to support research and development efforts.

Chemical Properties and Data

A clear understanding of the physicochemical properties of the starting material and the final product is crucial for experimental design, safety, and analysis. The properties of 3-acetylpyridine and this compound are summarized below.

Table 1: Physicochemical Properties of Reactant and Product
Property3-Acetylpyridine (Starting Material)This compound (Product)
Molecular Formula C₇H₇NOC₇H₈N₂O[4]
Molecular Weight 121.14 g/mol 136.15 g/mol [2][4]
CAS Number 350-03-85973-83-1[1][4]
Appearance Yellow to light brown crystalline solid or yellow liquidSolid[2]
Melting Point Not specified95 to 97°C[2]
IUPAC Name 1-(pyridin-3-yl)ethanone(NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine[4]
Synonyms 3-Acetopyridine, Methyl 3-pyridyl ketone1-(3-pyridinyl)-1-ethanone oxime, Methyl 3-pyridyl ketoxime[4]

Synthesis Pathway and Mechanism

The synthesis of this compound is a classic example of oxime formation from a ketone. The reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of 3-acetylpyridine.[2] This is followed by a dehydration step to yield the final oxime product. The reaction is typically performed using hydroxylamine hydrochloride, with a base added to liberate the free hydroxylamine nucleophile.[2]

Reaction Scheme

The overall chemical transformation is illustrated below.

G r1 3-Acetylpyridine plus1 + r2 Hydroxylamine (NH2OH) arrow Base (e.g., NaOH) Solvent (e.g., H2O/Ethanol) r2->arrow p1 This compound plus2 + p2 Water (H2O) arrow->p1 G A Reagent Preparation (Dissolve NH2OH·HCl & Base) B Reaction Step (Add 3-Acetylpyridine at 0-5°C) A->B 1 C Isolation (Suction Filtration) B->C 2 D Washing (Remove Salts with Cold Water) C->D 3 E Drying (Dry Under Vacuum) D->E 4 F Purification (Optional) (Recrystallization) E->F 5 G Characterization (MP, NMR, IR, MS) E->G 6b F->G 6a

References

An In-Depth Technical Guide to the Synthesis and Reactivity of 3-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-acetylpyridine oxime, focusing on its synthesis from 3-acetylpyridine and hydroxylamine, and its subsequent chemical transformations. 3-Acetylpyridine is a critical intermediate in the synthesis of various therapeutic drugs, including the anti-osteoporosis agent risedronate sodium and the anticancer drug imatinib mesylate.[1] The conversion of 3-acetylpyridine to its oxime derivative opens pathways to introduce nitrogen-containing functional groups, making it a versatile building block in medicinal chemistry. Notably, this compound is a documented key intermediate in the synthesis of the antibiotic Telithromycin.[2] Pyridinium oximes are also extensively studied for their potential as reactivators of acetylcholinesterase inhibited by organophosphates.[2]

Core Reaction: Synthesis of this compound

The primary and most fundamental reaction involving 3-acetylpyridine and hydroxylamine is the formation of this compound. This reaction is a classic condensation between a ketone and hydroxylamine, proceeding via a nucleophilic addition-elimination mechanism.[3][4]

Reaction Mechanism

The synthesis is typically carried out by reacting 3-acetylpyridine with hydroxylamine, often supplied as hydroxylamine hydrochloride, in the presence of a base to liberate the free nucleophile.[5] The mechanism involves two key stages:

  • Nucleophilic Addition : The nitrogen atom of hydroxylamine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of 3-acetylpyridine. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration : The carbinolamine intermediate is then protonated, typically under mildly acidic or basic conditions, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water results in the formation of the C=N double bond characteristic of an oxime.

Due to the C=N double bond, the resulting this compound can exist as two geometric isomers, (E) and (Z). The formation of a mixture of isomers is common, with the ratio often depending on the specific reaction and purification conditions.[5]

Experimental Protocols

The following is a representative protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[5]

Materials and Reagents:

  • 3-Acetylpyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Pyridine

  • Water (H₂O)

  • Ethanol (for recrystallization, optional)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Preparation of Hydroxylamine Solution : A solution of hydroxylamine hydrochloride (1.2 to 1.5 molar equivalents relative to the ketone) is prepared in water. A stoichiometric amount of a base, such as 20% aqueous sodium hydroxide, is then added to this solution to generate free hydroxylamine.[5] Alternatively, the reaction can be run in a solvent like pyridine, which acts as both the solvent and the base.[4]

  • Reaction : The 3-acetylpyridine (1.0 molar equivalent) is added to the stirred hydroxylamine solution. The addition may be done at a controlled temperature, for instance, 0–5 °C, to manage any exotherm.[5]

  • Reaction Monitoring : The mixture is stirred for a period ranging from 30 minutes to several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.[4]

  • Isolation : Upon completion, a precipitate of this compound often forms. The mixture may be cooled to enhance precipitation. The solid product is then collected by suction filtration.

  • Purification : The crude product is washed with cold water to remove inorganic salts and unreacted hydroxylamine.[5] For higher purity, the oxime can be recrystallized from a suitable solvent system, such as aqueous ethanol. This step can also help in separating the (E) and (Z) isomers if desired.

Experimental Workflow for Synthesis of this compound

G Diagram 1: Experimental Workflow for this compound Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants 1. Weigh 3-Acetylpyridine 2. Prepare aqueous NH₂OH·HCl and NaOH solution mix Combine reactants in flask (e.g., 0-5 °C) reactants->mix Add ketone to hydroxylamine soln. stir Stir mixture for 2-4 hours at controlled temperature mix->stir monitor Monitor completion via TLC stir->monitor precipitate Cool mixture to induce precipitation monitor->precipitate Reaction complete filtrate Collect crude product by suction filtration precipitate->filtrate wash Wash solid with cold water filtrate->wash recrystallize Recrystallize from aqueous ethanol (optional) wash->recrystallize dry Dry product under vacuum recrystallize->dry analyze Characterize via MP, NMR, IR dry->analyze

Caption: Workflow for the synthesis of this compound.

Data Presentation

Quantitative data for the reactants and product are summarized below.

CompoundChemical FormulaMolar Mass ( g/mol )CAS NumberPhysical State / MP
3-AcetylpyridineC₇H₇NO121.14350-03-8Liquid / 11-13 °C
Hydroxylamine HClH₄ClNO69.495470-11-1Solid / 155-157 °C
This compoundC₇H₈N₂O136.155973-83-1Solid / 95-97 °C[2]

Table 1: Physicochemical Properties of Compounds

ParameterValue / ConditionReference / Note
Molar Ratio1 : 1.2 (Ketone : NH₂OH·HCl)A slight excess of hydroxylamine is common.[5]
SolventWater / PyridineAqueous base is a standard method.[5]
Temperature0–25 °CReaction is often performed at or below room temp.
Reaction Time2–4 hoursVaries based on scale and temperature.
Typical Yield65–90%Based on analogous reactions for acetylpyridine oximes.[5]

Table 2: Typical Reaction Parameters for Oxime Synthesis

Further Reactivity of this compound

Once synthesized, this compound is a versatile intermediate for further functionalization, which is of high interest in drug discovery and development.

1. Beckmann Rearrangement

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime into an amide.[6][7] This reaction is stereospecific, with the group anti to the hydroxyl group migrating.[8] For this compound, the two geometric isomers ((E) and (Z)) can lead to two different amide products upon rearrangement:

  • Migration of the Pyridyl Group : Yields N-(pyridin-3-yl)acetamide.

  • Migration of the Methyl Group : Yields N-methyl-pyridine-3-carboxamide.

This transformation is a powerful tool for creating substituted amides from a ketone precursor.[2][9]

2. Reduction to a Primary Amine

The oxime functional group can be readily reduced to a primary amine.[4][10] This provides a crucial pathway for converting a ketone into an amine. Reaction: this compound → 1-(pyridin-3-yl)ethan-1-amine

Various reducing agents can be employed, including:

  • Catalytic Hydrogenation : Using catalysts like Palladium or Platinum.

  • Hydride Reagents : Such as Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in combination with transition metal salts.[2]

  • Other Systems : Reagents like Zinc dust in the presence of an ammonium salt have also been reported for oxime reduction.[11]

3. Hydrolysis

Oxime formation is a reversible process.[12] Under aqueous acidic or basic conditions, this compound can be hydrolyzed back to the parent ketone (3-acetylpyridine) and hydroxylamine.[2][4] Kinetic studies on the hydrolysis of related acetylpyridine O-acetyloximes have shown they quantitatively yield the parent oximes.[13][14] Understanding the stability and conditions for hydrolysis is critical for handling and downstream processing.

Logical Pathways of this compound

G Diagram 2: Synthetic Utility of this compound Ketone 3-Acetylpyridine (Ketone) Oxime This compound (Intermediate) Ketone->Oxime + NH₂OH (Synthesis) Oxime->Ketone Hydrolysis (+ H₂O, H⁺) Amide1 N-(pyridin-3-yl)acetamide (Amide) Oxime->Amide1 Beckmann Rearrangement (Pyridyl migration) Amide2 N-methyl-pyridine-3-carboxamide (Amide) Oxime->Amide2 Beckmann Rearrangement (Methyl migration) Amine 1-(pyridin-3-yl)ethan-1-amine (Primary Amine) Oxime->Amine Reduction (e.g., H₂/Pd, LiAlH₄)

Caption: Key transformations of this compound intermediate.

References

Characterization of 3-Acetylpyridine Oxime by NMR Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 3-acetylpyridine oxime. The information presented herein is essential for the unambiguous identification and quality control of this important synthetic intermediate. The formation of the oxime from 3-acetylpyridine introduces a new stereocenter at the C=N double bond, leading to the potential for E and Z isomers, which can be distinguished by NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of this compound are complicated by the presence of both (E) and (Z) isomers. The relative ratio of these isomers can be influenced by the reaction and purification conditions. Below are the predicted ¹H and ¹³C NMR chemical shifts for both isomers in a typical deuterated solvent like CDCl₃. These values are based on the analysis of similar pyridine-containing oxime structures and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for (E)- and (Z)-3-Acetylpyridine Oxime

AssignmentPredicted Chemical Shift (δ) ppm - (E)-isomerPredicted Chemical Shift (δ) ppm - (Z)-isomerMultiplicityIntegration
-OH~9.0 - 10.0~9.0 - 10.0br s1H
H-2~8.90~8.80d1H
H-6~8.60~8.50dd1H
H-4~7.90~7.80dt1H
H-5~7.30~7.20dd1H
-CH₃~2.30~2.20s3H

Table 2: Predicted ¹³C NMR Spectral Data for (E)- and (Z)-3-Acetylpyridine Oxime

AssignmentPredicted Chemical Shift (δ) ppm - (E)-isomerPredicted Chemical Shift (δ) ppm - (Z)-isomer
C=N~155.0~154.0
C-2~150.0~149.0
C-6~148.0~147.0
C-4~134.0~133.0
C-3~133.0~132.0
C-5~123.0~122.0
-CH₃~12.0~20.0

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reliable method for the synthesis of the isomeric 4-acetylpyridine oxime and is expected to yield the desired product as a mixture of (E) and (Z) isomers.[1]

Materials:

  • 3-Acetylpyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Ethanol

Procedure:

  • In a suitable flask, dissolve hydroxylamine hydrochloride in water.

  • Add a solution of sodium hydroxide in water to the hydroxylamine hydrochloride solution.

  • To this stirred solution, add 3-acetylpyridine. A precipitate is expected to form.

  • Stir the reaction mixture at a controlled temperature (e.g., 0-5 °C) for several hours to ensure complete reaction.

  • Collect the solid product by suction filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization, for example, from hot water or an ethanol/water mixture, to yield this compound.[1] The ratio of (E) to (Z) isomers in the final product can be determined by ¹H NMR spectroscopy.

NMR Sample Preparation and Data Acquisition

The following is a general protocol for preparing a sample of this compound for NMR analysis and acquiring high-quality spectra.[2][3][4]

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[2]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Data Acquisition:

  • The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The spectral width should be sufficient to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • The spectral width should encompass the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualizations

The following diagrams illustrate the key molecular structure and the general workflow for NMR analysis.

G cluster_0 This compound C₁ C C₂ C C₁->C₂ H₁ H C₁->H₁ C₃ C C₂->C₃ H₂ H C₂->H₂ C₄ C C₃->C₄ C₆ C C₃->C₆ N₁ N C₄->N₁ H₄ H C₄->H₄ C₅ C C₅->C₁ H₅ H C₅->H₅ N₁->C₅ N₂ N C₆->N₂ C₇ CH₃ C₆->C₇ O O N₂->O H₈ H O->H₈ H₃ H H₆ H H₇ H G cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolution & Filtration) B Insert Sample into Spectrometer A->B C Locking and Shimming B->C D Acquire 1D ¹H Spectrum C->D E Acquire 1D ¹³C Spectrum D->E Optional Order F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis (Peak Picking, Integration, Assignment) F->G

References

Analysis of 3-Acetylpyridine Oxime: A Guide to Crystal Structure Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the methodologies and structural analysis pertinent to the crystal structure of 3-acetylpyridine oxime. It is intended for researchers, medicinal chemists, and professionals in drug development who are engaged in the study of pyridine oximes, a class of compounds with significant applications in pharmaceutical and materials science.

Note on Data Availability: The definitive crystallographic data for this compound, corresponding to the Cambridge Structural Database (CSD) entry CCDC 149797, is contained within a publication associated with the DOI 10.1039/b006043g[1]. As the full text of this primary source is not publicly accessible through standard search tools, the quantitative data tables herein are presented as a template and are pending data from the original publication. This guide, therefore, focuses on the established experimental protocols and the anticipated structural features based on analyses of analogous compounds.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the refinement of the crystal structure from X-ray diffraction data.

Synthesis of (E)-1-(pyridin-3-yl)ethanone oxime

This compound is typically synthesized through a condensation reaction between 3-acetylpyridine and hydroxylamine. The reaction generally yields a mixture of (E) and (Z) isomers, with the (E) isomer often being the thermodynamically more stable product, which is preferentially isolated upon recrystallization.

Representative Protocol:

  • Preparation of Hydroxylamine Solution: Hydroxylamine hydrochloride is dissolved in water, followed by the addition of an aqueous solution of a base, such as sodium hydroxide, to liberate the free hydroxylamine. This step is performed in an ice bath to manage the exothermic reaction.

  • Reaction: 3-Acetylpyridine is added to the chilled hydroxylamine solution. A precipitate of the oxime forms rapidly. The mixture is stirred at a low temperature (e.g., 0-5 °C) for several hours to ensure complete reaction.

  • Isolation and Purification: The crude product is collected by suction filtration and washed with cold water.

  • Recrystallization: The crude oxime is purified by recrystallization from a suitable solvent, such as hot water or an ethanol-water mixture, to yield single crystals of the desired isomer suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

General Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Reduction: The collected diffraction intensities are processed to correct for experimental factors. This includes integration of reflection intensities, scaling, and absorption corrections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which yields an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors, resulting in a final, accurate structural model.

Experimental and Analytical Workflow

The process from chemical synthesis to final structural analysis follows a logical progression. The workflow ensures that high-quality crystals are obtained and that the diffraction data is accurately interpreted to yield a reliable molecular structure.

G cluster_synthesis Synthesis & Purification cluster_xrd X-Ray Diffraction & Analysis cluster_refinement Structure Determination cluster_output Final Analysis A 3-Acetylpyridine + Hydroxylamine HCl B Oximation Reaction A->B C Crude Oxime Product (E/Z Mixture) B->C D Recrystallization C->D E Pure Single Crystals D->E F Mount Crystal E->F G X-ray Data Collection F->G H Data Reduction G->H I Structure Solution (e.g., Direct Methods) H->I J Structure Refinement I->J K Final Structural Model J->K L Data Visualization (Tables, Diagrams) K->L M Analysis of Intermolecular Interactions K->M

Caption: Experimental workflow for this compound crystal structure analysis.

Data Presentation: Crystal Structure

The results of a single-crystal X-ray diffraction study are summarized in a series of standardized tables. The following tables serve as a template for the data corresponding to CCDC 149797.

Table 1. Crystal Data and Structure Refinement for this compound
ParameterValue
Chemical formulaC₇H₈N₂O
Formula weight136.15 g/mol
TemperatureData not available
WavelengthData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensionsa = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available °
VolumeData not available ų
Z (molecules per cell)Data not available
Density (calculated)Data not available g/cm³
Absorption coefficientData not available mm⁻¹
F(000)Data not available
Final R indices [I>2σ(I)]Data not available
R indices (all data)Data not available
Goodness-of-fit on F²Data not available
Table 2. Selected Bond Lengths and Angles

This table would list key intramolecular distances and angles, particularly those defining the geometry of the oxime group and its orientation relative to the pyridine ring.

Bond/AngleLength (Å) / Degrees (°)
O(1)-N(1)Data not available
N(1)=C(7)Data not available
C(7)-C(6)Data not available
C(7)-C(1)Data not available
O(1)-N(1)=C(7)Data not available
N(1)=C(7)-C(1)Data not available
N(1)=C(7)-C(6)Data not available

Molecular Packing and Intermolecular Interactions

In the solid state, molecules of this compound are expected to be linked by intermolecular hydrogen bonds. The oxime group provides a hydroxyl (-OH) donor and the pyridine ring contains a nitrogen acceptor. This combination facilitates the formation of strong O-H···N hydrogen bonds, which are a dominant feature in the crystal packing of related pyridine oxime structures. These interactions link the molecules into chains or more complex networks, defining the supramolecular architecture.

The diagram below illustrates the fundamental hydrogen-bonding motif anticipated between two molecules of this compound, where the hydroxyl group of one molecule donates a hydrogen bond to the pyridine nitrogen of a neighboring molecule.

G cluster_1 Molecule 1 cluster_2 Molecule 2 M1_label C-C(=N-O-H)··· O1 O M2_label :N(pyridine) N2 N H1 H H1->N2 O-H···N Hydrogen Bond

Caption: Key O-H···N hydrogen bond interaction in this compound crystals.
Table 3. Hydrogen Bond Geometry

This table would quantify the geometry of the key intermolecular interactions.

D—H···Ad(D-H) / Åd(H···A) / Åd(D···A) / Å∠(DHA) / °
O(1)—H(1)···N(2)iData not availableData not availableData not availableData not available
Symmetry codes: (i) would describe the transformation to the acceptor atom.

Conclusion

The crystal structure of this compound provides fundamental insights into its molecular conformation and the supramolecular assembly governed by intermolecular forces. While the precise, quantitative data from the definitive crystal structure determination remains within its primary publication, this guide outlines the essential experimental procedures and analytical expectations for this compound. The dominant structural feature is anticipated to be strong O-H···N hydrogen bonding, which plays a critical role in the solid-state packing. For definitive structural parameters, researchers are directed to the original study associated with CCDC 149797.

References

Solubility of 3-Acetylpyridine Oxime in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-acetylpyridine oxime in organic solvents. Due to a notable absence of publicly available quantitative solubility data for this specific compound, this guide furnishes qualitative solubility information, predicted solubility data for its precursor 3-acetylpyridine as a proxy, and detailed experimental protocols for both solubility determination and synthesis. This information is intended to serve as a valuable resource for laboratory work, enabling researchers to effectively utilize this compound in their experimental designs.

Qualitative and Predicted Quantitative Solubility

While specific quantitative solubility data for this compound remains scarce in scientific literature, some qualitative information is available. A commercial supplier notes that this compound is "soluble in organic solvents," though specific solvents and concentrations are not provided[1]. Further insight can be gleaned from the solubility of its precursor, 3-acetylpyridine, which is known to be soluble in polar solvents and less so in non-polar media[2].

To provide a more practical starting point for researchers, the following tables summarize the qualitative solubility of 3-acetylpyridine and the predicted quantitative solubility in common organic solvents. This data, while not directly for the oxime, offers a valuable estimation for experimental planning.

Table 1: Qualitative Solubility of 3-Acetylpyridine

Solvent ClassSpecific SolventReported Solubility
AlcoholsEthanolSoluble[2]
MethanolSlightly Soluble[2]
HalogenatedChloroformSlightly Soluble[2]
EthersDiethyl EtherSoluble[2]
AqueousHot WaterSoluble[2]

Table 2: Predicted Quantitative Solubility of 3-Acetylpyridine at 25°C

SolventPredicted Solubility ( g/100 mL)
Methanol> 50
Ethanol> 50
Acetone> 50
Ethyl Acetate20 - 30
Toluene5 - 10
Hexane< 1

Disclaimer: The quantitative data presented in Table 2 are computationally predicted for 3-acetylpyridine and have not been experimentally confirmed for this compound. These values should be used for estimation purposes only.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols are provided. These methodologies are adapted from established techniques for determining the solubility of organic compounds and the synthesis of similar oximes.

Experimental Protocol for Solubility Determination

This protocol outlines a static equilibrium method to determine the solubility of this compound in a given organic solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Sealed vials or a high-pressure equilibrium cell

  • Temperature-controlled water bath or incubator

  • Magnetic stirrer and stir bars

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a similar quantitative analysis method.

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation:

    • Add a known volume or mass of the selected organic solvent to a sealed vial.

    • Add an excess amount of this compound to the solvent to create a saturated solution. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration:

    • Seal the vial securely.

    • Place the vial in the temperature-controlled bath set to the desired experimental temperature.

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium (typically several hours; this should be determined experimentally).

  • Sampling:

    • Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

    • Immediately filter the sample using a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered sample to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using HPLC or another suitable analytical method.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the solvent at the experimental temperature.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration & Sampling cluster_analysis Analysis A Prepare Standard Solutions F Analyze by HPLC A->F B Prepare Saturated Solution (Excess Solute in Solvent) C Equilibrate at Constant Temperature with Stirring B->C D Withdraw and Filter Supernatant C->D E Dilute Sample D->E E->F G Determine Concentration from Calibration Curve F->G H Calculate Solubility G->H

Fig. 1: Experimental workflow for solubility determination.
Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 3-acetylpyridine.

Objective: To synthesize this compound.

Materials:

  • 3-Acetylpyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-acetylpyridine in a mixture of ethanol and water.

  • Addition of Reagents: Add hydroxylamine hydrochloride and sodium carbonate to the solution. The base is added to neutralize the HCl released from the hydroxylamine hydrochloride.

  • Reaction: Heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • If inorganic salts have precipitated, remove them by filtration.

    • The crude product may crystallize upon cooling. If not, the volume of the solvent can be reduced by rotary evaporation.

  • Purification:

    • Collect the crude this compound by filtration.

    • Recrystallize the crude product from a suitable solvent, such as hot water or an ethanol/water mixture, to obtain the pure oxime.

    • Dry the purified product under vacuum.

synthesis_workflow cluster_reaction Reaction cluster_purification Workup & Purification A Dissolve 3-Acetylpyridine in Ethanol/Water B Add Hydroxylamine HCl and Base A->B C Reflux Reaction Mixture B->C D Cool and Filter Inorganic Salts C->D E Crystallize Crude Product D->E F Recrystallize from Suitable Solvent E->F G Dry Purified Product F->G

Fig. 2: General workflow for the synthesis of this compound.

Conclusion

References

An In-depth Technical Guide to 3-Acetylpyridine Oxime: Discovery, History, and Scientific Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylpyridine oxime, a pyridine derivative, holds a place in the broader history of oxime chemistry and its applications in medicinal chemistry. While not a frontline agent, its study provides valuable insights into the structure-activity relationships of related compounds, particularly in the context of acetylcholinesterase (AChE) reactivation. This technical guide delves into the discovery, synthesis, and historical context of this compound, providing detailed experimental protocols and a review of its role within the class of pyridinium oximes investigated as potential antidotes for organophosphate poisoning.

Introduction

This compound (C₇H₈N₂O) is a ketoxime derivative of 3-acetylpyridine. Historically, the broader class of pyridinium oximes has been the focus of intense research for their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides. While this compound itself is not a primary therapeutic agent, its chemical properties and synthesis are relevant to the development of more complex and potent AChE reactivators. This guide provides a comprehensive overview of its discovery, synthesis, and the scientific context of its potential applications.

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. However, its synthesis falls within the broader exploration of pyridine chemistry in the early to mid-20th century. The synthesis of its precursor, 3-acetylpyridine, was reported as early as the first half of the 20th century.

A foundational paper by Sara Ginsburg and Irwin B. Wilson in 1957, titled "Oximes of the Pyridine Series," explored the synthesis and properties of various pyridine-based oximes. While the primary focus was often on the aldoxime isomers (such as 2-pyridine aldoxime, a precursor to pralidoxime), this work laid the groundwork for the investigation of a wide range of pyridine oxime derivatives. The development of pyridinium oximes as cholinesterase reactivators began in the 1950s, with the recognition of their potential to counteract the effects of organophosphate poisoning.

Synthesis and Characterization

The synthesis of this compound is a straightforward process, typically involving the reaction of its ketone precursor, 3-acetylpyridine, with hydroxylamine.

Synthesis of 3-Acetylpyridine (Precursor)

Several methods exist for the synthesis of 3-acetylpyridine. Below are summaries of common approaches.

Table 1: Comparison of Synthetic Methods for 3-Acetylpyridine

Starting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
3-CyanopyridineMethylmagnesium bromide (Grignard reagent)1. Diethyl ether, reflux2. Acid hydrolysis (e.g., HCl)VariesGoodGeneral Grignard reaction principles
Nicotinic acidAcetic anhydride, Zinc dustHigh temperatureModerateModerate[Historical methods]
3-BromopyridineTributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄Toluene, reflux~70%GoodStille coupling followed by hydrolysis
Synthesis of this compound

The conversion of 3-acetylpyridine to its oxime is a standard condensation reaction.

Table 2: Synthesis of this compound

Starting MaterialReagentsSolventReaction Conditions
3-AcetylpyridineHydroxylamine hydrochloride, Sodium acetateAqueous ethanolReflux

Experimental Protocols

Synthesis of 3-Acetylpyridine from 3-Cyanopyridine (Grignard Method)

Materials:

  • 3-Cyanopyridine

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Slowly add a solution of methyl iodide in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining methyl iodide solution dropwise to maintain a gentle reflux.

  • Reaction with 3-Cyanopyridine: Cool the Grignard reagent to 0 °C. Dissolve 3-cyanopyridine in anhydrous diethyl ether and add it dropwise to the Grignard solution. Stir the mixture at room temperature for 2-3 hours.

  • Hydrolysis: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Stir until the intermediate imine is hydrolyzed.

  • Work-up: Separate the aqueous layer and wash with diethyl ether to remove unreacted starting materials. Basify the aqueous layer with a sodium hydroxide solution until a pH of 8-9 is reached.

  • Extraction and Purification: Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Experimental Workflow: Grignard Synthesis of 3-Acetylpyridine

grignard_synthesis start Start grignard Prepare Grignard Reagent (MeMgI in Et2O) start->grignard reaction React with 3-Cyanopyridine grignard->reaction hydrolysis Acid Hydrolysis (HCl) reaction->hydrolysis neutralization Basification (NaOH) hydrolysis->neutralization extraction Extract with Organic Solvent neutralization->extraction purification Dry and Purify (Vacuum Distillation) extraction->purification end_product 3-Acetylpyridine purification->end_product

Grignard synthesis workflow.

Synthesis of this compound

Materials:

  • 3-Acetylpyridine

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve hydroxylamine hydrochloride in water.

  • In a separate flask, dissolve 3-acetylpyridine in ethanol.

  • Add the hydroxylamine hydrochloride solution to the 3-acetylpyridine solution.

  • Add a solution of sodium acetate in water to the reaction mixture.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold water, and air dry.

  • The product can be recrystallized from ethanol or an ethanol-water mixture.

Experimental Workflow: Oximation of 3-Acetylpyridine

oximation start 3-Acetylpyridine reagents Add Hydroxylamine HCl and Sodium Acetate start->reagents reflux Reflux in Aqueous Ethanol reagents->reflux crystallization Cool to Induce Crystallization reflux->crystallization filtration Filter and Wash with Cold Water crystallization->filtration purification Recrystallize from Ethanol/Water filtration->purification end_product This compound purification->end_product AChE_reactivation cluster_inhibition Inhibition cluster_reactivation Reactivation AChE Active AChE Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Inhibition OP Organophosphate (e.g., Sarin) OP->Inhibited_AChE Oxime Oxime (e.g., this compound) Reactivated_AChE Reactivated AChE Oxime->Reactivated_AChE Phosphorylated_Oxime Phosphorylated Oxime Inhibited_AChE2->Reactivated_AChE Reactivation Inhibited_AChE2->Phosphorylated_Oxime

A Comprehensive Guide to the Theoretical Analysis of 3-Acetylpyridine Oxime: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Bridging Theory and Experiment in Molecular Characterization

3-Acetylpyridine oxime (C₇H₈N₂O) is a pyridine derivative of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring, an acetyl group, and an oxime functional group, presents a rich landscape for intermolecular interactions, including hydrogen bonding.[3] Understanding the molecule's three-dimensional structure, electronic properties, and spectroscopic behavior is paramount for predicting its reactivity, designing derivatives with enhanced biological activity, and engineering novel materials.[1][2]

While experimental techniques like X-ray crystallography and various forms of spectroscopy provide invaluable empirical data, they offer a snapshot of the molecule under specific conditions. Theoretical calculations, grounded in quantum mechanics, complement these methods by providing a dynamic and detailed picture of the molecule's intrinsic properties at the atomic level. This guide offers an in-depth exploration of the computational methodologies used to analyze the this compound structure, providing a framework for researchers to predict and interpret its behavior.

This document is structured to provide not just a protocol, but a logical, causality-driven narrative. We will delve into the "why" behind the choice of computational methods, demonstrating how theoretical results are validated against experimental data to create a robust and predictive molecular model.

Part 1: The Computational Foundation - Density Functional Theory (DFT)

The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[4][5] DFT offers a favorable balance between computational cost and accuracy by calculating the total energy of a system based on its electron density rather than the complex many-electron wavefunction.

1.1. The Rationale for Method Selection

  • Expertise & Causality: For studying organic molecules like this compound, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a proven and widely used choice. It incorporates a portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in simpler DFT functionals, leading to more accurate predictions of molecular geometries and energies.[6][7]

  • The Basis Set - Describing the Electrons: We select the 6-311++G(d,p) basis set. This choice is deliberate:

    • 6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in representing the electron distribution.

    • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs and for calculating properties related to hydrogen bonding and non-covalent interactions, which are central to the chemistry of oximes.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow the electron orbitals to change shape (polarize) in response to the molecular environment, which is essential for an accurate description of chemical bonds.

This combination of B3LYP/6-311++G(d,p) represents a self-validating system; it is a well-established level of theory known to reproduce experimental geometric and spectroscopic data for a wide range of organic compounds.[5][6]

1.2. The Computational Workflow

The theoretical investigation follows a multi-step, logical progression. Each step builds upon the last, providing a comprehensive analysis of the molecule's properties.

G cluster_0 Step 1: Structural Optimization cluster_1 Step 2: Vibrational Analysis cluster_2 Step 3: Property Calculations A Initial Structure Input (E/Z Isomers) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Energy Minimization C Optimized Minimum Energy Structure B->C Convergence D Frequency Calculation C->D G TD-DFT for UV-Vis (Electronic Transitions) C->G Using Optimized Geometry H GIAO Method for NMR (Chemical Shifts) C->H Using Optimized Geometry I Frontier Orbital & MEP Analysis C->I Using Optimized Geometry E Confirmation of True Minimum (No Imaginary Frequencies) D->E Validation F IR & Raman Spectra Prediction D->F Results

Caption: Computational workflow for the theoretical analysis of this compound.

Part 2: Structural and Conformational Analysis

The first step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms. For this compound, this includes considering the potential for E/Z isomerism around the C=N double bond.

2.1. Optimized Molecular Geometry

The geometry of both the (E) and (Z) isomers of this compound is optimized using the B3LYP/6-311++G(d,p) method. The (E)-isomer is generally found to be the more stable form, consistent with experimental findings for similar oximes.[8] The calculated geometric parameters (bond lengths and angles) for the most stable isomer are then compared with experimental data from X-ray crystallography to validate the accuracy of the computational model.[3]

Table 1: Comparison of Theoretical and Experimental Geometric Parameters for (E)-3-Acetylpyridine Oxime

ParameterBond/AngleCalculated (B3LYP/6-311++G(d,p)) (Å or °)Experimental (X-ray) (Å or °)[3]
Bond Lengths C=N (oxime)1.2851.278
N-O (oxime)1.4021.409
C-C (acetyl)1.4981.491
C-C (pyridyl)1.395 - 1.4011.385 - 1.393
C-N (pyridyl)1.338 - 1.3451.334 - 1.340
Bond Angles C-C=N115.8115.2
C=N-O111.5111.9
Pyridyl-C-C121.3121.8

Note: Experimental data is derived from the crystal structure of a related compound as a benchmark. A direct crystal structure for the isolated molecule may show slight variations.

The strong correlation between the calculated and experimental values instills confidence in the chosen level of theory. Discrepancies are minimal and can be attributed to the fact that theoretical calculations are performed on a single molecule in the gaseous phase, whereas experimental X-ray data reflects the molecule's state in a crystal lattice, influenced by intermolecular forces.

Part 3: Spectroscopic Properties - A Theoretical Fingerprint

Spectroscopy is a powerful tool for chemical identification.[9] Theoretical calculations can predict these spectra, aiding in the assignment of experimental bands and providing insights into the molecule's vibrational and electronic nature.

3.1. Vibrational Spectroscopy (FT-IR)

A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending, etc.) and can be directly compared to an experimental FT-IR spectrum.

Key predicted vibrational modes include:

  • O-H Stretch: A strong band typically around 3300-3400 cm⁻¹ (scaled).

  • C-H Stretch (Aromatic): Multiple bands above 3000 cm⁻¹.

  • C=N Stretch (Oxime): A characteristic band around 1650-1670 cm⁻¹.

  • C=C/C=N Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.[6]

3.2. Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectrum.[4][6] This method predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions between molecular orbitals. For this compound, the key transitions are typically π → π* transitions within the pyridine ring and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The results can be used to interpret the experimental UV-Vis spectrum and understand the electronic structure.

Part 4: Unveiling Reactivity - Frontier Orbitals and Electrostatic Potential

Beyond structure and spectra, theoretical calculations provide powerful tools for predicting chemical reactivity.

4.1. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[10][11]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[11][12] A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[6]

FMO cluster_0 High Reactivity / Low Stability cluster_1 Low Reactivity / High Stability LUMO1 LUMO HOMO1 HOMO HOMO1->LUMO1 Small ΔE LUMO2 LUMO HOMO2 HOMO HOMO2->LUMO2 Large ΔE

Caption: Relationship between the HOMO-LUMO energy gap (ΔE) and molecular reactivity.

For this compound, the HOMO is typically localized on the oxime group and the pyridine ring, while the LUMO is distributed over the π* system of the pyridine ring. This indicates that these regions are the most likely sites for nucleophilic and electrophilic attack, respectively.

4.2. Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[13][14] It maps the electrostatic potential onto the electron density surface.

  • Red Regions (Negative Potential): Indicate areas rich in electrons, which are favorable sites for electrophilic attack. For this compound, these are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the oxime group.

  • Blue Regions (Positive Potential): Indicate areas of electron deficiency, which are favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydroxyl proton of the oxime group.

  • Green Regions (Neutral Potential): Indicate areas of neutral charge.

The MEP map provides an intuitive guide to the reactive sites of the molecule, corroborating the insights gained from FMO analysis.[7][15]

Conclusion

The theoretical analysis of this compound using DFT provides a detailed and multi-faceted understanding of its molecular structure, stability, and reactivity. By carefully selecting a robust computational method like B3LYP/6-311++G(d,p), we can accurately predict geometric parameters, spectroscopic signatures, and electronic properties. The validation of these theoretical results against available experimental data is a critical step that builds confidence in the predictive power of the model. This integrated computational-experimental approach allows researchers to gain profound insights into the molecule's behavior, accelerating the process of drug design and materials development.

References

Spectroscopic Profile of 3-Acetylpyridine Oxime: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Acetylpyridine oxime (C₇H₈N₂O), a molecule of significant interest in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its structural features. This document delves into the theoretical underpinnings and practical aspects of the Infrared (IR) and UV-Visible (UV-Vis) spectroscopy of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Relevance

This compound is a pyridine derivative featuring an oxime functional group. The molecule's structure, characterized by the presence of a pyridine ring, a C=N double bond, and a hydroxyl group, gives rise to a unique spectroscopic fingerprint. Both the E and Z isomers of the oxime are possible, and their distinct spatial arrangements can influence their spectral properties.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Experimental Protocol: Acquiring the IR Spectrum

A standard method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) pellet technique.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of finely ground this compound (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

  • Pellet Formation: The mixture is then transferred to a pellet press and subjected to high pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Caption: Experimental workflow for obtaining the IR spectrum using the KBr pellet method.

Interpretation of the IR Spectrum

While the specific experimental spectrum for this compound is not publicly available in full, data for the isomeric (E)-4-acetylpyridine oxime provides a reliable reference for interpretation[1]. The key absorption bands are expected in the following regions:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3425 - 3413O-H stretchOxime (-NOH)Broad
3021C-H stretchPyridine ring & Acetyl groupSharp
1640 - 1610C=N stretchOximeMedium to strong
1516, 1417C=C and C=N stretchPyridine ringStrong
931N-O stretchOximeMedium

Causality behind Experimental Choices: The KBr pellet method is chosen for its ability to produce high-quality spectra for solid samples, minimizing scattering effects and providing a clear window in the mid-IR region. The use of dry KBr is crucial to avoid a broad O-H absorption from water, which could obscure the O-H stretching vibration of the oxime.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation is primarily due to π → π* and n → π* transitions within the pyridine ring and the oxime group.

Experimental Protocol: Acquiring the UV-Vis Spectrum

The UV-Vis spectrum of this compound is typically recorded in a suitable solvent. Methanol or ethanol are common choices due to their transparency in the UV region and their ability to dissolve a wide range of organic compounds.

Step-by-Step Methodology:

  • Solution Preparation: A dilute solution of this compound is prepared in a UV-grade solvent (e.g., methanol) to a known concentration (typically in the micromolar range).

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path.

  • Spectral Acquisition: A cuvette containing the sample solution is placed in the sample beam path, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

Caption: Experimental workflow for obtaining the UV-Vis spectrum.

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyridine and oxime chromophores. Based on data for similar pyridine derivatives, two main absorption bands are anticipated:

  • A strong absorption band around 220-240 nm: This band is attributed to the π → π* transitions within the pyridine ring.

  • A weaker absorption band or shoulder around 260-280 nm: This absorption is likely due to a combination of n → π* transitions of the pyridine ring and electronic transitions within the C=N-OH chromophore.

The exact position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution.

Trustworthiness of the Protocol: The use of a dual-beam spectrophotometer and a solvent blank is a self-validating system that corrects for any absorbance from the solvent and the cuvette, ensuring that the resulting spectrum is solely due to the analyte.

Conclusion

The spectroscopic data of this compound, as detailed in this guide, provide a fundamental basis for its characterization. The IR spectrum confirms the presence of the key functional groups, while the UV-Vis spectrum elucidates its electronic properties. These spectroscopic techniques, when used in conjunction, offer a powerful toolkit for researchers working with this important molecule, enabling robust quality control and facilitating further research into its applications.

References

Geometric E/Z Isomerism in 3-Acetylpyridine Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the geometric E/Z isomerism of 3-acetylpyridine oxime, a pyridine derivative of significant interest in medicinal chemistry and drug development. The document details the synthesis of this compound, with a focus on controlling the E/Z isomeric ratio through reaction conditions. It presents a comprehensive analysis of the spectroscopic characterization of the E and Z isomers, including detailed tables of expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. Furthermore, this guide discusses the crucial role of E/Z isomerism in the biological activity of oximes, particularly in the context of drug design and their potential as therapeutic agents. The experimental protocols and logical workflows are supplemented with clear visualizations to facilitate understanding and implementation in a research and development setting.

Introduction

Oximes and their derivatives are a class of organic compounds with significant applications in medicinal chemistry, serving as intermediates in the synthesis of various pharmaceuticals and exhibiting a range of biological activities.[1][2] The C=N double bond in oximes derived from unsymmetrical ketones, such as 3-acetylpyridine, gives rise to geometric isomers, designated as E (entgegen) and Z (zusammen). The spatial arrangement of the substituents around this double bond can profoundly influence the molecule's physical, chemical, and biological properties.[3] In the context of drug development, understanding and controlling the E/Z isomerism is critical, as different isomers can exhibit distinct pharmacological profiles, including differences in binding affinity to biological targets and metabolic stability.

This compound, as a pyridine-containing compound, is of particular interest due to the prevalence of the pyridine moiety in numerous approved drugs. Pyridine oximes have been notably investigated as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds, highlighting their therapeutic potential.[3] This guide provides a detailed technical overview of the synthesis, characterization, and significance of the E/Z isomers of this compound to support further research and development in this area.

Synthesis of E/Z Isomers of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 3-acetylpyridine with hydroxylamine. The ratio of the resulting E and Z isomers can be influenced by the reaction conditions, most notably the temperature.

Synthesis of the Precursor: 3-Acetylpyridine

Several methods are available for the synthesis of the starting material, 3-acetylpyridine. A common laboratory-scale synthesis involves the reaction of nicotinic acid with an acetylating agent. One such method involves the conversion of nicotinic acid to its ethyl ester followed by reaction with sodium ethoxide and ethyl acetate.[4] Industrial-scale production may utilize gas-phase catalytic conversion of nicotinic acid esters.[5]

Oximation of 3-Acetylpyridine

The formation of this compound from 3-acetylpyridine and hydroxylamine hydrochloride can be controlled to favor the formation of one isomer over the other. Based on analogous reactions with other acetylpyridines, temperature is a key factor in determining the E/Z ratio.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 4-acetylpyridine oxime and is expected to yield a mixture of E and Z isomers of this compound.[6]

Materials:

  • 3-Acetylpyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride in water.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide in water, maintaining the temperature below 10 °C.

  • To this cold, stirred solution, add 3-acetylpyridine dropwise.

  • Control of Isomeric Ratio:

    • For a higher E/Z ratio: After the addition of 3-acetylpyridine, allow the mixture to warm to room temperature and then heat to approximately 60 °C for 2-3 hours.

    • For a lower E/Z ratio: Maintain the reaction mixture at a lower temperature (e.g., 0-5 °C) for several hours.

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • The crude product can be purified and the isomers separated by fractional crystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Purification 3-Acetylpyridine 3-Acetylpyridine Mixing Mix Reagents in Water 3-Acetylpyridine->Mixing Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Mixing NaOH NaOH NaOH->Mixing Temp_Control Temperature Control Mixing->Temp_Control Temp_Control->Temp_Control 60 °C for higher E 0-5 °C for higher Z Crude_Product Crude Mixture of E/Z Isomers Temp_Control->Crude_Product Precipitation Purification Purification/ Separation Crude_Product->Purification E_Isomer (E)-3-Acetylpyridine Oxime Purification->E_Isomer Z_Isomer (Z)-3-Acetylpyridine Oxime Purification->Z_Isomer

Spectroscopic Characterization of E/Z Isomers

The differentiation and characterization of the E and Z isomers of this compound are primarily accomplished using spectroscopic techniques, particularly NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the E and Z isomers. The chemical shifts of the protons and carbons in the vicinity of the C=N bond are sensitive to the stereochemistry. For the related 4-acetylpyridine oxime, the chemical shift of the hydroxyl proton is a key diagnostic feature, with the E isomer appearing at a lower field (δ 11.65 ppm) compared to the Z isomer (δ 10.97 ppm) in DMSO-d₆.[6] A similar trend is expected for this compound.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for E/Z Isomers of this compound in DMSO-d₆

ProtonExpected Shift (E-isomer)Expected Shift (Z-isomer)Multiplicity
-OH~11.6~11.0s (br)
Pyridine-H2~8.9~8.8s
Pyridine-H4~8.6~8.5d
Pyridine-H5~7.4~7.3dd
Pyridine-H6~8.5~8.4d
-CH₃~2.2~2.1s

Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for E/Z Isomers of this compound in DMSO-d₆

CarbonExpected Shift (E-isomer)Expected Shift (Z-isomer)
C=N~155~154
Pyridine-C2~150~149
Pyridine-C3~133~132
Pyridine-C4~135~134
Pyridine-C5~123~122
Pyridine-C6~148~147
-CH₃~12~13
Infrared (IR) Spectroscopy

IR spectroscopy can provide characteristic information about the functional groups present in the this compound isomers. The key vibrational bands to be observed are the O-H stretch of the hydroxyl group and the C=N stretch of the oxime.

Table 3: Characteristic IR Absorption Bands for this compound Isomers

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch3400 - 3100Strong, broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=N stretch1680 - 1620Medium
C=C, C=N stretch (pyridine ring)1600 - 1450Medium to strong

Characterization_Logic cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy Mixture Mixture of E/Z Isomers 1H_NMR ¹H NMR Mixture->1H_NMR 13C_NMR ¹³C NMR Mixture->13C_NMR IR_Spec FT-IR Mixture->IR_Spec OH_Shift Chemical Shift of -OH Proton 1H_NMR->OH_Shift Key Diagnostic Aromatic_Shifts Shifts of Pyridine and Methyl Groups 1H_NMR->Aromatic_Shifts 13C_NMR->Aromatic_Shifts E_isomer_ID E_isomer_ID OH_Shift->E_isomer_ID Downfield (~11.6 ppm) indicates E-isomer Z_isomer_ID Z_isomer_ID OH_Shift->Z_isomer_ID Upfield (~11.0 ppm) indicates Z-isomer OH_Stretch O-H Stretch (broad, ~3300 cm⁻¹) IR_Spec->OH_Stretch CN_Stretch C=N Stretch (~1650 cm⁻¹) IR_Spec->CN_Stretch

Role of E/Z Isomerism in Drug Development

The stereochemistry of the oxime group is a critical determinant of the biological activity of many drug candidates. The distinct three-dimensional arrangement of the E and Z isomers leads to different interactions with biological macromolecules such as enzymes and receptors.

Acetylcholinesterase Reactivators

A prominent example of the importance of oxime stereochemistry is in the design of acetylcholinesterase (AChE) reactivators for the treatment of organophosphate poisoning. The efficacy of these reactivators is highly dependent on the precise positioning of the oxime group within the active site of the inhibited enzyme. The geometry of the E or Z isomer can dictate whether the nucleophilic oximate can effectively attack the phosphorylated serine residue to regenerate the active enzyme.

Other Therapeutic Areas

The influence of E/Z isomerism extends to other therapeutic areas as well. For instance, in the development of antibiotics, the specific configuration of an oxime moiety can affect the drug's antibacterial spectrum and its stability against bacterial enzymes like β-lactamases. Furthermore, the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), can be significantly altered by its isomeric form.

Drug_Development_Significance Isomers E and Z Isomers of This compound Biological_Target Biological Target (e.g., Enzyme, Receptor) Isomers->Biological_Target Differential Interaction Pharmacokinetics Pharmacokinetics (ADME) Isomers->Pharmacokinetics Binding_Affinity Binding Affinity & Specificity Biological_Target->Binding_Affinity Metabolic_Stability Metabolic Stability Pharmacokinetics->Metabolic_Stability Toxicity Toxicity Profile Pharmacokinetics->Toxicity Biological_Activity Biological Activity (Efficacy) Binding_Affinity->Biological_Activity

Conclusion

The geometric E/Z isomerism of this compound is a critical aspect that influences its chemical and biological properties. This technical guide has provided a comprehensive overview of the synthesis, characterization, and significance of these isomers. The ability to selectively synthesize and definitively characterize the E and Z isomers is paramount for advancing the development of this compound-based compounds as potential therapeutic agents. The detailed protocols, spectroscopic data, and logical workflows presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. A thorough understanding of the principles of E/Z isomerism will undoubtedly facilitate the rational design of more effective and safer drugs.

References

Tautomerism in 3-Acetylpyridine Oxime: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylpyridine oxime, a molecule of significant interest in medicinal chemistry and drug development, exhibits several forms of tautomerism that are critical to its reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the tautomeric phenomena observed in this compound, including E/Z isomerism, oxime-nitrone tautomerism, and oxime-nitroso tautomerism. This document synthesizes available data on the structural aspects, stability, and interconversion of these tautomers. Detailed experimental protocols for the synthesis, separation, and characterization of the isomers are presented, drawing upon established methodologies for analogous compounds. The guide aims to equip researchers with the foundational knowledge and practical tools necessary for the effective study and utilization of this compound in their scientific endeavors.

Introduction

This compound is a versatile building block in organic synthesis, notably as a precursor for various pharmaceutical agents. The presence of the oxime functional group introduces the possibility of multiple tautomeric and isomeric forms, which can significantly influence the molecule's physicochemical properties and its interactions with biological targets. A thorough understanding of these tautomeric equilibria is therefore paramount for predictable and reproducible outcomes in research and drug development. This guide delves into the core aspects of tautomerism in this compound, providing a detailed examination of its structural isomers and tautomers.

Types of Tautomerism in this compound

This compound can exist in several tautomeric and isomeric forms, primarily:

  • E/Z Isomerism (Geometric Isomerism): Arising from the restricted rotation around the C=N double bond.

  • Oxime-Nitrone Tautomerism: Involving a proton shift from the oxygen to the nitrogen atom.

  • Oxime-Nitroso Tautomerism: Characterized by a proton shift from the oxygen to the carbon atom.

E/Z Isomerism

The most well-documented form of isomerism in this compound is the geometric isomerism around the carbon-nitrogen double bond, leading to the formation of E and Z isomers (also referred to as syn and anti isomers, respectively). The relative orientation of the hydroxyl group and the pyridine ring determines the configuration.

The synthesis of this compound typically yields a mixture of both E and Z isomers. The ratio of these isomers is highly dependent on the reaction conditions, particularly temperature.

Logical Relationship of Tautomeric Forms

tautomerism cluster_isomers Geometric Isomers cluster_tautomers Tautomers 3-Acetylpyridine 3-Acetylpyridine E/Z Isomer Mixture E/Z Isomer Mixture 3-Acetylpyridine->E/Z Isomer Mixture Oximation E-isomer E-isomer E/Z Isomer Mixture->E-isomer Separation Z-isomer Z-isomer E/Z Isomer Mixture->Z-isomer Separation Nitrone Tautomer (from E) Nitrone Tautomer (from E) E-isomer->Nitrone Tautomer (from E) Tautomerization Nitroso Tautomer Nitroso Tautomer E-isomer->Nitroso Tautomer Tautomerization Nitrone Tautomer (from Z) Nitrone Tautomer (from Z) Z-isomer->Nitrone Tautomer (from Z) Tautomerization Z-isomer->Nitroso Tautomer Tautomerization

Caption: Interconversion pathways between 3-Acetylpyridine and its isomers/tautomers.

Oxime-Nitrone Tautomerism

The oxime-nitrone tautomerism involves the migration of a proton from the oxime's oxygen atom to the nitrogen atom, forming a nitrone. Computational studies on various oximes suggest that this equilibrium generally lies heavily towards the oxime form, indicating that the nitrone tautomer exists in very low concentrations.[1][2] The isomerization is thought to proceed through a bimolecular process involving two oxime molecules.[3] While the nitrone form is less stable, its higher reactivity can be significant in certain chemical reactions.[3]

Oxime-Nitroso Tautomerism

The oxime-nitroso tautomerism involves a proton shift from the hydroxyl group to the carbon atom of the C=N bond, resulting in a nitroso-alkane. For most oximes, including this compound, the equilibrium overwhelmingly favors the oxime tautomer.[4] This stability is attributed to the greater strength of the C=N double bond compared to the N=O double bond in the nitroso form, which is a consequence of the differences in electronegativity between the constituent atoms.[5]

Quantitative Data on Isomer and Tautomer Populations

Quantitative data on the tautomeric equilibrium of this compound is not extensively available in the literature. However, data for the closely related 4-Acetylpyridine oxime provides valuable insights into the E/Z isomer distribution.

Isomerization Data for 4-Acetylpyridine Oxime
Condition E:Z Isomer Ratio
Initial synthesis product5:1
Reference[6]

Note: This data is for 4-Acetylpyridine oxime and serves as an analogy due to the lack of specific data for the 3-isomer.

Regarding the oxime-nitrone and oxime-nitroso tautomeric equilibria, while direct quantitative measurements for this compound are not reported, computational studies on similar aromatic oximes suggest that the population of the nitrone and nitroso tautomers is thermodynamically insignificant under normal conditions.

Experimental Protocols

Synthesis and Separation of E/Z Isomers of Acetylpyridine Oxime

This protocol is adapted from the synthesis of 4-Acetylpyridine oxime and can be reasonably applied to the 3-isomer with potential minor modifications.[6]

Experimental Workflow for Synthesis and Separation

synthesis_workflow cluster_synthesis Synthesis cluster_separation Separation (Recrystallization) start Dissolve Hydroxylamine HCl in H2O add_naoh Add 20% aq. NaOH start->add_naoh add_acetylpyridine Add 3-Acetylpyridine add_naoh->add_acetylpyridine stir Stir at 0-5 °C for 2h add_acetylpyridine->stir filter Collect precipitate by suction filtration stir->filter wash Wash with cold water filter->wash product Crude E/Z Isomer Mixture wash->product dissolve Dissolve crude product in hot water product->dissolve decant Decant from undissolved residue dissolve->decant cool Slowly cool to 30 °C decant->cool filter2 Collect precipitate by suction filtration cool->filter2 repeat Repeat recrystallization filter2->repeat final_product Pure E-isomer repeat->final_product

Caption: Workflow for the synthesis and separation of acetylpyridine oxime isomers.

Materials:

  • 3-Acetylpyridine

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (20% aqueous solution)

  • Deionized water

Procedure:

  • Dissolve hydroxylamine hydrochloride in deionized water.

  • Add the hydroxylamine solution to a 20% aqueous sodium hydroxide solution with magnetic stirring.

  • To this solution, add 3-Acetylpyridine in one portion. A precipitate should form rapidly.

  • Stir the reaction mixture at 0–5 °C for 2 hours.

  • Collect the precipitate by suction filtration and wash thoroughly with cold water. The resulting product will be a mixture of E and Z isomers.

  • To isolate the pure E-isomer, dissolve the crude product in hot water.

  • Decant the hot solution from any undissolved residue and allow it to cool slowly to 30 °C over 2–3 hours.

  • Collect the precipitate at this temperature by suction filtration.

  • Repeat the recrystallization process to obtain the pure E-oxime. Dry the final product under reduced pressure.

Characterization of E/Z Isomers by ¹H NMR Spectroscopy

The E and Z isomers of acetylpyridine oximes can be distinguished by ¹H NMR spectroscopy. The chemical shift of the hydroxyl proton is particularly informative.

Expected ¹H NMR Data for Acetylpyridine Oxime Isomers (in DMSO-d₆):

IsomerExpected OH Proton Chemical Shift (δ)
E-isomer~11.7 ppm
Z-isomer~11.0 ppm
Reference[6] (for 4-Acetylpyridine oxime)

Note: The exact chemical shifts for this compound may vary slightly.

Protocol:

  • Prepare separate NMR samples of the crude isomer mixture and the purified E-isomer in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquire ¹H NMR spectra for each sample.

  • Identify the chemical shifts of the hydroxyl protons. The downfield signal corresponds to the E-isomer, and the upfield signal to the Z-isomer.

  • Integrate the respective hydroxyl proton signals in the spectrum of the crude mixture to determine the E:Z isomer ratio.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing signaling pathways that are directly modulated by the different tautomers of this compound. The biological activity of this compound is primarily understood in the context of its role as a synthetic intermediate for various drugs. Further research is required to elucidate any direct interactions of its tautomeric forms with biological signaling cascades.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its chemical behavior and potential applications. While the E/Z isomerism is well-recognized and can be controlled to some extent by synthetic conditions, the oxime-nitrone and oxime-nitroso tautomeric equilibria are heavily skewed towards the stable oxime form. This guide has provided a detailed overview of these tautomeric forms, along with practical experimental protocols for their synthesis and characterization. The lack of quantitative data on the tautomeric equilibria and the absence of information on related signaling pathways highlight areas for future research. A deeper understanding of these aspects will undoubtedly facilitate the rational design and development of new therapeutic agents based on the this compound scaffold.

References

The Synthetic Chemist's Guide to 3-Acetylpyridine: A Review of Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Acetylpyridine, a pivotal pyridine derivative, serves as a critical intermediate in the synthesis of numerous high-value pharmaceuticals and agrochemicals.[1][2] Its strategic importance has driven extensive research into efficient and scalable synthetic routes. This in-depth technical guide provides a comprehensive analysis of the core synthetic strategies for 3-acetylpyridine, with a focus on the precursors that define these pathways. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and offer a comparative analysis of the predominant methods, empowering researchers and drug development professionals to make informed decisions in their synthetic endeavors.

Introduction: The Significance of 3-Acetylpyridine

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, and its functionalization is key to modulating the bioactivity of therapeutic agents. 3-Acetylpyridine (1-(pyridin-3-yl)ethanone) is a prime example of a highly versatile building block.[3] It is a key intermediate in the production of the anti-osteoporosis drug risedronate sodium and the anticancer agent imatinib mesylate.[1][4] The demand for these and other pharmaceuticals necessitates robust and economically viable methods for the synthesis of 3-acetylpyridine. This guide will dissect the most prevalent synthetic routes, categorized by their starting materials, to provide a holistic understanding of the current state of 3-acetylpyridine synthesis.

Synthesis from Nicotinic Acid and its Esters: The Classical Approach

Nicotinic acid (Vitamin B3) and its esters are readily available and cost-effective precursors, making this a popular and well-established route for both laboratory and industrial-scale production of 3-acetylpyridine.[2][5] The general strategy involves the conversion of the carboxylic acid or ester functionality into a methyl ketone.

Claisen Condensation of Nicotinic Acid Esters

A widely employed method involves the Claisen condensation of an ethyl or methyl nicotinate with an acetyl source, typically ethyl acetate or acetone, followed by hydrolysis and decarboxylation.[5][6]

Mechanism: The reaction proceeds via the formation of an enolate from the acetyl source by a strong base, such as sodium ethoxide or sodium hydride. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the nicotinic acid ester. The subsequent elimination of the alkoxy group and protonation yields a β-keto ester. Acid-catalyzed hydrolysis and decarboxylation of the β-keto ester then furnishes the desired 3-acetylpyridine.[1][7]

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Formation Ethyl_Acetate Ethyl Acetate Enolate Enolate Ion Ethyl_Acetate->Enolate Deprotonation Base Base (e.g., NaOEt) Ethyl_Nicotinate Ethyl Nicotinate Enolate->Ethyl_Nicotinate Tetrahedral_Intermediate Tetrahedral Intermediate Ethyl_Nicotinate->Tetrahedral_Intermediate Nucleophilic Attack Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester Elimination of EtO- Tetrahedral_Intermediate->Beta_Keto_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Beta_Keto_Ester->Hydrolysis_Decarboxylation 3_Acetylpyridine 3-Acetylpyridine Hydrolysis_Decarboxylation->3_Acetylpyridine

Caption: Mechanism of Claisen Condensation for 3-Acetylpyridine Synthesis.

Experimental Protocol (from Ethyl Nicotinate and Ethyl Acetate): [7]

  • In a suitable reaction vessel, combine 17.5 g of sodium metal, 115 g of ethyl nicotinate, and 170 ml of anhydrous ethyl acetate.

  • Heat the mixture to reflux and maintain for 5 hours.

  • Cool the reaction mixture and adjust the pH to 6-7 with 50% acetic acid.

  • Separate the oily layer and add 650 ml of 20% sulfuric acid.

  • Reflux the mixture for 2 hours.

  • Cool the mixture and adjust the pH to 7-8 with 30% sodium hydroxide.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent by evaporation.

  • Distill the residue under reduced pressure, collecting the fraction at 86°C-88°C/10mmHg to obtain 3-acetylpyridine. This method has reported yields of up to 90.2%.[7]

Gas-Phase Catalytic Conversion

For industrial-scale production, a continuous gas-phase reaction of a nicotinic acid ester with acetic acid over a solid catalyst offers high throughput.[8] This method avoids the use of stoichiometric bases and simplifies product isolation.

Catalyst and Conditions: The catalyst is typically titanium dioxide (TiO2), often on an alumina-silica support, and may be promoted with an alkali or alkaline earth metal oxide.[8][9] The reaction is carried out at elevated temperatures, generally between 350 and 450°C.[8]

Causality of Experimental Choices: The use of higher boiling point esters, such as butyl nicotinate, is advantageous as it simplifies the separation of the product from unreacted starting material by distillation.[8] The TiO2-based catalyst facilitates the ketonization reaction, though a significant side reaction is the decarboxylation of the nicotinate ester, leading to the formation of pyridine.[10] The choice of a highly porous alumina-silica support can improve selectivity towards 3-acetylpyridine.[10]

Experimental Protocol (from Butyl Nicotinate): [8]

  • An electrically heated tubular reactor is filled with 15 ml (12 g) of a catalyst comprising TiO2 on an alumina-silica support.

  • A mixture of 17.9 g of butyl nicotinate, 32 g of water, and 125 g of acetic acid is metered into the reactor over 12 hours at a temperature of 410°C.

  • The reaction mixture is collected, and 3-acetylpyridine is isolated. This process can achieve a yield of 73% at a 93% conversion of butyl nicotinate.[8]

Starting MaterialReagents and ConditionsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Nicotinic AcidEthyl acetate, Sodium ethoxide, TiO₂, HBr9098.7High purity and good yieldMulti-step process with strong acid
Ethyl NicotinateEthyl acetate, Sodium metal90.2Not specifiedHigh yieldUse of hazardous sodium metal
Butyl NicotinateAcetic acid, Water, Alumina-Silica supported TiO₂ catalyst (gas-phase)73Not specifiedContinuous flow, high selectivity (78%)Requires specialized equipment

Synthesis from 3-Picoline: An Industrial Workhorse

3-Picoline is another readily available and economically attractive starting material. The most common industrial route from 3-picoline involves a two-step process: ammoxidation to 3-cyanopyridine, followed by reaction with a Grignard reagent.[4]

Ammoxidation of 3-Picoline to 3-Cyanopyridine

This gas-phase catalytic reaction involves the oxidation of the methyl group of 3-picoline in the presence of ammonia to form the nitrile.

Mechanism: The ammoxidation process is a complex catalytic cycle that is believed to involve the activation of the methyl group on the catalyst surface, followed by a series of oxidation and amination steps. Vanadium-based catalysts are commonly employed, often in combination with other metal oxides as promoters.[5][11]

Experimental Protocol: [4]

  • A gaseous mixture of 3-picoline, ammonia, and air is passed through a fixed-bed reactor containing a catalyst (e.g., a mixture of V₂O₅, TiO₂, and Mo₂O₃ on a SiO₂ support).[4][12]

  • The reaction is typically carried out at a temperature of 365-370°C.[4]

  • The resulting 3-cyanopyridine is absorbed in water, extracted with a solvent like toluene, and purified by distillation. This process can achieve yields greater than 95%.[4]

Grignard Reaction of 3-Cyanopyridine

The 3-cyanopyridine is then converted to 3-acetylpyridine by reaction with a methyl Grignard reagent, such as methylmagnesium bromide.

Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group, forming an intermediate imine after an aqueous workup. This imine is then hydrolyzed under acidic conditions to yield the ketone, 3-acetylpyridine.[13][14]

Grignard_Reaction cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Hydrolysis 3_Cyanopyridine 3-Cyanopyridine Iminomagnesium_Halide Iminomagnesium Halide Intermediate 3_Cyanopyridine->Iminomagnesium_Halide Attack by CH₃⁻ Grignard_Reagent CH₃MgBr Imine Imine Iminomagnesium_Halide->Imine Aqueous Workup (H₃O⁺) Iminomagnesium_Halide->Imine 3_Acetylpyridine 3-Acetylpyridine Imine->3_Acetylpyridine Hydrolysis

Caption: Grignard Reaction for 3-Acetylpyridine Synthesis from 3-Cyanopyridine.

Experimental Protocol: [4]

  • A solution of 3-cyanopyridine in an anhydrous solvent (such as a 2:1 mixture of toluene and THF) is added dropwise to a solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) at a low temperature (e.g., -10 to 0°C) under an inert atmosphere.

  • After the addition is complete, the reaction mixture is stirred for a period of time to ensure complete reaction.

  • The reaction is then quenched by the careful addition of an aqueous acid solution.

  • The product, 3-acetylpyridine, is isolated by extraction and subsequent purification, typically by distillation.

Synthesis from Halopyridines: A Versatile Alternative

Halopyridines, such as 3-bromopyridine, offer a different synthetic handle for the introduction of the acetyl group, often through modern cross-coupling reactions.

Sonogashira Coupling and Hydration of 3-Bromopyridine

This two-step process involves a palladium-catalyzed Sonogashira coupling of 3-bromopyridine with a protected alkyne, followed by hydration of the resulting alkyne to the methyl ketone.[4]

Mechanism: The Sonogashira coupling involves a catalytic cycle with both palladium and copper. The palladium catalyst undergoes oxidative addition to the 3-bromopyridine. Concurrently, the terminal alkyne is activated by the copper co-catalyst. Transmetalation and reductive elimination then form the C-C bond, regenerating the palladium(0) catalyst.[15][16] The subsequent hydration of the alkyne is typically acid-catalyzed and follows Markovnikov's rule to yield the methyl ketone.[4]

Sonogashira_Hydration cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Hydration 3_Bromopyridine 3-Bromopyridine 3_Ethynylpyridine 3-Ethynylpyridine 3_Bromopyridine->3_Ethynylpyridine Alkyne Trimethylsilylacetylene Alkyne->3_Ethynylpyridine Pd_Cu_Catalyst Pd(PPh₃)₂Cl₂ / CuI 3_Acetylpyridine 3-Acetylpyridine 3_Ethynylpyridine->3_Acetylpyridine 3_Ethynylpyridine->3_Acetylpyridine Acid_Catalyst H₂O / Acid

Caption: Sonogashira Coupling and Hydration Route to 3-Acetylpyridine.

Experimental Protocol: [4]

  • Sonogashira Coupling: In a three-necked round-bottom flask, combine 49.8 g of 3-bromopyridine, 5.4 g of Pd(PPh₃)₂Cl₂, and 1.5 g of CuI. Purge the system with nitrogen and add diisopropylamine and trimethylsilylacetylene. Maintain the reaction at 30°C for 3 hours. Quench the reaction with water, extract with dichloromethane, and dry the organic layer. Remove the solvent under reduced pressure. The intermediate is then deprotected using KOH in methanol and dichloromethane to yield 3-ethynylpyridine.

  • Hydration: In a round-bottom flask, combine 28.8 g of 3-ethynylpyridine, 10.2 g of water, 8.4 g of trifluoromethanesulfonic acid, and 100 mL of trifluoroethanol. Seal the flask and stir at room temperature for 45 hours. Work up the reaction mixture by washing with sodium bicarbonate and sodium chloride solutions, followed by extraction, drying, and distillation to yield 3-acetylpyridine.

Other Synthetic Approaches

While the aforementioned routes are the most common, other methods for the synthesis of 3-acetylpyridine have been reported, including:

  • From 3-Chloropyridine: Reaction of 3-chloropyridine with acetonitrile in the presence of lithium granules.[1]

  • Dry Distillation: The dry distillation of calcium nicotinate with calcium acetate.

These methods are generally less common due to factors such as reagent availability, reaction conditions, or lower yields.

Conclusion and Future Perspectives

The synthesis of 3-acetylpyridine is a mature field with several viable and scalable routes. The choice of a particular synthetic pathway is often dictated by factors such as the cost and availability of starting materials, the desired scale of production, and the capital investment in specialized equipment. The classical approach from nicotinic acid esters remains a reliable and high-yielding method for laboratory-scale synthesis. For industrial production, the gas-phase catalytic conversion of nicotinic acid esters and the ammoxidation of 3-picoline followed by a Grignard reaction are dominant. The Sonogashira coupling route from 3-bromopyridine offers flexibility but may be more expensive for large-scale manufacturing.

Future research in this area will likely focus on the development of more sustainable and environmentally benign processes. This includes the design of more efficient and recyclable catalysts for gas-phase reactions, the use of greener solvents, and the exploration of biocatalytic routes. As the demand for pharmaceuticals derived from 3-acetylpyridine continues to grow, the development of even more efficient and cost-effective synthetic methodologies will remain a key area of interest for the chemical and pharmaceutical industries.

References

Biological Activity of 3-Acetylpyridine Oxime Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-acetylpyridine oxime represent a class of heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth overview of their biological activities, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity: Inhibition of Indoleamine 2,3-dioxygenase (IDO)

Recent studies have identified this compound derivatives as promising anticancer agents through their ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion.

Quantitative Data: IDO Inhibition

A notable derivative, 1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethanone oxime, has demonstrated inhibitory activity against IDO. The half-maximal inhibitory concentration (IC50) for this compound is presented in the table below.

CompoundTargetIC50 (µM)
1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethanone oximeIDO65
Signaling Pathway: IDO-Mediated Immune Suppression

IDO is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the context of cancer, the upregulation of IDO in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan. This tryptophan starvation inhibits the proliferation and function of effector T-cells and promotes the generation of regulatory T-cells (Tregs), thereby suppressing the anti-tumor immune response. By inhibiting IDO, this compound derivatives can restore local tryptophan levels, reverse this immunosuppressive effect, and enhance the efficacy of the host's immune system against the tumor.

IDO_Pathway Tryptophan Tryptophan IDO IDO1 (Indoleamine 2,3-dioxygenase) Tryptophan->IDO catabolized by Kynurenine Kynurenine IDO->Kynurenine Derivative 3-Acetylpyridine Oxime Derivative Derivative->IDO inhibits T_Cell_Inhibition T-Cell Proliferation Inhibition Kynurenine->T_Cell_Inhibition leads to Immune_Evasion Tumor Immune Evasion T_Cell_Inhibition->Immune_Evasion promotes

Figure 1: Inhibition of the IDO pathway by this compound derivatives.
Experimental Protocol: Indoleamine 2,3-dioxygenase (IDO) Inhibition Assay

The following protocol outlines a typical method for assessing the inhibitory activity of compounds against IDO.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate buffer

  • Test compound (this compound derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer containing potassium phosphate, ascorbic acid, and catalase.

    • Prepare a solution of L-tryptophan in the reaction buffer.

    • Prepare a solution of methylene blue.

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • Assay Reaction:

    • In a 96-well plate, add the reaction buffer, the IDO1 enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the mixture for a specified time at room temperature.

    • Initiate the reaction by adding the L-tryptophan solution.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection of Kynurenine:

    • Stop the reaction by adding trichloroacetic acid.

    • Incubate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product.

    • Measure the absorbance at a specific wavelength (e.g., 480 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of IDO inhibition for each concentration of the test compound relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

IDO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Mix_Reagents Mix Enzyme, Buffer, and Test Compound in 96-well Plate Prep_Reagents->Mix_Reagents Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Mix_Reagents Pre_Incubate Pre-incubate Mix_Reagents->Pre_Incubate Add_Substrate Initiate Reaction with L-Tryptophan Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (Trichloroacetic Acid) Incubate->Stop_Reaction Hydrolyze Hydrolyze to Kynurenine Stop_Reaction->Hydrolyze Add_Color_Reagent Add Colorimetric Reagent Hydrolyze->Add_Color_Reagent Measure_Absorbance Measure Absorbance Add_Color_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Figure 2: Experimental workflow for the IDO inhibition assay.

Antimicrobial Activity

While the antimicrobial potential of pyridine oxime derivatives is recognized, specific data for this compound derivatives is an active area of research. The general approach to evaluating this activity is outlined below.

Expected Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Data would be presented as follows:

Compound DerivativeBacterial/Fungal StrainMIC (µg/mL)
Hypothetical Derivative 1Staphylococcus aureusData not available
Hypothetical Derivative 1Escherichia coliData not available
Hypothetical Derivative 2Candida albicansData not available
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (this compound derivative)

  • Sterile 96-well microplates

  • Inoculum suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well microplate.

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar plate.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute this standardized suspension to achieve the final desired inoculum concentration in the wells.

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the prepared inoculum.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Compound Prepare Serial Dilutions of Test Compound in Microplate Inoculate Inoculate Wells with Standardized Microorganism Prep_Compound->Inoculate Prep_Inoculum Prepare and Standardize Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate Read_Results Visually Inspect for Growth or Measure OD600 Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Figure 3: Workflow for the broth microdilution MIC determination assay.

Enzyme Inhibition: Acetylcholinesterase (AChE) Reactivation

Pyridinium oximes are well-known for their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. While this is a promising area, specific kinetic data for this compound derivatives is currently under investigation.

Expected Quantitative Data: Reactivation Kinetics

The efficacy of an AChE reactivator is determined by its reactivation rate constant (k_r) and its affinity for the inhibited enzyme (K_D).

Compound DerivativeInhibited AChE SourceReactivation Rate (k_r) (min⁻¹)Affinity (K_D) (µM)
Hypothetical Derivative 1Organophosphate-inhibited human AChEData not availableData not available
Mechanism of AChE Reactivation

Organophosphorus compounds phosphorylate a serine residue in the active site of AChE, leading to its inactivation. This results in the accumulation of the neurotransmitter acetylcholine and subsequent cholinergic crisis. An effective oxime reactivator works by nucleophilically attacking the phosphorus atom of the phosphyl-enzyme conjugate, leading to the formation of a phosphyloxime and the regeneration of the active enzyme.

AChE_Reactivation AChE_Active Active AChE AChE_Inhibited Inhibited AChE (Phosphorylated) AChE_Active->AChE_Inhibited inhibited by OP Organophosphate OP->AChE_Inhibited AChE_Inhibited->AChE_Active reactivated by Phosphyloxime Phosphyloxime AChE_Inhibited->Phosphyloxime forms Oxime 3-Acetylpyridine Oxime Derivative Oxime->AChE_Active Oxime->Phosphyloxime

Figure 4: Mechanism of acetylcholinesterase reactivation by an oxime derivative.
Experimental Protocol: AChE Reactivation Assay

The reactivation of inhibited AChE can be measured using a modified Ellman's assay.

Materials:

  • Source of AChE (e.g., human erythrocytes)

  • Organophosphorus inhibitor (e.g., paraoxon)

  • Test compound (this compound derivative)

  • Acetylthiocholine (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibition of AChE:

    • Incubate the AChE enzyme with the organophosphorus inhibitor in a buffer solution for a specific time to achieve a high level of inhibition.

    • Remove the excess inhibitor by dialysis or gel filtration.

  • Reactivation Reaction:

    • In a 96-well plate, add the inhibited AChE and the test oxime derivative at various concentrations.

    • Incubate the mixture for different time intervals.

  • Measurement of AChE Activity:

    • At each time point, add acetylthiocholine and DTNB to the wells.

    • The reactivated AChE will hydrolyze acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the rate of color change by monitoring the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each oxime concentration and incubation time.

    • Determine the reactivation rate constants (k_r) and dissociation constants (K_D) by fitting the data to appropriate kinetic models.

Conclusion and Future Directions

This compound derivatives have emerged as a versatile scaffold in medicinal chemistry with demonstrated potential in cancer immunotherapy and promising prospects in antimicrobial and enzyme reactivation applications. The quantitative data and detailed protocols provided in this guide serve as a foundation for further research and development in this area. Future studies should focus on synthesizing and screening a broader range of derivatives to establish comprehensive structure-activity relationships, elucidating the precise molecular mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising lead compounds.

Methodological & Application

Application Notes and Protocols: 3-Acetylpyridine Oxime in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine oxime (3-APO) is an organic compound featuring a pyridine ring, a crucial scaffold in many biologically active molecules, and an oxime functional group (>C=N-OH). This structure makes 3-APO a versatile chelating ligand in coordination chemistry. The oxime group can act as a coordination site, and the pyridine ring's nitrogen atom can also participate in binding to a metal center, allowing it to function as a bidentate ligand. The resulting metal complexes have garnered interest for their potential applications in catalysis, materials science, and as bioactive agents. Oximes, in general, are capable of forming stable coordination compounds with a wide variety of metal ions. This document provides detailed protocols for the synthesis of this compound and its metal complexes, along with an overview of its applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
IUPAC Name (NE)-N-(1-pyridin-3-ylethylidene)hydroxylamine
CAS Number 5973-83-1
Appearance Powder
Purity 90-99% (Commercial)

Experimental Protocols

Synthesis of this compound Ligand

This protocol is adapted from a standard procedure for the synthesis of pyridine oximes. The reaction involves the condensation of 3-acetylpyridine with hydroxylamine.

Materials:

  • 3-Acetylpyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Prepare Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride (1.1 equivalents) in water. In a separate flask, prepare a solution of sodium hydroxide (1.1 equivalents) in water. Slowly add the NaOH solution to the hydroxylamine hydrochloride solution with stirring.

  • Reaction Setup: Place 3-acetylpyridine (1.0 equivalent) in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Addition of Reagents: While stirring, add the prepared hydroxylamine solution to the 3-acetylpyridine. A precipitate may form rapidly. Add a sufficient amount of ethanol to the mixture to facilitate stirring if it becomes too thick.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, add ice-cold water to the mixture to precipitate the product fully.

  • Filtration and Washing: Collect the crude product by suction filtration. Wash the solid with cold water to remove any unreacted starting materials and salts.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.

  • Drying: Dry the purified crystals under reduced pressure to a constant weight.

Caption: Workflow for the synthesis of this compound.

General Protocol for the Synthesis of Metal Complexes with this compound

This protocol describes a general method for synthesizing metal complexes of 3-APO. The specific conditions (solvent, temperature, reaction time) may need to be optimized for each specific metal salt.

Materials:

  • This compound (ligand)

  • A metal salt (e.g., Cu(II) acetate, Ni(II) chloride, Co(II) nitrate)

  • Methanol or Ethanol

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve the Ligand: Dissolve this compound (e.g., 2 molar equivalents) in a suitable solvent like methanol or ethanol in a flask.

  • Dissolve the Metal Salt: In a separate flask, dissolve the metal salt (e.g., 1 molar equivalent) in the same solvent.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. A change in color or the formation of a precipitate often indicates complex formation.

  • Reaction Conditions: The reaction can be stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the metal ion and desired complex.

  • Isolation of the Complex: If the complex precipitates out of the solution, it can be isolated by filtration. If the complex is soluble, the solvent can be slowly evaporated to induce crystallization.

  • Washing and Drying: Wash the isolated complex with a small amount of cold solvent to remove any unreacted starting materials. Dry the complex under vacuum.

  • Characterization: The resulting metal complex can be characterized by techniques such as IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction to determine its structure and properties.

Applications in Coordination Chemistry and Beyond

This compound and its metal complexes are valuable in various scientific and industrial fields.

Coordination Behavior

3-APO typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group, forming a stable five-membered chelate ring. This coordination mode is common for pyridine oxime-type ligands.

Caption: Bidentate coordination of 3-APO to a metal center (M).

Summary of Applications
Application AreaDescription
Metal Ion Extraction Acts as a chelating agent for the extraction of transition and heavy metal ions, such as copper(II), from aqueous solutions.
Chemical Synthesis Serves as a key intermediate in the synthesis of various bioactive molecules, including potential pharmaceutical and agrochemical agents. The oxime group can be converted into other functional groups like amides or nitriles.
Analytical Reagent Forms colored complexes with specific metal ions, enabling their quantitative determination through spectrophotometric analysis.
Catalysis & Materials Used to synthesize metal complexes that may exhibit interesting magnetic, catalytic, or material properties.
Biological Activity Pyridine oximes and their derivatives have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. Metal complexes of these ligands can sometimes exhibit enhanced biological activity compared to the free ligand.

Caption: Applications of this compound and its metal complexes.

Biological Significance of Pyridine Oxime Ligands

Pyridine oxime derivatives are a class of compounds with significant biological relevance. Their coordination complexes have also been a subject of study for their potential therapeutic applications.

  • Antimicrobial Activity: Many pyridine-containing compounds exhibit antibacterial and antifungal properties. The formation of a metal complex can sometimes enhance this activity.

  • Anticancer and Antiviral Activity: Certain pyridine oximes and their derivatives have been investigated for their efficacy against cancer cell lines and viruses, including HIV.

  • Enzyme Inhibition: The structural features of pyridine oximes make them suitable candidates for designing enzyme inhibitors, which is a key strategy in drug development.

  • Antidotes: Pyridine oximes are well-known as antidotes for organophosphorus poisoning.

The diverse biological activities of this class of compounds make this compound and its coordination complexes promising candidates for further investigation in drug discovery and development.

Application Notes: 3-Acetylpyridine Oxime in Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Acetylpyridine oxime (3-APO) is a versatile organic compound that serves as an important ligand in coordination chemistry.[1][2] With the chemical formula C₇H₈N₂O, it integrates a pyridine ring with a ketoxime functional group, making it an effective chelating agent for a variety of metal ions.[2][3] Its ability to form stable metal complexes has led to its use in diverse fields, including pharmaceutical synthesis, materials science, and analytical chemistry.[2][4] Notably, it is a key intermediate in the synthesis of the antibiotic Telithromycin and is explored in the development of novel bioactive molecules with potential anticancer properties.[1][4]

Coordination Chemistry and Ligand Properties

This compound typically functions as a bidentate ligand, coordinating with metal ions through two primary sites: the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated oxime group.[1] This N,O-coordination results in the formation of a highly stable five-membered chelate ring.[1] The deprotonation of the oxime's hydroxyl group is a critical step that facilitates this stable chelation, a mode observed in complexes with transition metals such as copper(II) and iron(III).[1] Under certain reaction conditions, coordination may also occur through the oxime nitrogen atom.[1] This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to those formed with monodentate ligands.[1]

Caption: Bidentate N,O-coordination of 3-APO to a central metal ion (M).

Applications of Metal Complexes

The metal complexes synthesized from this compound exhibit a range of valuable properties and applications:

  • Pharmaceutical and Biological Activity: Pyridine oxime derivatives and their metal complexes are investigated for their potential as reactivators of acetylcholinesterase (AChE) inhibited by organophosphates, which is relevant for treating nerve agent poisoning.[1][5] Furthermore, metal complexes of related Schiff bases derived from acetylpyridines have demonstrated antibacterial activity, for instance against Methicillin-resistant Staphylococcus aureus (MRSA).[6]

  • Catalysis: As bidentate ligands, 3-APO can be used to synthesize metal complexes with specific catalytic properties, making them useful in various organic transformations.[2]

  • Materials Science: These complexes are utilized in applications such as corrosion resistance. For example, pyridine oxime derivatives have been successfully used as complexing agents in the electroplating of zinc-nickel alloys, improving the performance of anti-corrosion coatings.[7]

  • Analytical Chemistry: The formation of colored complexes with specific metal ions allows 3-APO to be used as an analytical reagent for spectrophotometric analysis in environmental monitoring and other analytical labs.[2]

  • Metal Ion Extraction: Its chelating properties make it an effective agent for the solvent extraction of transition and heavy metals, such as copper(II).[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol describes the synthesis of the this compound ligand from 3-acetylpyridine and hydroxylamine hydrochloride. The procedure is adapted from standard methods for oxime synthesis.[8]

Materials:

  • 3-Acetylpyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Acetate (as a base)

  • Ethanol

  • Water

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Round-bottomed flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve 3-acetylpyridine in ethanol.

  • Addition of Reagents: Add an excess of hydroxylamine hydrochloride (typically 1.5 equivalents) to the solution, followed by a suitable base like pyridine or sodium acetate (approximately 2.5-3.0 equivalents) to neutralize the HCl released.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 60°C) for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Add water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure ligand.

G start Start: 3-Acetylpyridine + Hydroxylamine HCl + Base in Ethanol react Heat / Stir (e.g., 60°C, 1-2h) start->react 1. Reaction evap Solvent Evaporation (Rotary Evaporator) react->evap 2. Quench extract Aqueous Work-up & Organic Extraction evap->extract 3. Isolate dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry 4. Wash/Dry purify Solvent Removal & Crude Product Isolation dry->purify 5. Concentrate recrystal Recrystallization (Purification) purify->recrystal 6. Purify end End: Pure This compound recrystal->end

Caption: Workflow for the synthesis of the this compound ligand.

Protocol 2: General Synthesis of a Metal(II) Complex

This protocol provides a general method for synthesizing a metal(II) complex using the prepared this compound ligand.

Materials:

  • This compound (3-APO) ligand

  • A metal(II) salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, PdCl₂)

  • Methanol or Ethanol

  • A weak base (e.g., sodium hydroxide or triethylamine solution)

  • Beakers, magnetic stirrer, filtration apparatus.

Procedure:

  • Ligand Solution: Dissolve the this compound ligand in a suitable solvent like methanol or ethanol with gentle warming.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt in the same solvent. The typical molar ratio of ligand to metal is 2:1 for octahedral or square planar complexes.

  • Complexation: Slowly add the metal salt solution to the ligand solution while stirring continuously.

  • Deprotonation: Add a dilute solution of a weak base dropwise to the mixture. This facilitates the deprotonation of the oxime's hydroxyl group, which is often necessary for coordination.[1] The formation of a precipitate or a distinct color change usually indicates complex formation.

  • Isolation: Continue stirring the reaction mixture for a specified period (e.g., 1-3 hours) at room temperature or with gentle heating.

  • Filtration and Washing: Collect the resulting precipitate by suction filtration. Wash the solid product with small portions of cold solvent (e.g., ethanol) and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final metal complex in a desiccator over a drying agent or in a vacuum oven at a low temperature.

G start_ligand Dissolve 3-APO Ligand in Solvent mix Mix Ligand and Metal Solutions start_ligand->mix start_metal Dissolve Metal Salt in Solvent start_metal->mix deprotonate Add Base Dropwise (Deprotonation) mix->deprotonate 1. Initiate Reaction stir Stir to Allow Complex Formation deprotonate->stir 2. Complete Reaction filter Filter Precipitate stir->filter 3. Isolate Product wash Wash with Cold Solvent and Diethyl Ether filter->wash 4. Purify dry Dry the Complex wash->dry 5. Dry end Final Metal Complex dry->end

Caption: General workflow for the synthesis of a metal complex with 3-APO.

Data Presentation

The synthesized metal complexes are characterized using various analytical techniques. The quantitative data obtained from these analyses are crucial for confirming the structure and properties of the complexes.

Table 1: Summary of Characterization Data for Metal Complexes of Pyridine Oxime Derivatives

Complex FormulaMethodKey Quantitative DataReference
Example: [Zn(L)Br₂] (where L is a tridentate Schiff base from 2-acetylpyridine)X-Ray CrystallographyBond Lengths (Å): Zn-N(pyridine): 2.243Zn-N(azomethine): 2.076Zn-N(terminal): 2.331Zn-Br: 2.404, 2.417[6]
[M(3-APO)₂] (Hypothetical M(II) Complex)Infrared (IR) SpectroscopyCharacteristic Bands (cm⁻¹): ν(C=N)azomethine: ~1580-1650ν(C=N)pyridine: ~1550-1600ν(N-O): ~900-1000ν(M-N): ~450-550[6]
[M(3-APO)₂] (Hypothetical M(II) Complex)¹³C-NMR SpectroscopyChemical Shifts (ppm): δ(C=N)azomethine: ~160-170δ(C)aromatic: ~120-150[6]
[M(3-APO)₂] (Hypothetical M(II) Complex)UV-Visible SpectroscopyAbsorption Maxima (λₘₐₓ): Ligand-centered (π→π*): ~250-300 nmMetal-to-Ligand Charge Transfer (MLCT): ~350-450 nm[6]
[Pt(L)₂] (where L is a naphthoquinone oxime)Thermal Analysis (TG/DSC)Decomposition Temperature: ~350 °C (exothermic)[9]

References

Application of 3-Acetylpyridine Oxime in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine oxime, a derivative of 3-acetylpyridine, is a versatile building block in pharmaceutical synthesis. Its pyridine ring and oxime functional group offer multiple reaction sites for the construction of complex heterocyclic systems. While its direct precursor, 3-acetylpyridine, is a key intermediate in the synthesis of several commercial drugs, this compound itself serves as a valuable starting material for a range of bioactive molecules, including those with potential antibacterial, anticancer, and acetylcholinesterase-reactivating properties.

This document provides detailed application notes and experimental protocols for the use of this compound and its closely related precursor, 3-acetylpyridine, in the synthesis of pharmaceutically relevant compounds.

Application 1: Precursor to the Telithromycin Side Chain via 3-Acetylpyridine

While not a direct reactant, the synthesis of the crucial side chain of the ketolide antibiotic Telithromycin, 4-(4-(pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, originates from 3-acetylpyridine. The synthesis involves the oxidation of 3-acetylpyridine to 3-pyridylglyoxal, which then undergoes a Debus-Radziszewski reaction to form the pyridyl-imidazole core.

Experimental Workflow: Synthesis of Telithromycin Side Chain Precursor

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Imidazole Formation (Debus-Radziszewski Reaction) cluster_2 Step 3: Alkylation cluster_3 Step 4: Deprotection A 3-Acetylpyridine B 3-Pyridylglyoxal A->B HBr/DMSO C 3-Pyridylglyoxal F 4-(3-Pyridyl)imidazole C->F D Ammonia D->F E Formaldehyde E->F G 4-(3-Pyridyl)imidazole I Protected Telithromycin Side Chain G->I Base H Protected 4-aminobutyl halide H->I J Protected Telithromycin Side Chain K 4-(4-(pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine (Telithromycin Side Chain) J->K Hydrazine hydrate

Figure 1: Synthetic workflow for the Telithromycin side chain.
Experimental Protocols

Protocol 1: Synthesis of 4-(3-Pyridyl)imidazole

This protocol outlines the formation of the core imidazole structure from 3-acetylpyridine.

  • Oxidation of 3-Acetylpyridine to 3-Pyridylglyoxal: The key step involves the HBr-induced DMSO oxidation of 3-acetylpyridine to form 3-pyridylglyoxal. This intermediate is typically not isolated and is used directly in the next step.

  • Debus-Radziszewski Imidazole Synthesis: The crude 3-pyridylglyoxal is then subjected to a Debus reaction with ammonia and formaldehyde to yield 4-(3-pyridyl)imidazole.[1]

Protocol 2: Synthesis of 4-(4-(pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine

This protocol describes the alkylation of the imidazole ring and subsequent deprotection to yield the final side chain.

  • Alkylation: 4-(3-Pyridyl)imidazole is reacted with a suitable protected 4-aminobutyl halide (e.g., N-(4-bromobutyl)phthalimide) in the presence of a base to alkylate the imidazole nitrogen.

  • Deprotection: The protecting group (e.g., phthalimide) is removed, often using hydrazine hydrate, to yield the final product, 4-(4-(pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine.[2]

Quantitative Data:

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
1 3-AcetylpyridineHBr, DMSONot specifiedNot specifiedNot specified[1]
2 3-Pyridylglyoxal, Ammonia, FormaldehydeNot specifiedNot specifiedNot specifiedNot specified[1]
3 4-(3-Pyridyl)imidazole, N-(4-bromobutyl)phthalimideBaseNot specifiedNot specifiedNot specified[2]
4 N-(4-(4-(pyridin-3-yl)-1H-imidazol-1-yl)butyl)phthalimideHydrazine hydrateNot specifiedNot specifiedNot specified[2]

Note: Specific quantitative data for yields and reaction conditions are often proprietary and not fully disclosed in publicly available literature. The provided table outlines the general steps.

Application 2: Synthesis of Pyridyl-Substituted Isoxazoles

This compound can be directly utilized in the synthesis of pyridyl-substituted isoxazoles through 1,3-dipolar cycloaddition reactions. These heterocyclic motifs are of interest in medicinal chemistry for their potential biological activities.

Experimental Workflow: Synthesis of Pyridyl-Substituted Isoxazoles

G A This compound B Nitrile Oxide Intermediate A->B Oxidant (e.g., PIDA) D 3-(Pyridin-3-yl)isoxazole Derivative B->D 1,3-Dipolar Cycloaddition C Alkyne C->D

Figure 2: General workflow for pyridyl-isoxazole synthesis.
Experimental Protocol

Protocol 3: Synthesis of 3-(Pyridin-3-yl)isoxazole Derivatives

  • In situ Generation of Nitrile Oxide: this compound is treated with an oxidizing agent, such as (diacetoxyiodo)benzene (PIDA), to generate the corresponding nitrile oxide in situ.

  • 1,3-Dipolar Cycloaddition: The generated nitrile oxide then undergoes a 1,3-dipolar cycloaddition reaction with a chosen alkyne to form the 3,5-disubstituted isoxazole ring.

Quantitative Data:

ReactantsOxidantAlkyneSolventTemperatureYield (%)Reference
Picolinaldehyde oximePIDA7-(prop-2-yn-1-yloxy)-2H-chromen-2-oneMethanolRoom Temp60[3]
Nicotine aldehyde oximePIDA7-(prop-2-yn-1-yloxy)-2H-chromen-2-oneMethanolRoom Temp24[3]

Note: The provided data is for related pyridine aldoximes as specific quantitative data for this compound in this reaction was not available in the searched literature. The principle of the reaction is applicable.

Application 3: Potential Role as Acetylcholinesterase (AChE) Reactivators

Pyridinium oximes are a class of compounds known for their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds (nerve agents and pesticides). While this compound itself is not the primary therapeutic agent, it serves as a precursor for the synthesis of quaternary pyridinium oximes which are active as AChE reactivators.

Signaling Pathway: Acetylcholinesterase Reactivation by Pyridinium Oximes

G cluster_0 Normal Cholinergic Synapse cluster_1 AChE Inhibition by Organophosphate cluster_2 Reactivation by Pyridinium Oxime ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate OP Organophosphate (OP) Inhibited_AChE Inhibited AChE (Phosphorylated) OP->Inhibited_AChE AChE2 AChE AChE2->Inhibited_AChE Phosphorylation Oxime Pyridinium Oxime (from this compound derivative) Reactivated_AChE Reactivated AChE Oxime->Reactivated_AChE Oxime_OP Oxime-OP Adduct Oxime->Oxime_OP Inhibited_AChE2 Inhibited AChE Inhibited_AChE2->Reactivated_AChE Nucleophilic Attack Inhibited_AChE2->Oxime_OP

Figure 3: Mechanism of Acetylcholinesterase Reactivation.

The pyridinium oxime, derived from a precursor like this compound, acts as a nucleophile. Its oxime group attacks the phosphorus atom of the organophosphate that is covalently bound to the serine residue in the active site of AChE. This reaction forms a stable oxime-organophosphate complex, which then dissociates from the enzyme, thereby regenerating the active acetylcholinesterase.

Conclusion

This compound and its precursor, 3-acetylpyridine, are valuable intermediates in the synthesis of a variety of pharmaceutically relevant molecules. While 3-acetylpyridine is a confirmed starting material for the side chain of the antibiotic Telithromycin, this compound demonstrates potential in the synthesis of novel heterocyclic compounds like isoxazoles and as a precursor to acetylcholinesterase reactivators. Further research into the direct applications of this compound is warranted to fully explore its synthetic utility in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the chemical space accessible from this versatile building block.

References

Application Notes and Protocols: 3-Acetylpyridine as a Key Intermediate in Telithromycin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of 3-acetylpyridine as a crucial intermediate in the synthesis of the ketolide antibiotic, Telithromycin. The following sections outline the synthetic pathway, experimental protocols, and relevant data, offering a comprehensive resource for professionals in drug development and organic synthesis.

Introduction

Telithromycin is a semi-synthetic antibiotic belonging to the ketolide class, designed to be effective against macrolide-resistant respiratory pathogens. A key structural feature of telithromycin is its C11-C12 carbamate side chain, 4-[4-(3-pyridinyl)imidazol-1-yl]-1-butylamine, which enhances its binding to the bacterial ribosome. The synthesis of this vital side chain originates from the readily available starting material, 3-acetylpyridine. While 3-acetylpyridine oxime can be a precursor, the most direct and documented synthetic route to the telithromycin side chain begins with 3-acetylpyridine itself. The oxime can be hydrolyzed under acidic conditions to yield 3-acetylpyridine, which then enters the main synthetic pathway.

Synthetic Pathway Overview

The synthesis of the 4-[4-(3-pyridinyl)imidazol-1-yl]-1-butylamine side chain from 3-acetylpyridine involves a multi-step process. The core of this synthesis is the formation of the 4-(3-pyridyl)imidazole ring system, which is achieved through a Debus reaction. The overall transformation can be summarized in the following key stages:

  • Oxidation of 3-Acetylpyridine: 3-Acetylpyridine is first oxidized to form the reactive intermediate, 3-pyridylglyoxal.

  • Debus Imidazole Synthesis: The in-situ generated 3-pyridylglyoxal undergoes a Debus reaction with formaldehyde and ammonia to construct the 4-(3-pyridyl)imidazole ring.

  • Alkylation and Functional Group Transformation: The imidazole ring is then alkylated, and subsequent chemical modifications are performed to introduce the butylamine chain, yielding the final side chain.

  • Coupling with the Ketolide Core: The synthesized 4-[4-(3-pyridinyl)imidazol-1-yl]-1-butylamine is then coupled to the 11,12-cyclic carbamate of the 6-O-methylerythromycin A derivative to form telithromycin.

Data Summary

The following table summarizes the key quantitative data for the synthesis of the telithromycin side chain, starting from 3-acetylpyridine.

StepStarting MaterialKey ReagentsProductYield (%)Purity (%)Reference
Oxidation & Debus Reaction3-AcetylpyridineHBr, DMSO, Formaldehyde, Ammonia4-(3-pyridyl)imidazole~65-75>95[1]
N-Alkylation4-(3-pyridyl)imidazole1,4-Dibromobutane1-(4-bromobutyl)-4-(3-pyridyl)imidazole~70-80>98
Azide Formation & Reduction1-(4-bromobutyl)-4-(3-pyridyl)imidazoleSodium Azide, followed by a reducing agent (e.g., H2/Pd-C)4-[4-(3-pyridinyl)imidazol-1-yl]-1-butylamine~85-95>99

Note: Yields and purities are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-pyridyl)imidazole

This protocol describes the one-pot oxidation of 3-acetylpyridine and subsequent Debus reaction to form 4-(3-pyridyl)imidazole.[1]

Materials:

  • 3-Acetylpyridine

  • Dimethyl sulfoxide (DMSO)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • Ammonium hydroxide (28-30% aqueous solution)

  • Dichloromethane

  • Sodium bicarbonate

Procedure:

  • To a solution of 3-acetylpyridine in DMSO, add hydrobromic acid dropwise at room temperature.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and then add formaldehyde and ammonium hydroxide.

  • Stir the mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 4-(3-pyridyl)imidazole.

Protocol 2: Synthesis of 4-[4-(3-pyridinyl)imidazol-1-yl]-1-butylamine

This protocol outlines the N-alkylation of 4-(3-pyridyl)imidazole and subsequent conversion to the final butylamine side chain.

Materials:

  • 4-(3-pyridyl)imidazole

  • 1,4-Dibromobutane

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Sodium azide (NaN₃)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Methanol

  • Ethyl acetate

Procedure:

Step 2a: N-Alkylation

  • To a solution of 4-(3-pyridyl)imidazole in anhydrous DMF, add sodium hydride portion-wise at 0°C.

  • Stir the mixture for 30 minutes at 0°C, then add 1,4-dibromobutane dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain 1-(4-bromobutyl)-4-(3-pyridyl)imidazole.

Step 2b: Azide Formation and Reduction

  • Dissolve 1-(4-bromobutyl)-4-(3-pyridyl)imidazole in DMF and add sodium azide.

  • Heat the mixture to 80°C and stir for 4-6 hours.

  • Cool the reaction mixture, add water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry, and concentrate to obtain the crude azide intermediate.

  • Dissolve the crude azide in methanol, add 10% Pd/C, and subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield 4-[4-(3-pyridinyl)imidazol-1-yl]-1-butylamine.

Visualizations

Synthesis_Pathway A This compound B 3-Acetylpyridine A->B Hydrolysis (H+) C 3-Pyridylglyoxal (in situ) B->C HBr, DMSO D 4-(3-pyridyl)imidazole C->D Formaldehyde, NH3 (Debus Reaction) E 1-(4-bromobutyl)-4-(3-pyridyl)imidazole D->E 1,4-Dibromobutane, NaH F 4-[4-(3-pyridinyl)imidazol-1-yl]-1-butylamine E->F 1. NaN3 2. H2, Pd/C H Telithromycin F->H Coupling G Telithromycin Ketolide Core G->H

Caption: Synthetic pathway from this compound to telithromycin.

Experimental_Workflow cluster_0 Side Chain Synthesis cluster_1 Final Coupling Start 3-Acetylpyridine Oxidation Oxidation to 3-Pyridylglyoxal Start->Oxidation Debus Debus Reaction Oxidation->Debus Imidazole 4-(3-pyridyl)imidazole Debus->Imidazole Alkylation N-Alkylation Imidazole->Alkylation Bromo 1-(4-bromobutyl)-4-(3-pyridyl)imidazole Alkylation->Bromo Azidation Azide Formation Bromo->Azidation Reduction Reduction to Amine Azidation->Reduction Side_Chain Final Side Chain Reduction->Side_Chain Coupling Coupling Reaction Side_Chain->Coupling Ketolide_Core Ketolide Core Ketolide_Core->Coupling Telithromycin Telithromycin Coupling->Telithromycin

Caption: Experimental workflow for telithromycin synthesis.

Logical_Relationship Start Starting Material (3-Acetylpyridine) Intermediate_1 Key Intermediate (4-(3-pyridyl)imidazole) Start->Intermediate_1 Ring Formation Intermediate_2 Side Chain (4-[4-(3-pyridinyl)imidazol-1-yl]-1-butylamine) Intermediate_1->Intermediate_2 Chain Elongation Final_Product Final API (Telithromycin) Intermediate_2->Final_Product Conjugation

Caption: Logical relationship of key intermediates in telithromycin synthesis.

References

Application Notes and Protocols for Metal Ion Detection Using 3-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine oxime (3-APO) is a versatile organic compound that serves as an effective chelating agent for various metal ions. Its structure, featuring a pyridine ring and an oxime functional group, allows it to act as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated oxime group.[1][2] This coordination frequently results in the formation of colored complexes, making 3-APO a suitable reagent for the spectrophotometric determination of metal ions, particularly transition metals.[1] These application notes provide a detailed protocol for the detection of iron(II) and discuss the potential for detecting other metal ions using this compound.

Principle of Detection

The detection of metal ions using this compound is based on the formation of a stable, colored metal-ligand complex. 3-APO acts as a bidentate ligand, forming a five-membered chelate ring with the metal ion.[2] The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, which can be quantified using spectrophotometry by measuring the absorbance at the wavelength of maximum absorption (λmax). For the determination of total iron, any iron(III) present in the sample must first be reduced to iron(II), as the oxime reagent reacts specifically with Fe(II).[3][4]

Data Presentation

The following table summarizes the quantitative data for the spectrophotometric determination of Iron(II) using a structural isomer, 2-Acetylpyridine monoxime. These values provide an approximate basis for the expected performance of this compound. It is recommended to determine the specific values for 3-APO experimentally.

ParameterValue (for 2-Acetylpyridine monoxime-Fe(II) Complex)Reference
Wavelength of Maximum Absorbance (λmax)428 nm[3]
Molar Absorptivity (ε)8.481 × 10³ L mol⁻¹ cm⁻¹[3]
Linear Dynamic Range0.28 - 11.0 µg/mL[3]
Stoichiometry (Metal:Ligand)1:3 (presumed for Fe(II))[3]
pH~7.5[3]
Solvent System60% (v/v) Ethanol-Water[3]

Experimental Protocols

Synthesis of this compound

A general and reliable method for the synthesis of pyridine oximes involves the reaction of the corresponding acetylpyridine with hydroxylamine hydrochloride in the presence of a base.

Materials:

  • 3-Acetylpyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol or other suitable solvent

  • Deionized water

Procedure:

  • Dissolve hydroxylamine hydrochloride in deionized water.

  • Add a solution of sodium hydroxide to the hydroxylamine hydrochloride solution to liberate free hydroxylamine.

  • To this solution, add 3-Acetylpyridine, dissolved in a minimal amount of ethanol.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, this compound, may precipitate out of the solution or can be obtained by extraction with a suitable organic solvent after neutralization.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water).

Protocol for Spectrophotometric Determination of Iron(II)

This protocol is adapted from a method for the closely related 2-Acetylpyridine monoxime and is expected to be effective for this compound with minor optimization.[3]

Reagents and Solutions:

  • This compound (3-APO) Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of 60% (v/v) ethanol-water.

  • Standard Iron(II) Solution (100 µg/mL): Dissolve a precisely weighed amount of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water containing a few drops of concentrated sulfuric acid to prevent hydrolysis and oxidation. Dilute to the mark in a volumetric flask. Prepare working standards by serial dilution.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is used as a reducing agent to determine total iron.

  • Buffer Solution (pH 7.5): Prepare a suitable buffer solution (e.g., phosphate or borate buffer) to maintain the pH at approximately 7.5.

Procedure:

  • Sample Preparation: For the determination of total iron, to an aliquot of the sample solution, add 1 mL of the 10% hydroxylamine hydrochloride solution and allow it to stand for 10 minutes to ensure complete reduction of any Fe(III) to Fe(II).

  • Color Development: To a 10 mL volumetric flask, add the sample aliquot (containing Fe(II) or the reduced total iron), 1 mL of the buffer solution (pH 7.5), and 2 mL of the 0.1% 3-APO solution.

  • Dilution: Dilute the solution to the 10 mL mark with 60% (v/v) ethanol-water and mix well.

  • Incubation: Allow the solution to stand at room temperature for at least 15 minutes for full color development.

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax, expected to be around 428 nm) against a reagent blank prepared in the same manner but without the iron standard or sample.

  • Calibration Curve: Prepare a series of standard iron(II) solutions of known concentrations and follow steps 1-5 to construct a calibration curve of absorbance versus concentration.

  • Quantification: Determine the concentration of iron in the sample by comparing its absorbance to the calibration curve.

Potential Interferences: Several metal ions can potentially interfere with the determination of iron. The selectivity of 3-APO for different metal ions should be investigated. Common interfering ions may include Cu(II), Ni(II), Co(II), and Cr(III).[3] The use of masking agents may be necessary to eliminate interferences from other metal ions.[5]

Potential for Detection of Other Metal Ions

This compound is known to form complexes with other transition metal ions, such as copper(II) and nickel(II), suggesting its potential as a spectrophotometric reagent for their determination.[1][6] The development of a quantitative method would require the following investigations for each metal ion of interest:

  • Determination of the optimal pH for complex formation.

  • Identification of the wavelength of maximum absorbance (λmax) for the metal-3-APO complex.

  • Establishment of the linear dynamic range and sensitivity.

  • Investigation of the stoichiometry of the complex.

  • Study of potential interferences from other ions and the development of masking strategies.

Visualizations

Experimental_Workflow cluster_prep Sample and Reagent Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Sample Sample Solution Reduction Add Hydroxylamine HCl (for Total Fe) Sample->Reduction if Fe(III) present Mix Mix Sample, Buffer, and 3-APO Sample->Mix Reduction->Mix Reagent 3-APO Solution Reagent->Mix Buffer Buffer (pH 7.5) Buffer->Mix Incubate Incubate for Color Development Mix->Incubate Measure Measure Absorbance at λmax Incubate->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Determine Metal Ion Concentration Measure->Quantify Calibrate->Quantify Signaling_Pathway M2plus Metal Ion (e.g., Fe²⁺) Complex Colored Metal-APO Complex M2plus->Complex Chelation APO This compound (Deprotonated) APO->Complex Spectrophotometer Spectrophotometric Detection Complex->Spectrophotometer Absorbance at λmax

References

Application Notes and Protocols: 3-Acetylpyridine Oxime in the Development of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 3-acetylpyridine oxime and its derivatives in the discovery of novel antibacterial agents. While this compound itself is primarily a key intermediate, its structural motif is integral to the antibacterial activity of more complex molecules.[1][2] This document outlines the synthesis of active derivatives, their antibacterial efficacy, and the experimental protocols required for their evaluation.

Introduction: The Potential of this compound Derivatives

This compound serves as a versatile scaffold in medicinal chemistry for the development of potent antibacterial compounds. Its significance is highlighted by its use as a key intermediate in the synthesis of established antibiotics like Telithromycin.[1][2] Research has demonstrated that derivatives incorporating the 3-pyridyl oxime moiety exhibit significant antibacterial activity against a range of pathogens, including resistant strains. These derivatives often target fundamental bacterial processes, such as protein synthesis by interacting with bacterial rRNA, or fatty acid biosynthesis.[3][4][5] This document will explore the chemical synthesis, biological activity, and mechanisms of action of these important derivatives.

Synthesis of Antibacterial Agents from 3-Acetylpyridine Precursors

The synthesis of antibacterially active compounds from 3-acetylpyridine precursors often involves the modification of the oxime or the acetyl group to create more complex molecules, such as oxazolidinones and chalcones.

A general workflow for the synthesis and evaluation of these derivatives is outlined below:

synthesis_workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase start 3-Acetylpyridine Precursor step1 Chemical Modification (e.g., Oxazolidinone ring formation, Chalcone synthesis) start->step1 step2 Purification and Characterization (e.g., Chromatography, NMR, Mass Spec) step1->step2 step3 In Vitro Antibacterial Screening (MIC Determination) step2->step3 step4 Mechanism of Action Studies (e.g., Enzyme Assays, Docking) step3->step4 step5 Structure-Activity Relationship (SAR) Analysis step4->step5 step5->step1 Iterative Optimization

Caption: General workflow for the development of antibacterial agents from 3-acetylpyridine precursors.

This protocol is adapted from methodologies used for synthesizing oxazolidinone-based antibacterial agents, which have shown significant activity.[6][7]

Materials:

  • 3-Fluoro-2-hydroxypyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Phosphorus Pentachloride (PCl₅)

  • Phosphorus Oxychloride (POCl₃)

  • (R)-glycidyl butyrate

  • Substituted piperazines or other amines

  • Appropriate solvents (e.g., Dichloromethane, DMF)

Procedure:

  • Nitration: To a solution of 3-fluoro-2-hydroxypyridine, add concentrated sulfuric acid at 0°C, followed by the dropwise addition of concentrated nitric acid. Stir the mixture at 0°C to obtain the nitrated intermediate.

  • Chlorination: Treat the nitrated product with PCl₅ and POCl₃ at 60°C to yield the chlorinated pyridine derivative.

  • Oxazolidinone Ring Formation: React the chlorinated pyridine with (R)-glycidyl butyrate in the presence of a suitable base to form the oxazolidinone ring structure.

  • Amine Substitution: Introduce the desired amine (e.g., a substituted piperazine) to the oxazolidinone intermediate. The reaction is typically carried out in a polar aprotic solvent like DMF.

  • Purification: Purify the final compounds using column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

Antibacterial Activity of 3-Acetylpyridine Derivatives

Derivatives of 3-acetylpyridine have demonstrated potent activity against a variety of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

The following table summarizes the MIC values for a series of synthesized oxazolidinone derivatives against several Gram-positive bacterial strains.[6][7]

CompoundS. aureus (ATCC25923)S. pneumoniae (ATCC49619)E. faecalis (ATCC29212)B. subtilis (ATCC6633)S. xylosus (ATCC35924)
Linezolid (Control) 1-40.5-21-40.5-21-4
Compound 21b 21412
Compound 21d 10.520.51
Compound 21e 21412
Compound 21f 10.520.51

Data synthesized from published studies on 3-(pyridine-3-yl)-2-oxazolidinone derivatives for illustrative purposes.[6][7]

This protocol describes the standard broth microdilution method for determining the MIC of synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., S. aureus, S. pneumoniae)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Linezolid)

  • Negative control (broth only)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of each test compound in the growth medium directly in the 96-well plates.

  • Inoculum Preparation: Dilute the standardized bacterial suspension so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action

Derivatives containing the 3-pyridyl moiety have been shown to exert their antibacterial effects through various mechanisms, most notably by inhibiting protein or fatty acid synthesis.

A primary mechanism for oxazolidinone and acylide derivatives is the inhibition of protein synthesis by binding to the bacterial ribosome. Docking models suggest that the 3-pyridyl group can form stacking interactions with base pairs of the bacterial rRNA, specifically within the 50S ribosomal subunit, which interferes with the formation of the initiation complex.[3][5][8]

protein_synthesis_inhibition Ribosome Ribosome Binding Binds to 50S Subunit (rRNA Interaction) Ribosome->Binding Derivative 3-Pyridyl Oxime Derivative Derivative->Ribosome targets Inhibition Inhibition of Peptide Bond Formation Binding->Inhibition Result Bacterial Growth Arrest (Bacteriostatic/Bactericidal Effect) Inhibition->Result

Caption: Proposed mechanism of protein synthesis inhibition by 3-pyridyl oxime derivatives.

Some oxime derivatives have been identified as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[4] This inhibition disrupts the bacterial cell membrane integrity.

This protocol provides a method to assess the inhibitory activity of compounds against the FabH enzyme.

Materials:

  • Purified FabH enzyme

  • Substrates: Acetyl-CoA and Malonyl-ACP

  • DTNB (Ellman's reagent)

  • Test compounds

  • Assay buffer (e.g., potassium phosphate buffer)

  • 96-well plate reader

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the purified FabH enzyme to the mixture and incubate for a short period.

  • Initiate Reaction: Start the reaction by adding the substrates (Acetyl-CoA and Malonyl-ACP).

  • Measure Absorbance: Monitor the reaction progress by measuring the increase in absorbance at 412 nm, which corresponds to the reaction of the free Coenzyme A with DTNB.

  • Calculate IC₅₀: Determine the concentration of the compound that causes 50% inhibition (IC₅₀) of the enzyme activity by plotting the reaction rates against the compound concentrations.

Structure-Activity Relationships (SAR)

The antibacterial potency of 3-acetylpyridine derivatives is highly dependent on their chemical structure. Studies on related compounds have highlighted several key SAR insights:

  • The Pyridyl Group: The presence and position of the nitrogen in the pyridine ring are often crucial for activity. The 3-pyridyl moiety, in particular, has been shown to be beneficial for antimicrobial action.[3][5]

  • Oxazolidinone Core: For oxazolidinone derivatives, modifications on the C-ring (often a piperazine or similar amine) significantly impact the antibacterial spectrum and potency.[6][7]

  • Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as fluorine atoms, to the core structure can enhance antibacterial activity against certain strains.[6]

These insights are critical for guiding the rational design of new, more effective antibacterial agents based on the this compound scaffold.

References

Application Notes and Protocols for Studying Enzyme Inhibition by Pyridine Oximes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridinium oximes are a class of compounds extensively studied for their role as reactivators of organophosphate-inhibited cholinesterases.[1][2] However, these compounds can also act as reversible inhibitors of these enzymes, a property that warrants investigation for potential therapeutic applications.[3][4] This document provides a detailed guide for researchers interested in studying the enzyme inhibitory properties of pyridine oximes, using 3-Acetylpyridine oxime as a representative compound. The protocols and data presentation formats are designed to be adapted for specific research needs.

Mechanism of Action: A General Overview for Pyridine Oxime Inhibitors

Pyridinium oximes can inhibit cholinesterases, such as acetylcholinesterase (AChE), through reversible interactions with the enzyme's active site.[3] The binding can occur at the catalytic anionic site (CAS) or the peripheral anionic site (PAS), leading to a decrease in the enzyme's catalytic efficiency. The mode of inhibition (competitive, non-competitive, or mixed) depends on the specific structure of the oxime and its interaction with the enzyme.

A generalized signaling pathway illustrating the inhibition of acetylcholinesterase is presented below.

Figure 1: Generalized mechanism of AChE inhibition.

Data Presentation: Hypothetical Inhibition Data

Quantitative analysis of enzyme inhibition is crucial for characterizing the potency of an inhibitor. The following tables provide a template for presenting such data.

Table 1: Hypothetical IC50 Values for this compound against Cholinesterases

Enzyme SourceInhibitorIC50 (µM)
Human Recombinant AChEThis compound75.2
Human Plasma BChEThis compound150.8
Electrophorus electricus AChEThis compound98.5

Table 2: Hypothetical Kinetic Parameters for the Inhibition of Human Recombinant AChE by this compound

Inhibitor Concentration (µM)Vmax (µmol/min/mg)Km (µM)Ki (µM)Mode of Inhibition
01.2050--
250.855042.5Non-competitive
500.605040.0Non-competitive
1000.405038.7Non-competitive

Experimental Protocols

The following are detailed protocols for determining the inhibitory activity of a pyridine oxime like this compound on cholinesterases.

Protocol 1: Determination of IC50 for Acetylcholinesterase Inhibition

This protocol is based on the Ellman's method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) - human recombinant or from other sources

  • This compound (or other pyridine oxime inhibitor)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

cluster_workflow IC50 Determination Workflow A Prepare Reagent Solutions (Buffer, DTNB, ATCI, AChE, Inhibitor) B Add Buffer, DTNB, and varying concentrations of Inhibitor to wells A->B C Add AChE to initiate pre-incubation (5 min) B->C D Add ATCI to start the reaction C->D E Measure absorbance at 412 nm every 30s for 5 min D->E F Calculate reaction rates and % inhibition E->F G Plot % inhibition vs. Inhibitor concentration to determine IC50 F->G

Figure 2: Workflow for IC50 determination.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare working solutions of ATCI (10 mM) and DTNB (10 mM) in phosphate buffer.

    • Dilute AChE to the desired working concentration in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 10 µL of various concentrations of the this compound solution to the test wells. Add 10 µL of the solvent for the control wells.

    • Add 10 µL of the AChE solution to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the ATCI solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at 30-second intervals for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Kinetic Parameters (Ki and Mode of Inhibition)

This protocol is designed to elucidate the mechanism by which the pyridine oxime inhibits the enzyme.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Set up a series of reactions in a 96-well plate. Each series will have a fixed concentration of the inhibitor (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki) and varying concentrations of the substrate (ATCI).

  • Reaction and Measurement:

    • Follow the same steps for pre-incubation, reaction initiation, and measurement as in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each substrate concentration at each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or a Michaelis-Menten plot (V₀ vs. [Substrate]).

    • Analyze the plots to determine the effect of the inhibitor on Vmax and Km, which will indicate the mode of inhibition (competitive, non-competitive, or mixed).

    • Calculate the inhibition constant (Ki) using appropriate equations derived from the kinetic plots.

Logical Relationship for Determining Inhibition Mode:

Start Perform Kinetic Assay (Vary [S] at fixed [I]) Plot Generate Lineweaver-Burk Plot Start->Plot Analyze Analyze Plot Characteristics Plot->Analyze Competitive Competitive Inhibition (Lines intersect on y-axis) Km increases, Vmax unchanged Analyze->Competitive Vmax constant Noncompetitive Non-competitive Inhibition (Lines intersect on x-axis) Km unchanged, Vmax decreases Analyze->Noncompetitive Km constant Uncompetitive Uncompetitive Inhibition (Parallel lines) Km decreases, Vmax decreases Analyze->Uncompetitive Slopes constant Mixed Mixed Inhibition (Lines intersect in 2nd quadrant) Km changes, Vmax decreases Analyze->Mixed Vmax & Km change

References

Application Notes and Protocols for the Derivatization of 3-Acetylpyridine Oxime for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine oxime is a pyridine derivative with applications in medicinal chemistry and as a potential antidote against organophosphate poisoning.[1][2] Accurate and sensitive quantification of this compound in various matrices is crucial for research and development. While direct analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is possible, derivatization is often employed to enhance analytical performance.[3][4][5]

This document provides detailed application notes and protocols for the derivatization of this compound for analysis by GC-MS. Two primary derivatization strategies, silylation and acylation, are presented. These methods aim to increase the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[6] An overview of analysis without derivatization is also included for comparison.

Analytical Strategies for this compound

The selection of an analytical method for this compound depends on the sample matrix, required sensitivity, and available instrumentation.

  • Direct Analysis (Without Derivatization): Suitable for relatively clean sample matrices and when high sensitivity is not the primary requirement. Both HPLC-UV and GC-MS can be employed.[7][8]

  • Analysis with Derivatization: Recommended for complex matrices and trace-level quantification. Derivatization enhances the volatility and thermal stability of this compound, making it more amenable to GC-MS analysis.[9][10][11]

Logical Workflow for Method Selection

A Start: Analyze this compound B Is high sensitivity required? A->B C Is the sample matrix complex? B->C No D GC-MS with Derivatization B->D Yes C->D Yes E HPLC-UV or GC-MS (Direct) C->E No

Caption: Decision tree for selecting an analytical method for this compound.

Protocols for Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS Analysis Without Derivatization

This method is suitable for the direct analysis of this compound in samples where it is present at sufficient concentrations.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration within the expected calibration range (e.g., 1-100 µg/mL).

    • If necessary, centrifuge or filter the sample to remove particulate matter.

  • GC-MS Instrumentation and Conditions:

    • GC System: Standard gas chromatograph with a split/splitless injector.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL.

    • MS System: Quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM).

Expected Results:

  • Retention Time: The retention time for underivatized this compound will depend on the specific GC column and conditions but is expected to be in the mid-to-late region of the chromatogram.

  • Mass Spectrum: The mass spectrum of this compound (C7H8N2O, MW: 136.15 g/mol ) is expected to show a molecular ion peak at m/z 136, with characteristic fragment ions corresponding to the pyridine ring and the acetyl oxime moiety.

GC-MS Analysis with Silylation

Silylation involves the replacement of the active hydrogen of the oxime group with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Place a known amount of the dried sample extract (or standard) in a 2 mL autosampler vial.

    • Add 100 µL of pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

Derivatization Workflow:

A Dried Sample/Standard B Add Pyridine (100 µL) A->B C Add BSTFA + 1% TMCS (100 µL) B->C D Heat at 70°C for 60 min C->D E Cool to Room Temperature D->E F Analyze by GC-MS E->F

Caption: Workflow for the silylation of this compound.

  • GC-MS Instrumentation and Conditions:

    • Use the same GC-MS conditions as for the underivatized analysis, although the temperature program may be optimized for the earlier elution of the TMS derivative.

Expected Results:

  • Retention Time: The TMS derivative of this compound is more volatile and will have a shorter retention time compared to the underivatized compound.

  • Mass Spectrum: The molecular weight of the TMS derivative is 208.3 g/mol . The mass spectrum is expected to show a molecular ion at m/z 208 and a characteristic fragment ion at m/z 193 (M-15), corresponding to the loss of a methyl group. The base peak is often the m/z 73 ion, characteristic of the TMS group.[6]

GC-MS Analysis with Acylation

Acylation involves the introduction of an acyl group (e.g., acetyl) to the oxime functional group. This also increases volatility and can lead to more specific mass spectral fragmentation patterns.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Place a known amount of the dried sample extract (or standard) in a 2 mL autosampler vial.

    • Add 100 µL of pyridine.

    • Add 100 µL of acetic anhydride.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool the vial to room temperature.

    • Evaporate the pyridine and excess acetic anhydride under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Derivatization Workflow:

A Dried Sample/Standard B Add Pyridine (100 µL) A->B C Add Acetic Anhydride (100 µL) B->C D Heat at 60°C for 30 min C->D E Evaporate to Dryness D->E F Reconstitute in Ethyl Acetate E->F G Analyze by GC-MS F->G

Caption: Workflow for the acylation of this compound.

  • GC-MS Instrumentation and Conditions:

    • Use the same GC-MS conditions as for the underivatized analysis.

Expected Results:

  • Retention Time: The acetyl derivative will have a different retention time from both the underivatized compound and the TMS derivative, which can be advantageous for resolving it from matrix interferences.

  • Mass Spectrum: The molecular weight of the O-acetyl-3-acetylpyridine oxime is 178.18 g/mol . The mass spectrum is expected to show a molecular ion at m/z 178. Key fragment ions may arise from the loss of the acetyl group or fragmentation of the pyridine ring.

Quantitative Data Summary (Example)

The following tables present example quantitative data for the different analytical methods. These values are illustrative and will require experimental validation.

Table 1: Chromatographic and Mass Spectrometric Data

AnalyteRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound12.5136119, 92, 78
TMS-3-Acetylpyridine Oxime9.8208193, 117, 73
Acetyl-3-Acetylpyridine Oxime11.2178136, 119, 78

Table 2: Method Performance Parameters (Example)

MethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity (r²)
Direct GC-MS1030>0.995
GC-MS with Silylation0.51.5>0.998
GC-MS with Acylation13>0.997

Alternative Method: HPLC-MS/MS with Derivatization

For enhanced selectivity and sensitivity, particularly in complex biological matrices, HPLC-MS/MS can be employed. Derivatization can be used to improve ionization efficiency.

Derivatization with 2-hydrazinoquinoline (HQ): HQ reacts with the oxime functional group, and the quinoline moiety enhances the electrospray ionization response.[12]

Protocol Outline:

  • Derivatization: Incubate the sample with HQ in the presence of a coupling agent.

  • LC Separation: Use a reverse-phase C18 column with a gradient of acetonitrile and water containing formic acid.

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for the HQ-derivatized this compound in Multiple Reaction Monitoring (MRM) mode.

This approach can offer very low detection limits and high specificity.

Conclusion

The derivatization of this compound prior to GC-MS analysis is a valuable strategy for enhancing analytical performance, particularly for trace-level quantification in complex samples. Both silylation and acylation are effective methods, with the choice depending on the specific requirements of the analysis. The provided protocols offer a starting point for method development and should be optimized and validated for the specific application. Direct analysis remains a viable option for less demanding applications.

References

Application Notes and Protocols: 3-Acetylpyridine Oxime as a Chelating Agent for Heavy Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine oxime is a pyridine derivative with significant potential as a chelating agent for heavy metals. Its molecular structure, featuring a pyridine ring and an oxime group, allows it to act as a bidentate ligand. This dual-point attachment enables the formation of stable five-membered ring structures with metal ions, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting metal complexes[1]. This property makes this compound a compelling candidate for applications in heavy metal remediation, analytical chemistry, and as a potential therapeutic agent for heavy metal poisoning.

These application notes provide an overview of the chelating properties of this compound, along with detailed protocols for its synthesis, the preparation of its metal complexes, and methods for characterizing its interaction with heavy metals.

Data Presentation: Chelation Efficiency and Stability Constants

While specific quantitative data for the chelation of all heavy metals by this compound is not extensively available in the public domain, the following tables present representative stability constants for similar pyridine-containing oxime ligands with various metal ions. This data, obtained through potentiometric titration, serves as a valuable reference for estimating the potential efficacy of this compound as a chelating agent. The stability constant (log β) indicates the equilibrium constant for the formation of the complex; a higher value signifies a more stable complex.

Table 1: Representative Stability Constants (log β) of Pyridine-Oxime Type Ligands with Divalent Metal Ions

Metal IonRepresentative Ligand 1 (log β₁)Representative Ligand 2 (log β₂)
Cu²⁺9.510.2
Ni²⁺7.88.5
Co²⁺7.27.9
Zn²⁺6.97.5
Pb²⁺8.18.8

Note: Data presented are illustrative and based on studies of structurally similar pyridine-oxime chelators. Actual values for this compound may vary.

Table 2: Representative Stability Constants (log β) of Pyridine-Oxime Type Ligands with Trivalent Metal Ions

Metal IonRepresentative Ligand 1 (log β₁)Representative Ligand 2 (log β₂)
Fe³⁺12.313.1
Al³⁺10.511.2
Cr³⁺9.810.6

Note: Data presented are illustrative and based on studies of structurally similar pyridine-oxime chelators. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-Acetylpyridine and hydroxylamine hydrochloride.

Materials:

  • 3-Acetylpyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in distilled water.

  • Addition of Base: Slowly add a solution of sodium hydroxide to the hydroxylamine solution while stirring. This will generate free hydroxylamine.

  • Reaction with 3-Acetylpyridine: Add 3-Acetylpyridine to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours.

  • Cooling and Precipitation: After reflux, allow the mixture to cool to room temperature, and then cool further in an ice bath to induce precipitation of the oxime.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold distilled water to remove any unreacted starting materials and salts.

  • Recrystallization: Purify the crude this compound by recrystallization from an appropriate solvent, such as an ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Synthesis of a Heavy Metal-3-Acetylpyridine Oxime Complex

This protocol provides a general method for the synthesis of a metal complex with this compound.

Materials:

  • This compound

  • A soluble salt of the desired heavy metal (e.g., lead(II) nitrate, mercury(II) chloride, cadmium(II) acetate)

  • Ethanol or other suitable solvent

  • Magnetic stirrer and stir bar

  • Beakers and flasks

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Ligand: Dissolve a specific molar amount of this compound in a minimal amount of warm ethanol.

  • Dissolution of Metal Salt: In a separate beaker, dissolve a stoichiometric amount (e.g., 1:2 metal-to-ligand molar ratio) of the heavy metal salt in ethanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution while stirring continuously. A precipitate of the metal complex should form.

  • Stirring: Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete complex formation.

  • Isolation of the Complex: Collect the precipitated complex by vacuum filtration.

  • Washing: Wash the complex with small portions of cold ethanol to remove any unreacted ligand or metal salt.

  • Drying: Dry the resulting metal complex in a desiccator.

Protocol 3: Determination of Metal Chelation Capacity by UV-Vis Spectrophotometry

This protocol outlines the use of UV-Vis spectrophotometry to determine the binding of a heavy metal ion by this compound.

Materials:

  • This compound stock solution of known concentration

  • Heavy metal salt stock solution of known concentration

  • UV-Vis spectrophotometer and cuvettes

  • Buffer solutions of various pH values

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the heavy metal ion in a suitable buffer.

  • UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

  • Analysis of Spectral Changes: Observe the changes in the absorption spectrum upon addition of the metal ion. The formation of a metal-ligand complex will typically result in a shift in the maximum absorbance wavelength (λ_max) and/or a change in the molar absorptivity.

  • Job's Plot (Method of Continuous Variation): To determine the stoichiometry of the complex, prepare a series of solutions where the mole fraction of the ligand and metal are varied while keeping the total molar concentration constant. Plot the absorbance at a wavelength where the complex absorbs maximally against the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

  • Molar Ratio Method: Titrate a fixed concentration of the metal ion with increasing concentrations of the this compound solution and measure the absorbance at the λ_max of the complex. Plot absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.

Protocol 4: Determination of Stability Constants by Potentiometric Titration

This protocol describes the determination of the stability constants of metal-3-Acetylpyridine oxime complexes using potentiometric pH titration.

Materials:

  • This compound

  • Standardized solution of a strong acid (e.g., HCl)

  • Standardized solution of a carbonate-free strong base (e.g., NaOH)

  • Soluble salt of the desired heavy metal

  • pH meter with a combination glass electrode

  • Thermostated titration vessel

  • Magnetic stirrer

Procedure:

  • Titration of the Ligand: Titrate a solution of this compound and a known excess of strong acid with the standardized strong base. Record the pH after each addition of the base. This allows for the determination of the protonation constants of the ligand.

  • Titration of the Metal-Ligand Mixture: Perform a second titration with a solution containing the same concentrations of this compound and strong acid, but with the addition of a known concentration of the heavy metal salt.

  • Data Analysis: The titration curves of the ligand alone and the metal-ligand mixture will differ due to the release of protons upon complexation. By analyzing the difference between these curves, the stability constants (log β) of the metal-ligand complexes can be calculated using specialized software.

Visualizations

Experimental_Workflow_for_Chelation_Study cluster_synthesis Synthesis cluster_characterization Characterization & Analysis cluster_application Potential Application Synthesis_Ligand Synthesis of This compound Synthesis_Complex Synthesis of Metal-Ligand Complex Synthesis_Ligand->Synthesis_Complex Ligand UV_Vis UV-Vis Spectrophotometry (Stoichiometry) Synthesis_Complex->UV_Vis Potentiometry Potentiometric Titration (Stability Constants) Synthesis_Complex->Potentiometry Data_Analysis Data Analysis and Quantification UV_Vis->Data_Analysis Potentiometry->Data_Analysis Drug_Dev Drug Development (Antidote for Metal Poisoning) Data_Analysis->Drug_Dev Quantitative Data

Caption: Workflow for the synthesis and analysis of this compound as a heavy metal chelator.

Chelation_Mechanism cluster_chelation Chelation Process cluster_detox Detoxification Ligand 3-Acetylpyridine Oxime Complex Stable Metal-Ligand Complex Ligand->Complex Binds to Metal Heavy Metal Ion (e.g., Pb²⁺) Metal->Complex Is bound by Excretion Enhanced Excretion Complex->Excretion Facilitates

Caption: Simplified mechanism of heavy metal chelation by this compound.

Signaling_Pathway_Hypothesis cluster_toxicity Heavy Metal Toxicity cluster_intervention Chelation Intervention cluster_outcome Cellular Outcome Heavy_Metal Heavy Metal (e.g., Pb²⁺, Hg²⁺) ROS Increased Reactive Oxygen Species (ROS) Heavy_Metal->ROS Enzyme_Inhibition Enzyme Inhibition Heavy_Metal->Enzyme_Inhibition Metal_Complex Metal-Chelator Complex Heavy_Metal->Metal_Complex to Cellular_Damage Cellular Damage (Oxidative Stress) ROS->Cellular_Damage Enzyme_Inhibition->Cellular_Damage Chelator 3-Acetylpyridine Oxime Chelator->Metal_Complex Binds Metal_Removal Metal Ion Removal Metal_Complex->Metal_Removal ROS_Reduced Reduced ROS Metal_Removal->ROS_Reduced Leads to Enzyme_Restored Restored Enzyme Function Metal_Removal->Enzyme_Restored Leads to Cell_Protection Cellular Protection ROS_Reduced->Cell_Protection Enzyme_Restored->Cell_Protection

Caption: Hypothesized signaling pathway for the protective effect of this compound against heavy metal-induced oxidative stress.

References

Application Notes and Protocols for the Spectrophotometric Analysis of Metal Ions with 3-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the quantitative determination of various transition metal ions using 3-Acetylpyridine oxime as a chromogenic reagent. The methodologies are based on the formation of stable, colored metal-ligand complexes that can be measured spectrophotometrically. Due to the limited availability of direct experimental data for this compound with all the listed metal ions, the following protocols and quantitative data are based on established principles of coordination chemistry and spectrophotometry, drawing parallels from structurally similar pyridine-based oxime and other chelating agents.

Principle

This compound acts as a chelating ligand, forming colored complexes with transition metal ions such as Iron(II), Copper(II), Nickel(II), and Cobalt(II). The intensity of the color is directly proportional to the concentration of the metal ion in the solution, which can be quantified by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law.

Quantitative Data Summary

The following table summarizes the key analytical parameters for the spectrophotometric determination of selected metal ions with this compound. Note: These values are representative and based on data from closely related pyridine-based chelating agents. Experimental validation is recommended.

Metal IonWavelength of Maximum Absorbance (λmax)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Beer's Law Range (µg/mL)
Iron(II)~430 nm~8,5000.1 - 11.0
Copper(II)~355 nm~9,8000.25 - 5.2
Nickel(II)~375 nm~21,6000.25 - 2.5
Cobalt(II)~360 nm~18,6000.25 - 2.5

Experimental Protocols

Preparation of Reagents
  • Standard Metal Ion Solutions (1000 µg/mL):

    • Iron(II): Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] in deionized water, add 1-2 mL of concentrated sulfuric acid, and dilute to 100 mL with deionized water.

    • Copper(II): Dissolve 0.3929 g of copper(II) sulfate pentahydrate [CuSO₄·5H₂O] in deionized water and dilute to 100 mL.

    • Nickel(II): Dissolve 0.4479 g of nickel(II) sulfate hexahydrate [NiSO₄·6H₂O] in deionized water and dilute to 100 mL.

    • Cobalt(II): Dissolve 0.4037 g of cobalt(II) chloride hexahydrate [CoCl₂·6H₂O] in deionized water and dilute to 100 mL.

    • Working standard solutions can be prepared by appropriate dilution of the stock solutions.

  • This compound Solution (0.01 M): Dissolve 0.1361 g of this compound in a small amount of ethanol and dilute to 100 mL with deionized water.

  • Buffer Solutions:

    • Acetate Buffer (pH 4-6): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

    • Ammonia Buffer (pH 8-10): Prepare by mixing appropriate volumes of 2 M ammonium chloride and 2 M ammonium hydroxide.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. (Used for the reduction of Fe(III) to Fe(II)).

General Procedure for Spectrophotometric Analysis
  • Sample Preparation: Prepare a suitable aliquot of the sample solution containing the metal ion of interest. If the sample is solid, dissolve it in a suitable solvent and dilute to a known volume. If Iron(III) is present and Iron(II) is to be determined, add 1 mL of 10% hydroxylamine hydrochloride solution and allow it to stand for 10 minutes to ensure complete reduction.

  • Complex Formation: To the sample solution in a 25 mL volumetric flask, add 5 mL of the appropriate buffer solution and 2 mL of the 0.01 M this compound solution.

  • Dilution: Dilute the solution to the mark with deionized water and mix well.

  • Incubation: Allow the solution to stand for 15-20 minutes at room temperature for complete color development.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the respective λmax for the metal ion against a reagent blank prepared in the same manner but without the metal ion.

  • Calibration Curve: Prepare a series of standard solutions of the metal ion of interest and follow the same procedure to construct a calibration curve of absorbance versus concentration.

  • Quantification: Determine the concentration of the metal ion in the sample solution from the calibration curve.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the spectrophotometric analysis of a metal ion using this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification reagent_prep Prepare Reagents (Metal Standards, Ligand, Buffers) complex_formation Complex Formation: Add Buffer and this compound reagent_prep->complex_formation sample_prep Prepare Sample Solution sample_prep->complex_formation incubation Incubation for Color Development complex_formation->incubation measurement Spectrophotometric Measurement at λmax incubation->measurement calibration Construct Calibration Curve measurement->calibration quantification Determine Metal Ion Concentration calibration->quantification

Caption: Experimental workflow for metal ion analysis.

Logical Relationship: Beer-Lambert Law

This diagram shows the relationship between absorbance and concentration as defined by the Beer-Lambert Law, which is the fundamental principle behind this spectrophotometric method.

beer_lambert_law cluster_parameters A Absorbance (A) epsilon Molar Absorptivity (ε) A->epsilon b Path Length (b) A->b c Concentration (c) A->c epsilon->A A = εbc b->A A = εbc c->A A = εbc

Caption: Beer-Lambert Law relationship.

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 3-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine oxime is a versatile precursor in the synthesis of a variety of bioactive molecules. Its pyridine ring and reactive oxime group serve as key pharmacophores and synthetic handles for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of bioactive chalcones, pyrimidines, and isoxazolines derived from this compound. The synthesized compounds have shown promising antimicrobial and anticancer activities.

Synthetic Pathways

The synthesis of bioactive molecules from this compound can be achieved through several strategic pathways. The oxime functionality can be derived from 3-acetylpyridine, which then serves as a key intermediate for various transformations.

A primary route involves the Claisen-Schmidt condensation of 3-acetylpyridine with various aromatic aldehydes to yield chalcones. These α,β-unsaturated ketones are valuable intermediates that can be subsequently cyclized with reagents like guanidine hydrochloride to form substituted pyrimidines. This transformation allows for the generation of a library of compounds with diverse substitution patterns on the phenyl ring, influencing their biological activity.

Another important synthetic route utilizes the oxime moiety directly in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. For instance, the in-situ generation of a nitrile oxide from this compound, followed by reaction with an alkene, can produce isoxazoline derivatives. These heterocyclic scaffolds are known to exhibit a wide range of biological activities, including anticancer properties.

SynthesisPathways cluster_prep Precursor Synthesis cluster_chalcone Chalcone and Pyrimidine Synthesis cluster_isoxazoline Isoxazoline Synthesis 3-Acetylpyridine 3-Acetylpyridine 3-Acetylpyridine_Oxime 3-Acetylpyridine_Oxime 3-Acetylpyridine->3-Acetylpyridine_Oxime NaOH, Ethanol Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->3-Acetylpyridine_Oxime Aromatic_Aldehyde Aromatic_Aldehyde Chalcone Chalcone Guanidine_HCl Guanidine_HCl Pyrimidine Pyrimidine NCS N-Chlorosuccinimide Alkene Alkene Isoxazoline Isoxazoline

Data Presentation

Table 1: Synthesis and Antimicrobial Activity of Pyrimidine Derivatives from 3-Acetylpyridine Chalcones
Compound IDAr SubstituentYield (%)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
4a 4-Cl651412
4b 2,4-diCl721614
4c 4-F681513
4d 4-NO₂751816
4e 3,4,5-triOCH₃621210
Ciprofloxacin (Standard)-2522

Data synthesized from multiple sources for illustrative purposes.

Table 2: Anticancer Activity of Pyridine Derivatives against Human Cancer Cell Lines
Compound IDCancer Cell LineIC₅₀ (µM)
Pyridone Derivative 1 HepG2 (Liver)4.5 ± 0.3
MCF-7 (Breast)12.5 ± 1.1
Pyridine Derivative 2 HepG2 (Liver)9.8 ± 0.9
MCF-7 (Breast)28.4 ± 2.5
5-Fluorouracil HepG2 (Liver)35.67

Data is illustrative and based on reported activities of similar pyridine structures.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Chalcones from 3-Acetylpyridine (Claisen-Schmidt Condensation)

Materials:

  • 3-Acetylpyridine

  • Substituted aromatic aldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities (e.g., 0.01 mol) of 3-acetylpyridine and the respective substituted aromatic aldehyde in ethanol (20-30 mL).

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of NaOH (10%) dropwise to the reaction mixture, maintaining the temperature below 25°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the solution.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

  • Recrystallize the crude chalcone from ethanol to obtain the purified product.

Protocol 2: General Procedure for the Synthesis of Pyrimidines from Chalcones

Materials:

  • Synthesized chalcone derivative

  • Guanidine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone (e.g., 0.005 mol) in ethanol (25 mL).

  • Add guanidine hydrochloride (0.005 mol) and a catalytic amount of NaOH to the solution.

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude pyrimidine derivative from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure compound.

Protocol 3: MTT Assay for Anticancer Activity

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[2]

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add test compounds at various concentrations Incubate_24h_1->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Protocol 4: Broth Microdilution Method for MIC Determination

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent.

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3][4]

Mechanism of Action: Anticancer Activity

Some novel anticancer pyridine derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[1] The proposed mechanism involves the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Upregulation of p53 can lead to the transcription of p21, a cyclin-dependent kinase inhibitor, which in turn halts the cell cycle at the G2/M checkpoint.[1] Concurrently, activation of the JNK pathway can promote apoptosis through the activation of pro-apoptotic proteins.

Anticancer_Pathway Pyridyl_Oxime_Derivative Bioactive Pyridine Oxime Derivative p53 p53 Pyridyl_Oxime_Derivative->p53 Upregulation JNK_Pathway JNK Pathway Pyridyl_Oxime_Derivative->JNK_Pathway Activation p21 p21 p53->p21 Transcription CDK1_CyclinB CDK1/Cyclin B p21->CDK1_CyclinB Inhibition G2M_Arrest G2/M Cell Cycle Arrest CDK1_CyclinB->G2M_Arrest Promotes G2/M Transition Apoptosis Apoptosis JNK_Pathway->Apoptosis Induction

References

Application Notes and Protocols: 3-Acetylpyridine Oxime in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine oxime is a versatile organic compound that is finding increasing application in the field of materials science. Its unique chemical structure, featuring a pyridine ring and an oxime functional group, allows it to act as a multidentate ligand for the formation of coordination complexes and polymers. This property has led to its exploration in the development of functional polymers with enhanced thermal and antimicrobial properties, as a key component in corrosion inhibitors, and as a ligand for the synthesis of novel coordination compounds with interesting catalytic and magnetic properties. These application notes provide an overview of the use of this compound in these areas, along with detailed experimental protocols and comparative data.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5973-83-1
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 148-151 °C
Solubility Soluble in ethanol, hot water

I. Functional Polymers Containing this compound

This compound can be incorporated as a monomer into various polymer structures, such as terpolymers, to impart specific functionalities. These functionalities include enhanced thermal stability and antimicrobial properties.

Application: Thermally Stable and Antimicrobial Terpolymers

Terpolymers synthesized with (E)-4-acetylpyridine oxime (a positional isomer of this compound), formaldehyde, and either 4-hydroxyacetophenone (HA) or 4-hydroxybenzaldehyde (HB) have demonstrated significant thermal stability and broad-spectrum antimicrobial activity. While this data is for the 4-isomer, it provides a strong indication of the potential for this compound in similar applications.

Polymer IDMonomersNumber Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Inherent Viscosity (dL/g)
APOFHA (E)-4-acetylpyridine oxime, Formaldehyde, 4-hydroxyacetophenone46521.470.23
APOFHB (E)-4-acetylpyridine oxime, Formaldehyde, 4-hydroxybenzaldehyde34961.420.19

Data extrapolated from a study on (E)-4-acetylpyridine oxime terpolymers.

This protocol is adapted from the synthesis of a terpolymer resin using (E)-4-acetylpyridine oxime.

Materials:

  • (E)-4-acetylpyridine oxime (or this compound) (0.01 mol)

  • 4-hydroxyacetophenone (0.01 mol)

  • Formaldehyde (37%, 0.05 mol)

  • 6 M Hydrochloric acid (catalyst)

  • Methanol

  • Distilled water

Equipment:

  • Round-bottom flask with reflux condenser

  • Oil bath with magnetic stirrer and heating control

  • Buchner funnel and filter paper

  • Beakers and measuring cylinders

Procedure:

  • In a round-bottom flask, combine (E)-4-acetylpyridine oxime (0.01 mol), 4-hydroxyacetophenone (0.01 mol), and formaldehyde (0.05 mol).

  • Add 6 M HCl as a catalyst.

  • Place the flask in an oil bath and reflux the mixture with occasional shaking at 100–120 °C for 8–10 hours.

  • After the reaction is complete, a solid resinous product will form. Immediately remove the hot resin from the flask.

  • Wash the solid product thoroughly with cold water to remove the acid catalyst and any unreacted formaldehyde.

  • Further purify the resin by washing with warm water and then methanol to remove unreacted monomers.

  • Dry the resulting shining black colored resin in a vacuum oven.

Characterization:

The synthesized terpolymer can be characterized by FT-IR and ¹H NMR spectroscopy, gel permeation chromatography (GPC) for molecular weight determination, and thermal analysis (TGA and DSC).

Terpolymer_Synthesis Monomers Monomers (Acetylpyridine Oxime, Formaldehyde, Hydroxyacetophenone) Reaction Condensation Polymerization (Reflux at 100-120°C, 8-10h) Monomers->Reaction Catalyst Catalyst (6 M HCl) Catalyst->Reaction Purification Purification (Washing with H₂O & Methanol) Reaction->Purification Drying Drying Purification->Drying Final_Product Terpolymer Resin Drying->Final_Product Characterization Characterization (FT-IR, NMR, GPC, TGA, DSC) Final_Product->Characterization

Caption: Workflow for the synthesis and characterization of an acetylpyridine oxime-based terpolymer.

II. Corrosion Inhibition

Pyridine and its derivatives, including oximes, are known to be effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. They function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The lone pair of electrons on the nitrogen atom of the pyridine ring and the oxygen atom of the oxime group play a crucial role in the adsorption process through coordination with the metal's d-orbitals. While specific data for this compound is limited, studies on related pyridine derivatives demonstrate high inhibition efficiencies.

Application: Corrosion Inhibitor for Carbon Steel in Acidic Media

Pyridine derivatives have been shown to be excellent corrosion inhibitors for carbon steel in hydrochloric acid solutions. The inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the specific molecular structure of the pyridine derivative.

The following data is for the pyridine derivative 3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-2(1H)-one (ABCP) on mild steel in 0.5 M HCl at 25 °C, showcasing the potential of such compounds.

Inhibitor Concentration (M)Corrosion Rate (mg·cm⁻²·h⁻¹)Inhibition Efficiency (%)
0.000--
0.001--
0.002--
0.003--
0.004--
0.005-98.4

Note: Specific corrosion rate values were not provided in the abstract, but the trend of decreasing corrosion rate with increasing inhibitor concentration was established.

This protocol outlines a standard weight loss method to evaluate the corrosion inhibition efficiency of this compound.

Materials:

  • Carbon steel coupons of known dimensions and composition

  • 1 M Hydrochloric acid solution (corrosive medium)

  • This compound (inhibitor) at various concentrations (e.g., 10⁻⁵ M to 10⁻³ M)

  • Acetone

  • Distilled water

  • Abrasive paper (e.g., silicon carbide paper of different grades)

  • Analytical balance

Equipment:

  • Water bath or thermostat

  • Beakers

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the carbon steel coupons with different grades of abrasive paper, wash them thoroughly with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the weighed coupons in beakers containing 1 M HCl solution without (blank) and with different concentrations of this compound.

  • Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 25 °C) for a specific period (e.g., 24 hours).

  • Cleaning and Final Weighing: After the exposure period, remove the coupons from the solutions, wash them with distilled water, scrub with a brush to remove corrosion products, rinse again with distilled water, dry, and re-weigh accurately.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t)

      • W₁ = Initial weight of the coupon

      • W₂ = Final weight of the coupon

      • A = Surface area of the coupon

      • t = Immersion time

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inh) / CR_blank] * 100

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inh = Corrosion rate in the presence of the inhibitor

Corrosion_Inhibition cluster_prep Coupon Preparation cluster_exposure Corrosion Test cluster_analysis Data Analysis Polish Polish Coupons Wash_Degrease Wash & Degrease Polish->Wash_Degrease Dry_Weigh Dry & Weigh (W₁) Wash_Degrease->Dry_Weigh Blank Immerse in HCl (Blank) Dry_Weigh->Blank Inhibitor Immerse in HCl + 3-APO Dry_Weigh->Inhibitor Incubate Incubate at Constant Temp. Blank->Incubate Inhibitor->Incubate Clean_Weigh Clean & Weigh (W₂) Incubate->Clean_Weigh Calculate_CR Calculate Corrosion Rate (CR) Clean_Weigh->Calculate_CR Calculate_IE Calculate Inhibition Efficiency (IE%) Calculate_CR->Calculate_IE

Caption: Experimental workflow for evaluating corrosion inhibition efficiency using the gravimetric method.

III. Coordination Compounds and Metal-Organic Frameworks (MOFs)

This compound is an excellent ligand for the formation of coordination compounds with various metal ions. The pyridine nitrogen and the oxime nitrogen or oxygen atoms can coordinate to a metal center, acting as a bidentate ligand. This allows for the construction of discrete metal complexes or extended one-, two-, or three-dimensional coordination polymers, including Metal-Organic Frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and magnetism.

Application: Synthesis of a Silver(I) Coordination Polymer

A one-dimensional coordination polymer has been synthesized using this compound (referred to as 3-acetyloximepyridine in the study) and silver(I) hexafluorophosphate. In this structure, the silver ions are bridged by the this compound ligands.

This protocol is based on the reported synthesis of a silver(I) coordination polymer with this compound.

Materials:

  • This compound

  • Silver(I) hexafluorophosphate (AgPF₆)

  • Ethanol (95%)

Equipment:

  • Small vials or test tubes

  • Magnetic stirrer (optional)

  • Crystallization dish

Procedure:

  • Ligand Solution: Prepare a saturated solution of this compound in 95% ethanol.

  • Metal Salt Solution: Prepare a solution of silver(I) hexafluorophosphate in 95% ethanol.

  • Reaction: Slowly add the silver(I) hexafluorophosphate solution to the saturated solution of this compound with stirring.

  • Crystallization: Allow the resulting solution to stand undisturbed for slow evaporation at room temperature.

  • Product Isolation: Colorless rod-shaped crystals suitable for X-ray diffraction will form over time. Isolate the crystals by decantation or filtration.

Characterization:

The primary method for characterizing the resulting coordination polymer is single-crystal X-ray diffraction to determine its structure. Other techniques such as FT-IR spectroscopy and elemental analysis can be used to confirm the composition of the material.

Caption: Schematic of the bidentate coordination of this compound to a silver(I) metal center.

Conclusion

This compound is a promising building block in materials science with demonstrated and potential applications in the development of functional polymers, corrosion inhibitors, and coordination compounds. The protocols and data presented in these application notes provide a foundation for researchers to explore and expand upon the use of this versatile molecule in creating novel materials with tailored properties. Further research is warranted to fully elucidate the performance of this compound in these applications, particularly in obtaining more specific quantitative data for corrosion inhibition and the antimicrobial activity of its polymers.

Catalytic Applications of 3-Acetylpyridine Oxime Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes incorporating pyridine oxime ligands have garnered significant interest in catalysis due to the unique electronic and steric properties conferred by the ligand framework. The pyridine ring offers a stable coordination site and can be electronically tuned, while the oxime group provides an additional coordination point (N or O), enabling the formation of stable chelate rings with various transition metals.[1] This structural versatility allows for the modulation of the metal center's reactivity, making these complexes promising candidates for a range of catalytic transformations. 3-Acetylpyridine oxime, as a readily accessible derivative, serves as a valuable ligand for developing novel catalysts.

This document provides an overview of the catalytic applications of metal complexes based on pyridine oximes, with a focus on polymerization reactions where significant data is available. It also explores potential applications in other key organic transformations. Detailed experimental protocols for the synthesis of the ligand, a representative metal complex, and a catalytic polymerization process are provided to facilitate further research and development.

Application Notes

Catalysis of Isoprene Polymerization

Recent studies have highlighted the exceptional activity of iron (II) and cobalt (II) complexes bearing pyridine-oxime type ligands in the polymerization of isoprene, a key monomer for synthetic rubber.[2][3] These catalysts, when activated by a cocatalyst such as methylaluminoxane (MAO) or a combination of a boron compound and an alkylaluminum, exhibit high efficiency and control over the polymer's microstructure.

The general structure of these catalysts involves a central metal ion (e.g., Fe(II), Co(II)) coordinated to two bidentate pyridine-oxime ligands and two chloride ions, resulting in a distorted octahedral geometry.[2][3] The ligands coordinate through the nitrogen atoms of both the pyridine ring and the oxime group.[2]

Key Findings:

  • High Activity: Iron complexes, in particular, have demonstrated extremely high catalytic activities, reaching up to 6.5 × 10⁶ g of polymer per mole of iron per hour.[3]

  • Control of Polymer Microstructure: These catalysts can produce polyisoprene with a mixed microstructure, predominantly a combination of cis-1,4 and 3,4-units.[2][3] This is significant as the ratio of these units determines the physical properties of the resulting rubber.

  • High Molecular Weight Polymers: The polymerization processes yield high molecular weight polymers with narrow polydispersity indices (PDI), indicating a single-site catalytic behavior.[3]

  • Influence of Ligand Substitution: The substitution pattern on the pyridine-oxime ligand can influence the catalyst's activity. For instance, steric hindrance from a methyl group at the 6-position of the pyridine ring was found to decrease the catalytic activity of an iron complex.[3]

Quantitative Data Summary

The following tables summarize the catalytic performance of various pyridine-oxime metal complexes in isoprene polymerization.

Table 1: Isoprene Polymerization with Pyridine-Oxime Iron(II) Complexes and MAO Cocatalyst [3]

CatalystLigand[Al]/[Fe] RatioTemp. (°C)Time (h)Yield (%)Activity (10⁵ g/molFe·h)Mₙ ( kg/mol )PDIcis-1,4 (%)3,4 (%)
Fe1 Pyridine-2-aldoxime200251458.26531.84951
Fe2 6-Methylpyridine-2-aldoxime200251152.7603.54555
Fe3 Phenyl-2-pyridylketoxime200251488.75611.75248

General Conditions: 2 µmol of catalyst, isoprene concentration of 2.0 M in toluene.

Table 2: Isoprene Polymerization with Pyridine-Oxime Cobalt(II) Complexes and AlEt₂Cl Cocatalyst [2]

CatalystLigand[Al]/[Co] RatioTemp. (°C)Time (min)Yield (%)Activity (10⁵ g/molCo·h)Mₙ ( kg/mol )PDIcis-1,4 (%)3,4 (%)
Co1 Pyridine-2-aldoxime5002510957.71201.66931
Co2 6-Methylpyridine-2-aldoxime502510>9910.41211.66832
Co3 Phenyl-2-pyridylketoxime502510>9914.31341.76535

General Conditions: 5 µmol of catalyst, isoprene concentration of 2.5 M in toluene.

Potential Applications in Other Catalytic Reactions

While detailed studies on the catalytic applications of this compound metal complexes in other areas are less prevalent in the current literature, the known reactivity of related pyridine and oxime complexes suggests significant potential in several key transformations.

  • C-C Coupling Reactions: Palladium and nickel complexes with pyridine-based ligands are widely used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.[4] The ability of the this compound ligand to stabilize different oxidation states of the metal center could be beneficial for the oxidative addition and reductive elimination steps in these catalytic cycles. Iron complexes with pyridine-containing macrocyclic ligands have also been explored as more sustainable alternatives for C-C coupling.[4]

  • Oxidation Reactions: Metal complexes are crucial catalysts for oxidation reactions. Iron complexes with pyridine-substituted ligands have been shown to catalyze the oxidation of various substrates using hydrogen peroxide as an oxidant.[5] The pyridine oxime ligand could support high-valent metal-oxo intermediates that are often implicated in these reactions.

  • Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes containing pyridine-based ligands are effective catalysts for the hydrogenation and transfer hydrogenation of ketones and imines.[6] The bifunctional nature of a this compound ligand (metal binding and potential proton-donating oxime group) could lead to cooperative catalytic effects.

  • Electrocatalytic Reactions: Cobaloxime complexes, which feature a cobalt center coordinated to oxime-containing ligands, are well-known for their activity in the hydrogen evolution reaction (HER).[7] The electronic properties of the pyridine ring in this compound could be used to modulate the redox potential of the cobalt center, potentially enhancing its electrocatalytic performance.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-acetylpyridine and hydroxylamine hydrochloride.

Materials:

  • 3-Acetylpyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in deionized water.

  • In a separate beaker, prepare a solution of sodium hydroxide (1.2 equivalents) in deionized water.

  • Cool the hydroxylamine hydrochloride solution to 0-5 °C in an ice bath.

  • Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution with continuous stirring, maintaining the temperature below 10 °C.

  • To this freshly prepared hydroxylamine solution, add 3-acetylpyridine (1.0 equivalent) dropwise while stirring. A precipitate may form.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the product under vacuum.

Protocol 2: Synthesis of a Representative Dichloro-bis(pyridine-2-aldoxime)iron(II) Complex

This protocol is adapted from the literature for the synthesis of an iron(II) complex with a pyridine-oxime ligand and can be modified for this compound.[3]

Materials:

  • This compound (or other pyridine-oxime ligand)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Anhydrous ethanol

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridine-oxime ligand (2.2 equivalents) in anhydrous ethanol.

  • In a separate Schlenk flask, dissolve FeCl₂·4H₂O (1.0 equivalent) in anhydrous ethanol.

  • Slowly add the FeCl₂ solution to the ligand solution with vigorous stirring. A color change and/or precipitation should be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Reduce the volume of the solvent under vacuum.

  • Add anhydrous diethyl ether to precipitate the complex.

  • Collect the solid product by filtration under inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

  • Store the complex under an inert atmosphere.

Protocol 3: Catalytic Polymerization of Isoprene

This protocol provides a general procedure for the polymerization of isoprene using a pyridine-oxime iron(II) complex and MAO as a cocatalyst.[3]

Materials:

  • Pyridine-oxime iron(II) complex (catalyst)

  • Isoprene (freshly distilled)

  • Toluene (anhydrous)

  • Methylaluminoxane (MAO) solution in toluene

  • Methanol

  • Hydrochloric acid (HCl)

  • Antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol)

Procedure:

  • In a glovebox, add anhydrous toluene and the desired amount of isoprene monomer to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • In a separate vial, prepare a stock solution of the iron catalyst in anhydrous toluene.

  • Add the required amount of the catalyst solution to the monomer solution and stir.

  • Initiate the polymerization by adding the MAO solution.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Quench the polymerization by adding a small amount of methanol containing an antioxidant.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol/HCl solution.

  • Filter the polymer, wash it with methanol, and dry it under vacuum at 40-50 °C to a constant weight.

  • Characterize the polymer for its molecular weight, PDI (by Gel Permeation Chromatography), and microstructure (by ¹H and ¹³C NMR).

Visualizations

Synthesis of Pyridine-Oxime Metal Complexes

Synthesis_Workflow Figure 1: General Synthesis of Pyridine-Oxime Metal Complexes cluster_ligand Ligand Synthesis cluster_complexation Complexation Acetylpyridine 3-Acetylpyridine Ligand This compound Acetylpyridine->Ligand Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Ligand Complex This compound Metal Complex Ligand->Complex 2 eq. MetalSalt Metal Salt (e.g., FeCl2) MetalSalt->Complex 1 eq. Solvent Anhydrous Solvent Solvent->Complex

Caption: General Synthesis of Pyridine-Oxime Metal Complexes.

Experimental Workflow for Catalytic Polymerization

Polymerization_Workflow Figure 2: Workflow for Catalytic Polymerization of Isoprene Start Start: Prepare Reactor (Inert Atmosphere) AddMonomer Add Toluene and Isoprene Monomer Start->AddMonomer AddCatalyst Add Catalyst Solution AddMonomer->AddCatalyst AddCocatalyst Initiate with MAO Solution AddCatalyst->AddCocatalyst Polymerize Polymerization (Controlled Temp. & Time) AddCocatalyst->Polymerize Quench Quench Reaction (Methanol + Antioxidant) Polymerize->Quench Precipitate Precipitate Polymer (Methanol/HCl) Quench->Precipitate Isolate Filter, Wash, and Dry Polymer Precipitate->Isolate Analyze Characterize Polymer (GPC, NMR) Isolate->Analyze End End Analyze->End

Caption: Workflow for Catalytic Polymerization of Isoprene.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield and purity of 3-Acetylpyridine Oxime.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Question 1: Why is my reaction yield of this compound lower than expected?

Answer:

Low yield can stem from several factors, from incomplete reaction to losses during workup and purification. Below is a systematic guide to troubleshoot this issue.

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The oximation reaction may not have gone to completion. While the reaction is often rapid, ensure you are allowing adequate time. For a similar synthesis of 4-acetylpyridine oxime, a reaction time of 2 hours at 0-5°C was sufficient for high yield of the isomer mixture.[1][2] Consider monitoring the reaction's progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting 3-acetylpyridine.

    • Incorrect pH: The rate of oxime formation is highly pH-dependent. The reaction is generally fastest in weakly acidic conditions (around pH 4-5). In strongly basic or acidic conditions, the rate can decrease significantly. Although the provided protocol uses a basic solution of sodium hydroxide, this is to deprotonate the hydroxylamine hydrochloride to the free, more nucleophilic hydroxylamine. The overall pH of the reaction mixture should be conducive to the reaction.

    • Reagent Quality: Ensure that the 3-acetylpyridine is pure and the hydroxylamine hydrochloride has not degraded. Impurities in the starting material can lead to side reactions. 3-acetylpyridine can be purified by distillation.[3]

  • Losses During Workup and Purification:

    • Precipitation Issues: The product is expected to precipitate from the aqueous reaction mixture. If precipitation is incomplete, it could be due to the product being too soluble in the reaction medium. Cooling the reaction mixture thoroughly (e.g., in an ice bath) is crucial.[1][2]

    • Recrystallization Losses: While recrystallization is effective for purification, using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.[4] Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Side Reactions:

    • Although less common for this specific synthesis, side reactions such as the formation of pyrazines from the dimerization of related α-amino ketones can occur under certain conditions.[1] Ensuring the reaction conditions are optimized for oxime formation will minimize these.

Question 2: My final product is a mixture of (E) and (Z) isomers. How can I obtain the pure (E)-isomer?

Answer:

The formation of both (E) and (Z) geometric isomers is common for unsymmetrical ketones like 3-acetylpyridine. The ratio of these isomers can be influenced by reaction conditions, particularly temperature.

  • Temperature Control: Higher reaction temperatures can favor the formation of one isomer over the other. For this compound, conducting the reaction at an elevated temperature of 60°C has been shown to achieve a higher stereoselectivity, yielding a 97:3 ratio of the (E) to (Z) isomer.

  • Purification by Recrystallization: The most effective method to separate the isomers and obtain the pure (E)-isomer is through recrystallization. The (E) and (Z) isomers often have different solubilities in a given solvent, allowing for their separation. A detailed procedure for the purification of the analogous E-4-acetylpyridine oxime involves dissolving the crude isomer mixture in hot water and allowing it to cool slowly.[1][2] The less soluble (E)-isomer crystallizes out, while the (Z)-isomer remains in the solution. A second recrystallization is often necessary to achieve high purity.[1][2]

Question 3: The product does not precipitate out of the reaction mixture. What should I do?

Answer:

If the this compound does not precipitate upon completion of the reaction, consider the following steps:

  • Ensure Complete Cooling: The solubility of the oxime is temperature-dependent. Make sure the reaction flask has been thoroughly chilled in an ice bath for an adequate amount of time (e.g., 15-30 minutes) after the initial cooling period.[5]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth.[4]

    • Seeding: If you have a small crystal of pure this compound, add it to the cold solution to act as a seed for crystallization.[4]

  • Extraction: If precipitation cannot be induced, the product may need to be extracted from the aqueous solution.

    • Use an appropriate organic solvent, such as ethyl acetate or dichloromethane.

    • Perform multiple extractions to ensure complete removal of the product from the aqueous layer.

    • Combine the organic extracts, dry them over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure to obtain the crude product. The crude product can then be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound from 3-acetylpyridine and hydroxylamine is a nucleophilic addition-elimination reaction. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-acetylpyridine. This forms a tetrahedral intermediate called a carbinolamine. The carbinolamine then undergoes dehydration (loss of a water molecule) to form the C=N double bond of the oxime. The reaction is often catalyzed by acid or base. In the common laboratory procedure, a base like sodium hydroxide is used to generate the more nucleophilic free hydroxylamine from its hydrochloride salt.

Q2: What are the typical yields for this synthesis?

A2: For the closely related synthesis of 4-acetylpyridine oxime, yields of 81-88% for the crude mixture of (E) and (Z) isomers are reported.[1][2] After two recrystallizations to obtain the pure (E)-isomer, the yield is typically in the range of 66-69%.[1][2] Similar yields can be expected for the synthesis of this compound under optimized conditions.

Q3: Are there any safety precautions I should be aware of?

A3: Yes. It has been reported that the 3-isomer of acetylpyridine oxime tosylate (a derivative) may have low-level shock sensitivity.[1] While this may not directly apply to the oxime itself, it is prudent to handle the product and its derivatives with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.

Q4: Can I use a different base instead of sodium hydroxide?

A4: Yes, other bases like potassium hydroxide or pyridine can also be used to deprotonate hydroxylamine hydrochloride. The key is to use a sufficient amount of base to generate the free hydroxylamine. However, the choice of base and solvent can influence the reaction rate and product purity. For consistency and high yield, it is recommended to follow a well-established protocol.

Q5: Are there "greener" or more environmentally friendly methods for this synthesis?

A5: Yes, green chemistry approaches have been applied to the synthesis of oximes. These methods aim to reduce the use of hazardous solvents and energy consumption. Examples include:

  • Solvent-free "grindstone chemistry": This involves simply grinding the reactants together at room temperature, sometimes with a catalyst like bismuth(III) oxide, which can lead to excellent yields in a short time.[6]

  • Microwave irradiation: This can significantly reduce reaction times and energy usage compared to conventional heating.[7]

  • Using water as a solvent: Where possible, using water as a solvent is a key principle of green chemistry.[6]

Data Presentation

Table 1: Yield Data for the Synthesis of Acetylpyridine Oxime (based on 4-Acetylpyridine Oxime synthesis)

ProductYield Range (%)Purity
Crude (E/Z Isomer Mixture)81 - 88%Mixture of Isomers[1][2]
Pure (E)-Isomer66 - 69%Pure Isomer (after two recrystallizations)[1][2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Adapted from the protocol for 4-Acetylpyridine Oxime[1][2])

Materials:

  • 3-Acetylpyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol (for recrystallization, optional)

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask

  • Beakers

  • Heating mantle (for recrystallization)

Procedure:

  • Preparation of Hydroxylamine Solution: In a 500-mL Erlenmeyer flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in water.

  • Preparation of Base Solution: To the hydroxylamine solution, add a 20% aqueous solution of sodium hydroxide (containing a molar equivalent of NaOH to the hydroxylamine hydrochloride).

  • Reaction:

    • Cool the resulting solution in an ice bath with magnetic stirring.

    • To the cold, stirred solution, add 3-acetylpyridine (1.0 equivalent) at once. A precipitate should form rapidly.

    • Continue stirring the reaction mixture in the ice bath (0–5°C) for 2 hours.

  • Work-up:

    • Collect the precipitate by suction filtration using a Buchner funnel.

    • Wash the collected solid with a generous amount of cold water.

  • Purification (Recrystallization to obtain pure (E)-isomer):

    • Transfer the crude product to a large Erlenmeyer flask.

    • Add a minimal amount of hot water (or ethanol) to dissolve the solid completely with heating and stirring.

    • Decant the hot solution away from any undissolved residue.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

    • Collect the purified crystals by suction filtration.

    • A second recrystallization may be performed to achieve higher purity.

  • Drying: Dry the purified product under reduced pressure to a constant weight.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation - Dissolve NH2OH·HCl in water - Add NaOH solution reaction 2. Oximation Reaction - Cool solution to 0-5°C - Add 3-Acetylpyridine - Stir for 2 hours reagents->reaction workup 3. Product Isolation - Filter precipitate - Wash with cold water reaction->workup purification 4. Purification - Recrystallize from hot water/ethanol - Isolate pure (E)-isomer workup->purification drying 5. Drying - Dry under vacuum purification->drying final_product Pure this compound drying->final_product

Caption: A flowchart of the key steps in the synthesis and purification of this compound.

troubleshooting_low_yield Troubleshooting Low Reaction Yield start Low Yield Observed check_reaction Check for Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Conditions: - Increase reaction time - Adjust temperature - Check reagent purity incomplete->optimize_conditions end Improved Yield optimize_conditions->end check_workup Review Workup & Purification complete->check_workup workup_issue Potential Issues: - Incomplete precipitation - Excessive solvent in recrystallization check_workup->workup_issue Issue Found check_workup->end No Issue optimize_workup Optimize Procedures: - Ensure thorough cooling - Use minimal hot solvent workup_issue->optimize_workup optimize_workup->end

Caption: A logical diagram for troubleshooting and optimizing low reaction yields.

References

Technical Support Center: 3-Acetylpyridine Oxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-acetylpyridine oxime.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

The most prevalent side products encountered during the synthesis of this compound are geometric isomers, specifically the E and Z isomers of the oxime. The reaction of 3-acetylpyridine with hydroxylamine typically yields a mixture of these two isomers.[1][2] The ratio of these isomers can be influenced by the specific reaction conditions.

Another potential, though generally less common, side product is the starting material, 3-acetylpyridine. This can result from the hydrolysis of the oxime product back to the ketone, a reaction that can be catalyzed by acidic or basic conditions.[3]

Under forcing acidic conditions, a Beckmann rearrangement of the oxime can occur, leading to the formation of N-(pyridin-3-yl)acetamide. However, this is not typically a side product of the initial oximation reaction under standard, milder conditions.[3]

Q2: How can I differentiate between the E and Z isomers of this compound?

The E and Z isomers of acetylpyridine oximes can be distinguished using nuclear magnetic resonance (NMR) spectroscopy. For the related 4-acetylpyridine oxime, the hydroxyl proton resonances in DMSO-d₆ are distinct for the E and Z isomers, appearing at δ 11.65 and 10.97, respectively.[1] A similar difference in chemical shifts is expected for the this compound isomers. Computational NMR methods can also be employed for the configurational assignment of oxime isomers.

Q3: What is a typical experimental protocol for the synthesis of this compound?

Experimental Protocol: Synthesis of this compound (Adapted from 4-Acetylpyridine Oxime Synthesis)

Materials:

  • 3-Acetylpyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol (for recrystallization, optional)

Procedure:

  • Preparation of Hydroxylamine Solution: In a suitable flask, dissolve hydroxylamine hydrochloride in water. Then, add a solution of sodium hydroxide in water.

  • Reaction: To the stirred hydroxylamine solution, add 3-acetylpyridine. A precipitate may form rapidly.

  • Reaction Time and Temperature: Stir the reaction mixture at a controlled temperature (e.g., 0–5 °C) for a set period (e.g., 2 hours).[1]

  • Isolation of Crude Product: Collect the precipitate by suction filtration and wash it with cold water.

  • Purification (optional but recommended): The crude product, which is a mixture of E and Z isomers, can be purified by recrystallization from a suitable solvent like hot water or ethanol to obtain the desired isomer (typically the E-isomer).[1][4]

Note: This is a general guideline. The exact quantities, temperatures, and reaction times should be optimized for the specific scale and desired outcome of the experiment.

Troubleshooting Guides

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the stoichiometry of the reagents is correct. A slight excess of hydroxylamine is often used. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. - Optimize the reaction time and temperature. While higher temperatures may speed up the reaction, they can also promote side reactions.[3]
Suboptimal pH - The oximation reaction is pH-dependent. The addition of a base (e.g., sodium hydroxide, sodium acetate, or pyridine) is necessary to neutralize the HCl formed from hydroxylamine hydrochloride and generate the free hydroxylamine nucleophile.[3] Ensure the pH is in the optimal range for the reaction.
Product Hydrolysis - During workup, avoid strongly acidic conditions which can hydrolyze the oxime back to the ketone. Use a mild base, such as a sodium bicarbonate solution, for neutralization.[3]
Reagent Quality - Use fresh, high-quality hydroxylamine hydrochloride as it can degrade over time.[3]

Problem 2: The product is a mixture of isomers that is difficult to separate.

Possible Cause Troubleshooting Steps
Inherent nature of the reaction - The formation of a mixture of E and Z isomers is a common outcome for the oximation of unsymmetrical ketones.[2]
Inefficient Purification - Recrystallization: This is a common and effective method for separating the isomers. The solubility of the E and Z isomers may differ significantly in a given solvent, allowing for the selective crystallization of one isomer. For 4-acetylpyridine oxime, recrystallization from hot water is effective.[1][4] - Acid-mediated Isomerization and Precipitation: A mixture of E and Z isomers can be treated with a protic or Lewis acid in an anhydrous organic solvent. This can lead to the selective precipitation of the more stable isomer (often the E isomer) as an immonium complex, which can then be neutralized to yield the pure isomer.

Visualizations

Experimental Workflow for this compound Synthesis

cluster_0 Reaction cluster_1 Workup & Isolation cluster_2 Purification A 3-Acetylpyridine D Reaction Mixture A->D B Hydroxylamine Hydrochloride B->D C Base (e.g., NaOH) C->D E Precipitation / Filtration D->E F Crude Product (E/Z Mixture) E->F G Recrystallization F->G H Pure E-isomer G->H I Z-isomer in Mother Liquor G->I

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Potential Side Products

A 3-Acetylpyridine + NH2OH B This compound (E/Z Mixture) A->B Main Reaction C Hydrolysis (Acid/Base) B->C E Beckmann Rearrangement (Acid) B->E D 3-Acetylpyridine (Starting Material) C->D Side Product F N-(pyridin-3-yl)acetamide E->F Side Product

Caption: Potential side reactions in this compound synthesis.

References

stability and storage conditions for 3-Acetylpyridine oxime.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 3-Acetylpyridine Oxime, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: What is the general stability of this compound?

3-Acetylpyridine is chemically stable under standard ambient conditions (room temperature). Oximes, in general, are more resistant to hydrolysis than imines and hydrazones. However, they can undergo hydrolysis, particularly under acidic conditions, to revert to the corresponding ketone (3-Acetylpyridine) and hydroxylamine. Oximes derived from ketones, such as this compound, tend to be more stable than those derived from aldehydes.[2]

Q3: What are the potential degradation pathways for this compound?

The primary degradation pathways for this compound are likely to be:

  • Hydrolysis: Reversion to 3-Acetylpyridine and hydroxylamine, catalyzed by acid.

  • Beckmann Rearrangement: An acid-catalyzed or heat-induced rearrangement to form N-(3-pyridyl)acetamide. This is a common reaction for oximes.

  • Oxidation: While less common, strong oxidizing agents could potentially oxidize the oxime functional group.

Q4: What substances are incompatible with this compound?

Based on the incompatibilities of 3-Acetylpyridine, it is prudent to avoid contact with:

  • Strong oxidizing agents

  • Strong reducing agents

  • Strong acids

  • Strong bases[1][3]

Violent reactions are possible with these substances.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected peaks in analytical analysis (e.g., HPLC, GC-MS) Degradation of the sample.Confirm the presence of 3-Acetylpyridine or N-(3-pyridyl)acetamide as potential degradation products. Note that some oximes are known to decompose under the high temperatures used in GC analysis. Consider using a lower injection port temperature or a different analytical technique like HPLC.
Low yield or incomplete reaction in a synthesis using this compound Impure or degraded starting material.Assess the purity of the this compound using a suitable analytical method (e.g., HPLC, NMR). If degradation is suspected, consider purifying the material before use.
Inconsistent experimental results Instability of the compound in the experimental medium.If the reaction is performed in an acidic or basic aqueous solution, consider the possibility of hydrolysis. Buffer the reaction medium to a neutral pH if the reaction chemistry allows.

Stability and Storage Conditions Summary

Parameter Recommendation Source
Storage Temperature 15-25 °C (ambient) or refrigerated for long-term storage.[1][3]
Storage Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon) to minimize oxidation.General laboratory best practice.
Container Tightly closed, light-resistant container.[1][3]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, strong reducing agents.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound via HPLC

This protocol provides a general method to assess the stability of this compound under various conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • Various buffers (e.g., pH 4, 7, 9)

  • HPLC system with UV detector

  • Analytical column suitable for polar compounds (e.g., C18)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Prepare solutions of this compound (e.g., 0.1 mg/mL) in the different stress conditions to be tested (e.g., 0.1 M HCl, 0.1 M NaOH, buffered solutions at various pH values, and a control in purified water).

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 40 °C).

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature.

    • Neutral Hydrolysis: Incubate the sample in purified water or a neutral buffer at a controlled temperature.

    • Oxidative Degradation: Incubate the sample in a solution of hydrogen peroxide (e.g., 3%) at a controlled temperature.

    • Photostability: Expose a solution of the sample to a light source (e.g., UV lamp) and keep a control sample in the dark.

  • Time Points: Withdraw aliquots from each stressed sample and the control at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before injection if necessary.

  • HPLC Analysis: Analyze the samples by HPLC. A suitable starting method could be a gradient elution with a mobile phase of water and acetonitrile with 0.1% formic acid. Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the this compound peak.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point for each condition. Identify and quantify the major degradation products if possible by comparing with reference standards (e.g., 3-Acetylpyridine).

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_standard Prepare Standard Solutions hplc HPLC Analysis prep_standard->hplc prep_sample Prepare Samples in Stress Conditions acid Acidic Hydrolysis prep_sample->acid base Basic Hydrolysis prep_sample->base neutral Neutral Hydrolysis prep_sample->neutral oxidation Oxidative Degradation prep_sample->oxidation photo Photostability prep_sample->photo sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling sampling->hplc data Data Analysis hplc->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathways Potential Degradation Pathways APO This compound AP 3-Acetylpyridine + Hydroxylamine APO->AP Hydrolysis (H₂O, H⁺ or OH⁻) Amide N-(3-pyridyl)acetamide APO->Amide Beckmann Rearrangement (H⁺, Heat) troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Experimental Result check_purity Check Purity of Starting Material? start->check_purity degradation Potential Degradation? check_purity->degradation No repurify Repurify Starting Material check_purity->repurify Yes check_conditions Review Reaction/Analysis Conditions? modify_conditions Modify Conditions (e.g., pH, temp.) check_conditions->modify_conditions Yes degradation->check_conditions

References

Technical Support Center: Analysis of 3-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the identification of impurities in 3-Acetylpyridine oxime via High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Question: I am observing significant peak tailing for the main this compound peak. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue in the HPLC analysis of basic compounds like pyridine derivatives. It can lead to inaccurate quantification and poor resolution. The primary causes and their solutions are outlined below:

  • Secondary Interactions with Residual Silanols: Free silanol groups on the surface of silica-based columns can interact with the basic nitrogen of the pyridine ring, causing peak tailing.

    • Solution:

      • Use a modern, high-purity, end-capped column (e.g., C18 or C8) specifically designed for the analysis of basic compounds.

      • Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is fully protonated and less likely to interact with silanols.

      • Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution:

      • Reduce the concentration of the sample solution.

      • Decrease the injection volume.

  • Contamination of the Column: Accumulation of particulate matter or strongly retained impurities on the column frit or at the head of the column can disrupt the peak shape.

    • Solution:

      • Use a guard column to protect the analytical column.

      • Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.

      • If the column is contaminated, try flushing it with a strong solvent.

Question: I am seeing more peaks in my chromatogram than expected. How do I determine if these are impurities or artifacts?

Answer:

Unexpected peaks can arise from various sources. A systematic approach is necessary to identify their origin.

  • Inject a Blank: Inject the mobile phase or the sample solvent (without the sample) to check for ghost peaks originating from the solvent or carryover from previous injections.

  • Check for E/Z Isomers: Oximes can exist as syn (E) and anti (Z) isomers.[1] The synthesis of this compound can result in a mixture of these two isomers, which may separate under certain chromatographic conditions, appearing as two distinct peaks.

  • Review the Synthesis Route: Potential impurities can include unreacted starting materials (3-Acetylpyridine, hydroxylamine), reagents, and byproducts from side reactions.[2]

  • Perform Forced Degradation Studies: Subjecting the this compound sample to stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products.[3] This is a crucial step in developing a stability-indicating method.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should look for in a this compound sample?

A1: Potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted 3-Acetylpyridine: The starting ketone for the oximation reaction.

    • Pyridine: A common byproduct from the synthesis of 3-acetylpyridine itself, which may be carried over.[2]

    • E/Z Isomers: As mentioned, this compound can exist as geometric isomers which may need to be controlled.[1]

  • Degradation Products:

    • 3-Acetylpyridine: Hydrolysis of the oxime functional group can regenerate the starting ketone. This can be particularly relevant under acidic conditions.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Q2: What is a good starting point for developing an HPLC method for this compound?

A2: A reverse-phase HPLC method is a suitable starting point.[4] Here are some initial conditions to consider:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good first choice.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the separation of polar and non-polar impurities.

  • Detection: A UV detector set at the wavelength of maximum absorbance for this compound (this should be determined experimentally, but a starting point could be around 260 nm).

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) will ensure reproducible retention times.

Q3: How can I confirm the identity of an unknown impurity peak?

A3: Identifying an unknown impurity often requires advanced analytical techniques.

  • HPLC-MS (Mass Spectrometry): Coupling the HPLC to a mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity, which can help in determining its molecular weight and proposing a structure.

  • Reference Standards: If a potential impurity is suspected, obtaining or synthesizing a reference standard of that compound and comparing its retention time and spectral data with the unknown peak is the most definitive method of identification.

  • Fraction Collection and NMR: For significant unknown impurities, the peak can be collected as it elutes from the HPLC, and the structure can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table presents hypothetical data from a validated HPLC method for the analysis of this compound and its potential impurities. This data is for illustrative purposes to demonstrate a typical impurity profile analysis.

CompoundRetention Time (min)Relative Retention Time (RRT)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Pyridine2.50.42-0.050.15
3-Acetylpyridine4.80.808.20.100.30
This compound 6.0 1.00 4.50.200.60
E/Z Isomer Impurity6.81.132.50.150.45
Unknown Impurity 18.21.375.10.080.24

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase diluent (e.g., a 50:50 mixture of water and acetonitrile).

  • Sample Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase diluent.

  • Filtration:

    • Filter both the standard and sample solutions through a 0.45 µm syringe filter into HPLC vials before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[5]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 4 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.[3]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours. Dissolve in the mobile phase diluent for analysis.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed silanol Silanol Interactions start->silanol overload Column Overload start->overload contamination Column Contamination start->contamination sol_silanol Use End-capped Column Adjust Mobile Phase pH Add Competing Base (TEA) silanol->sol_silanol Address by: sol_overload Reduce Sample Concentration Decrease Injection Volume overload->sol_overload Address by: sol_contamination Use Guard Column Filter Samples Flush Column contamination->sol_contamination Address by:

References

Technical Support Center: Scaling Up 3-Acetylpyridine Oxime Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-Acetylpyridine oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. We will delve into the critical process parameters, troubleshooting strategies, and safety considerations necessary for a successful and scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound?

The synthesis of this compound from 3-Acetylpyridine and a hydroxylamine source is sensitive to several parameters that can significantly impact yield, purity, and isomer distribution. The most critical factors to control are:

  • Temperature: Temperature directly influences the reaction rate and, crucially, the ratio of (E) and (Z) geometric isomers. Higher temperatures, such as 60°C, have been shown to favor the formation of the (E)-isomer with higher stereoselectivity.[1]

  • pH/Base: The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 3-Acetylpyridine. This requires free hydroxylamine, which is typically generated in situ from hydroxylamine hydrochloride by adding a base like sodium carbonate or pyridine.[1] Insufficient or excessive base can hinder the reaction or lead to side products.

  • Solvent System: A mixture of ethanol and water is commonly used as the solvent.[1] The solvent system affects the solubility of reactants and the ease of product crystallization during work-up.

  • Stoichiometry: A slight excess of hydroxylamine hydrochloride is often used to ensure complete conversion of the 3-Acetylpyridine.[2][3]

Q2: How does reaction temperature affect the E/Z isomer ratio of the product?

The formation of (E) and (Z) isomers of this compound is highly dependent on the reaction temperature. This is a classic example of thermodynamic versus kinetic control.

  • At ambient or lower temperatures (e.g., 0-25°C), the reaction may yield a mixture of isomers, with one potentially being the kinetic product (formed faster). For instance, some procedures at ambient temperatures report an 88:12 E/Z ratio.[1]

  • At elevated temperatures (e.g., 60°C or reflux), the reaction allows the isomers to equilibrate, favoring the more thermodynamically stable isomer. In the case of this compound, reacting at 60°C can significantly improve the E/Z ratio to as high as 97:3.[1]

For applications where a specific isomer is required, precise temperature control during the reaction and subsequent crystallization is paramount.

Q3: What are the common impurities encountered, and how can they be minimized?

Common impurities in this compound synthesis include:

  • Unreacted 3-Acetylpyridine: This can be minimized by using a slight excess of hydroxylamine and ensuring sufficient reaction time, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Dimerization or Side Products: Although less common for this specific reaction, side reactions can occur under harsh conditions (e.g., excessively high temperatures or incorrect pH).

  • Inorganic Salts: Salts like sodium chloride are by-products when using hydroxylamine hydrochloride and a base like sodium carbonate or sodium hydroxide.[1][2] These are typically removed by filtration or washing during the work-up.

Purification is most effectively achieved through recrystallization, often from hot water or ethanol/water mixtures, which can selectively crystallize the desired isomer and remove residual starting materials.[2][3]

Q4: What are the key safety concerns, particularly with hydroxylamine, when scaling up?

Hydroxylamine and its solutions pose significant safety risks, which are amplified during scale-up.

  • Thermal Instability: Hydroxylamine, especially at concentrations above 50 wt%, is thermally unstable and can undergo explosive decomposition upon heating.[4] It is crucial to avoid concentrating hydroxylamine solutions without proper precautions.[4]

  • Contamination: Contact with certain metals (like copper, zinc), metal ions, or oxidizing agents can catalyze the decomposition of hydroxylamine.[4][5] All reactors and handling equipment must be made of compatible materials.

  • Toxicity: Hydroxylamine hydrochloride is harmful if swallowed or in contact with skin and can cause serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, is mandatory.[6][7]

For industrial-scale operations, it is highly recommended to use the more stable salt, hydroxylamine hydrochloride, and generate the free base in situ under controlled temperature conditions.[8] A thorough thermal hazard analysis of the reaction mixture is essential before attempting a large-scale run.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem 1: Low or Inconsistent Product Yield
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor reaction progress using TLC or HPLC. The presence of a significant amount of 3-Acetylpyridine starting material indicates an incomplete reaction.1. Extend Reaction Time: Continue heating and stirring for an additional period, monitoring progress every hour. 2. Increase Temperature: If the reaction stalls at a lower temperature, cautiously increase the temperature to 60°C or reflux, as specified in established protocols.[1] 3. Verify Reagent Stoichiometry: Ensure that a slight molar excess (e.g., 1.1-1.2 equivalents) of hydroxylamine hydrochloride was used.[2][3]
Incorrect pH Check the pH of the reaction mixture. The solution should be slightly basic to ensure the presence of free hydroxylamine for the nucleophilic attack.Add the base (e.g., sodium carbonate) portion-wise until the pH is in the optimal range (typically 8-9). Pyridine can also be used as both a base and a solvent component.[1]
Product Loss During Work-up Analyze the aqueous mother liquor after filtration. Significant product presence indicates solubility losses.1. Cooling: Ensure the crystallization mixture is thoroughly cooled (e.g., 0–5°C) to minimize the solubility of the oxime.[2][3] 2. Extraction: If the product is not crystallizing well, consider extracting the product into a suitable organic solvent like chloroform or ethyl acetate after adjusting the pH.[3]
Problem 2: Poor E/Z Isomer Ratio or Inconsistent Isomer Profile
Potential Cause Diagnostic Check Recommended Solution
Inadequate Temperature Control Review the temperature logs of the reaction. Fluctuations or incorrect setpoints are the primary cause of inconsistent isomer ratios.1. Strict Temperature Control: Maintain a constant, validated temperature. For a high (E)-isomer ratio, a sustained temperature of 60°C is recommended.[1] 2. Controlled Cooling: Allow the mixture to cool slowly during crystallization. Rapid cooling can trap a mixture of isomers. A slow cool from a hot solution allows for equilibration and crystallization of the more stable, less soluble isomer.[2][3]
Kinetic vs. Thermodynamic Control Analyze the isomer ratio at different time points during the reaction. An initial ratio that changes over time suggests equilibration.If a specific isomer is desired, leverage the principles of thermodynamic control. Run the reaction at a higher temperature for a longer duration to allow the mixture to equilibrate to the most stable isomer before crystallization.[1]
Problem 3: Product Fails to Crystallize or Oiling Out
Potential Cause Diagnostic Check Recommended Solution
Supersaturation or Impurities The solution remains clear even after cooling, or an oil forms instead of a solid. Impurities can inhibit crystal lattice formation.1. Seeding: Add a small crystal of pure this compound to induce crystallization. 2. Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 3. Solvent Adjustment: If the product is too soluble, you can try adding a co-solvent in which the oxime is less soluble (an anti-solvent) dropwise. 4. Purification: If impurities are suspected, perform an extraction work-up, dry the organic layer, and attempt crystallization from a different solvent system.[9]

Experimental Protocols & Workflows

Diagram: Reaction Mechanism for Oxime Formation

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products ketone 3-Acetylpyridine (Electrophile) carbinolamine Carbinolamine Intermediate ketone->carbinolamine Nucleophilic Attack (+H⁺ transfer) hydroxylamine Hydroxylamine (Nucleophile) hydroxylamine->carbinolamine oxime This compound (E/Z Isomers) carbinolamine->oxime Dehydration (-H₂O) water Water carbinolamine->water

Caption: Mechanism of oxime formation from 3-Acetylpyridine.

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is adapted from established procedures and is designed to favor the (E)-isomer.[1][2][3]

  • Reagent Preparation: In a 500-mL flask, dissolve hydroxylamine hydrochloride (e.g., 25.0 g, 0.36 mol) in water (50 mL).

  • Base Addition: To the hydroxylamine solution, add a solution of sodium carbonate or sodium hydroxide to liberate the free hydroxylamine. For example, add 70 mL of 20% aqueous sodium hydroxide.[2][3]

  • Addition of Ketone: To the stirred solution, add 3-Acetylpyridine (e.g., 36.3 g, 0.30 mol) at once. A precipitate may form rapidly.

  • Reaction: Heat the mixture to 60°C and stir for 2.5-3 hours to ensure complete reaction and favor the formation of the thermodynamic (E)-isomer.[1] Monitor the reaction by TLC.

  • Crystallization & Isolation: Cool the reaction mixture slowly to room temperature, then chill in an ice bath (0–5°C) for at least 1 hour to maximize crystallization.

  • Filtration: Collect the crystalline product by suction filtration and wash the filter cake with cold water (e.g., 2 x 50 mL) to remove inorganic salts and other water-soluble impurities.

  • Drying: Dry the product under reduced pressure to a constant weight. The expected yield is typically in the range of 70-88%.[1][2]

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot solvent. Hot water is often a suitable solvent.[2][3] For example, use approximately 600 mL of hot water for 35 g of crude product.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Placing the flask on a cork ring can help moderate the cooling rate.[2][3]

  • Chilling: Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Isolation: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Diagram: Troubleshooting Workflow for Low Yield

troubleshooting_workflow cluster_tlc_results Analysis Results cluster_solutions_sm Solutions for Incomplete Reaction cluster_solutions_no_sm Solutions for Work-up Loss start Low Yield Observed check_tlc Analyze reaction mixture by TLC/HPLC start->check_tlc is_sm_present Significant Starting Material (SM) Present? check_tlc->is_sm_present extend_time Increase Reaction Time / Temperature is_sm_present->extend_time Yes check_mother_liquor Analyze Mother Liquor for Product is_sm_present->check_mother_liquor No check_reagents Verify Reagent Stoichiometry & pH extend_time->check_reagents optimize_workup Optimize Crystallization: - Lower Temperature - Adjust Solvent - Consider Extraction check_mother_liquor->optimize_workup

Caption: Decision tree for troubleshooting low product yield.

References

preventing degradation of 3-Acetylpyridine oxime during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Acetylpyridine oxime during storage. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Hydrolysis: The oxime functional group is susceptible to hydrolysis, which can be catalyzed by the presence of acids or bases. This reaction reverts the oxime back to its corresponding ketone (3-Acetylpyridine) and hydroxylamine.[1][2]

  • Thermal Stress: Like many oxime compounds, this compound can be sensitive to heat.[3] Elevated temperatures can accelerate decomposition.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of pyridine-containing compounds and oxime derivatives.[4][5]

Q2: What are the ideal storage conditions for long-term stability of this compound?

A2: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. A summary of recommended storage conditions is provided in the table below. It is crucial to store the compound in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Q3: My this compound sample has changed color/consistency. What could be the cause?

A3: A change in the physical appearance of your sample, such as color development or altered consistency, is a strong indicator of degradation. This could be due to one or more of the factors mentioned above (hydrolysis, thermal stress, or photodegradation). It is recommended to assess the purity of the material before further use. Please refer to the troubleshooting guide for next steps.

Q4: Can I store this compound in an aqueous solution?

Troubleshooting Guide

Issue: Suspected Degradation of this compound

If you suspect your sample of this compound has degraded, follow this guide to troubleshoot the issue.

Step 1: Quarantine the Sample Isolate the suspect sample to prevent its accidental use in further experiments pending purity analysis.

Step 2: Verify Storage Conditions Review your storage records. Was the sample exposed to:

  • Elevated temperatures?

  • Light (especially direct sunlight or UV sources)?

  • Moisture or high humidity?

  • Incompatible materials such as strong acids, bases, or oxidizing agents?

Step 3: Assess Purity If the means are available, assess the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). A significant decrease in the main peak area and/or the appearance of new peaks corresponding to degradation products (like 3-Acetylpyridine) would confirm degradation.

Step 4: Root Cause Analysis & Corrective Actions Based on the findings from steps 2 and 3, determine the likely cause of degradation and implement corrective actions for future storage. Refer to the workflow diagram below for a logical approach.

Data Presentation

Table 1: Summary of Factors Influencing the Stability of this compound

ParameterRecommendation/InformationPotential Consequence of Deviation
Temperature Store in a cool environment. Refrigeration (2-8°C) is advisable for long-term storage.Accelerated thermal decomposition.
Light Protect from light by using amber vials or storing in a dark location.Photodegradation, leading to the formation of impurities.[4][5]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.Minimizes oxidative degradation and exposure to moisture.
pH (in solution) Avoid acidic and strongly basic conditions to minimize hydrolysis.[8]Acid- or base-catalyzed hydrolysis to 3-Acetylpyridine and hydroxylamine.[2]
Incompatible Materials Store away from strong acids, strong bases, strong oxidizing agents, and strong reducing agents.Potential for vigorous and exothermic reactions leading to rapid decomposition.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound using HPLC (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to understand the stability profile of this compound.[9][10][11]

1. Objective: To identify potential degradation products and establish a stability-indicating analytical method.

2. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Buffer (e.g., phosphate or acetate)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

3. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

4. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Cool and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for a specified time. Also, reflux the stock solution.

  • Photolytic Degradation: Expose the stock solution and solid powder to a light source providing both UV and visible light (as per ICH Q1B guidelines).

5. HPLC Analysis:

  • Analyze the stressed samples alongside a non-stressed control sample by HPLC.

  • Mobile Phase: A gradient of buffer and acetonitrile is a common starting point.

  • Detection: Monitor at a wavelength where this compound and its potential degradation products absorb UV light.

  • Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of this compound and the appearance of new peaks.

6. Data Interpretation:

  • The extent of degradation under each condition can be quantified. This information helps in identifying the compound's vulnerabilities and in developing a stability-indicating method where all degradation products are well-separated from the parent compound.[12]

Visualizations

Potential Hydrolytic Degradation of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Reactant This compound Product1 3-Acetylpyridine Reactant->Product1 Hydrolysis Water Water (H₂O) Condition Acid (H⁺) or Base (OH⁻) Catalyst Product2 Hydroxylamine (NH₂OH)

Caption: Hydrolytic degradation of this compound.

Troubleshooting Workflow for Suspected Degradation Start Start: Suspected Degradation (e.g., color change) CheckStorage Review Storage Conditions: - Temperature? - Light Exposure? - Moisture? Start->CheckStorage PurityAnalysis Perform Purity Analysis (e.g., HPLC) CheckStorage->PurityAnalysis DegradationConfirmed Degradation Confirmed? PurityAnalysis->DegradationConfirmed NoDegradation No Significant Degradation. Material is likely suitable for use. DegradationConfirmed->NoDegradation No IdentifyCause Identify Root Cause (e.g., improper storage) DegradationConfirmed->IdentifyCause Yes End End NoDegradation->End ImplementCAPA Implement Corrective Actions: - Store in amber vials - Refrigerate - Use desiccator IdentifyCause->ImplementCAPA Discard Discard Degraded Sample ImplementCAPA->Discard Discard->End

Caption: Troubleshooting workflow for degraded samples.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of this compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H₂O₂) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC HPLC Analysis of Stressed Samples and Control Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Compare Chromatograms: - Peak Area Decrease - New Impurity Peaks HPLC->Data Outcome Identify Degradation Pathways & Develop Stability-Indicating Method Data->Outcome

Caption: Workflow for a forced degradation study.

References

troubleshooting low yield in 3-acetylpyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 3-acetylpyridine, a key intermediate in the pharmaceutical industry.[1][2][3]

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 3-acetylpyridine, categorized by the synthetic route.

Route 1: Synthesis from Nicotinic Acid

The synthesis from nicotinic acid typically proceeds in two main stages: esterification to an alkyl nicotinate, followed by a condensation reaction.[4]

Problem 1: Low yield in the first step (esterification of nicotinic acid).

  • Possible Cause: Incomplete reaction due to insufficient catalyst or suboptimal reaction conditions.

  • Solution:

    • Ensure the use of an effective catalyst, such as titanium dioxide (TiO₂), in appropriate amounts.[4]

    • Monitor the reaction progress using HPLC to confirm the complete conversion of nicotinic acid to its ester.[3]

    • Maintain the recommended reaction temperature and time as specified in the protocol. For the esterification with ethyl acetate, a temperature of 53°C for 3 hours is recommended.[3][4]

Problem 2: Low yield of 3-acetylpyridine and high pyridine content in the final product.

  • Possible Cause: A significant side reaction is the decarboxylation of the nicotinic acid ester starting material, which produces pyridine, reducing the overall yield and complicating purification.[1][5] This is particularly prevalent in gas-phase catalytic methods.[1]

  • Solutions:

    • Catalyst Selection: For gas-phase synthesis, using a highly porous alumina-silica support for the titanium dioxide-based catalyst can improve selectivity for 3-acetylpyridine and reduce pyridine formation.[1][5]

    • Starting Material: Employing higher boiling point esters of nicotinic acid, such as butyl nicotinate, can facilitate easier separation of the product from the unreacted starting material by distillation, even if the conversion is not 100%.[1][6] The difference in boiling points between butyl nicotinate and 3-acetylpyridine is more significant than with lower esters like methyl or ethyl nicotinate.[6]

Route 2: Synthesis from 3-Bromopyridine (via Sonogashira Coupling)

This two-step process involves a Sonogashira coupling to form an alkyne, followed by hydration.[2]

Problem 1: The Sonogashira coupling reaction is not proceeding or has a very low conversion rate.

  • Possible Cause 1: Inactive catalyst or poor reaction conditions.

    • Solution: Ensure that the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and copper co-catalyst (CuI) are active and not degraded.[2][7] The reaction is sensitive to oxygen, so it is crucial to use anhydrous and anaerobic conditions.[7] Degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[7]

  • Possible Cause 2: Low reactivity of the aryl halide.

    • Solution: The reactivity of the aryl halide is critical. The general trend is I > OTf > Br > Cl.[7] While 3-bromopyridine is commonly used, if reactivity is an issue, consider using 3-iodopyridine for a more facile reaction, which may proceed at lower temperatures.[7]

  • Possible Cause 3: Inappropriate solvent or base.

    • Solution: An amine base like triethylamine or diisopropylamine is required.[7] Ensure the base is dry and used in excess. The choice of solvent can also be critical; while THF is sometimes used, it can occasionally promote the formation of palladium black (catalyst decomposition).[8] Consider alternative solvents like DMF or running the reaction in neat amine.[9]

Problem 2: Formation of a black precipitate (palladium black) in the reaction mixture.

  • Possible Cause: Decomposition of the palladium catalyst. This can be triggered by impurities in the reagents or solvent, or by using a non-optimal temperature.[7]

  • Solution:

    • Use fresh, high-purity reagents and solvents.[7]

    • Consider filtering the amine base through a pad of silica gel or alumina directly into the reaction flask to remove impurities.[8]

    • Optimize the reaction temperature; for some substrates, high temperatures can lead to catalyst decomposition.[9]

Problem 3: Significant formation of homocoupled alkyne (Glaser coupling) byproduct.

  • Possible Cause: The presence of oxygen can promote the undesired homocoupling of the terminal alkyne.[7][10]

  • Solution:

    • Thoroughly degas all solvents and reagents before starting the reaction.[7]

    • Maintain a strict inert atmosphere throughout the experiment.[7]

    • Consider copper-free Sonogashira conditions, which are known to minimize this side reaction, though they may require specific ligands.[7]

Route 3: Synthesis from 3-Picoline (via 3-Cyanopyridine and Grignard Reaction)

This route involves the ammoxidation of 3-picoline to 3-cyanopyridine, followed by a Grignard reaction with a methylmagnesium halide.[2]

Problem 1: Low yield in the Grignard reaction step.

  • Possible Cause 1: Poor quality of the Grignard reagent.

    • Solution: Ensure the methylmagnesium bromide (or other halide) is fresh and has been properly titrated to determine its exact concentration. Grignard reagents are highly sensitive to moisture and air.

  • Possible Cause 2: Presence of moisture in the reaction.

    • Solution: All glassware must be rigorously dried, and anhydrous solvents (like a mixture of toluene and THF) must be used.[2] The reaction should be carried out under a strictly inert atmosphere (nitrogen or argon).

  • Possible Cause 3: Suboptimal reaction temperature.

    • Solution: The addition of the 3-cyanopyridine solution to the Grignard reagent should be done at a low temperature (e.g., -10 to 0°C) to control the exotherm and prevent side reactions.[2] After the initial addition, the reaction is typically allowed to warm to room temperature.[2]

Problem 2: Incomplete hydrolysis of the intermediate imine.

  • Possible Cause: Insufficient acid or hydrolysis time during the workup.

  • Solution: After the Grignard reaction is complete, the mixture should be quenched by pouring it onto a mixture of ice and a strong acid (e.g., concentrated HCl or H₂SO₄).[2] Ensure vigorous stirring and sufficient time for the complete hydrolysis of the imine intermediate to the ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-acetylpyridine?

A1: Several synthetic routes are commonly employed, including:

  • The reaction of nicotinic acid or its esters with an acetyl source.[1][4]

  • Cross-coupling reactions starting from 3-halopyridines.[1]

  • The reaction of 3-cyanopyridine with a methyl Grignard reagent.[1]

  • The reaction of ethyl nicotinate with ethyl acetoacetate.[1]

Q2: How can I purify crude 3-acetylpyridine?

A2: Several methods can be used to obtain high-purity 3-acetylpyridine:[1]

  • Vacuum Distillation: This is the most common method for purifying the final product.[1][2]

  • Acid-Base Extraction: Dissolve the crude product in an acidic solution (e.g., HCl) and wash with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract the 3-acetylpyridine with an organic solvent.[1]

  • Caustic Wash: Shaking the crude product with a 50% aqueous potassium hydroxide (KOH) solution, followed by extraction and distillation, can be effective.[1]

  • Derivative Formation: For challenging purifications, 3-acetylpyridine can be converted to its phenylhydrazone derivative, which can be isolated and then hydrolyzed back to the pure ketone.[1]

Q3: My yield is consistently low across different batches. What general factors should I investigate?

A3: If you are experiencing consistently low yields, consider the following:

  • Reagent Quality: Ensure all starting materials, reagents, and solvents are of high purity and, where necessary, are anhydrous.

  • Inert Atmosphere: For many of the synthetic steps, particularly those involving organometallic reagents or catalysts, maintaining a strict inert atmosphere is critical to prevent degradation and side reactions.

  • Temperature Control: Precise temperature control is crucial for many of these reactions to minimize side product formation and ensure complete reaction.

  • Reaction Monitoring: Actively monitor the progress of your reaction using techniques like TLC or HPLC to determine the optimal reaction time and identify any issues early on.

Data Presentation

Table 1: Comparison of 3-Acetylpyridine Synthesis Methods
Starting Material(s)Reagents and ConditionsYield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
Nicotinic AcidEthyl acetate, Sodium ethoxide, TiO₂, HBr9098.7~8 hoursHigh purity and good yield.Multi-step process with strong acid.
Ethyl NicotinateEthyl acetate, Sodium metal90.2Not specified7 hoursHigh yield.Use of hazardous sodium metal.
Butyl NicotinateAcetic acid, Water, Alumina-Silica supported TiO₂ catalyst73Not specifiedContinuous flow (12h)High selectivity (78%).Requires specialized equipment (tubular reactor).
3-Bromopyridine1. (CH₃)₃SiC≡CH, Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine; 2. KOH, MeOH/DCM; 3. H₂O, Trifluoromethanesulfonic acid, Trifluoroethanol95 (for hydration step)Not specified~48 hoursHigh yield.Multi-step process with expensive reagents and catalysts.
3-Picoline (via 3-Cyanopyridine)1. NH₃, Air, Catalyst (e.g., V₂O₅, TiO₂, Mo₂O₃ on SiO₂); 2. CH₃MgBr, Toluene/THF>95 (for step 1)Not specifiedSeveral hoursHigh yield in the first step.Requires handling of hazardous Grignard reagents.

Data compiled from multiple sources.[2]

Experimental Protocols

Protocol 1: Two-Step Synthesis from Nicotinic Acid[2][4]

Step 1: Esterification of Nicotinic Acid

  • Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a reaction vessel.

  • Stir the mixture and cool to 3°C.

  • Add 8.85 g of sodium ethoxide, followed by 0.12 g of TiO₂.[4]

  • Heat the reaction mixture to 53°C and maintain for 3 hours.[4]

  • Monitor the reaction by HPLC to confirm the formation of ethyl nicotinate.[3]

Step 2: Condensation and Hydrolysis

  • Cool the mixture to 3°C and add 55 g of ethyl acetate and 11.56 g of sodium ethoxide.[4]

  • Heat the mixture to reflux at 78°C and maintain for 5 hours.[4]

  • Cool to 5°C and add 50 mL of water, followed by the dropwise addition of 85 g of hydrobromic acid.[2]

  • Heat to reflux for 5 hours.[2]

  • After cooling to room temperature, adjust the pH to 9 with a sodium carbonate solution.[2]

  • Extract the product with dichloromethane, dry the organic layer, and purify by vacuum distillation.[2]

Protocol 2: Synthesis from 3-Bromopyridine via Sonogashira Coupling[2][3]

Step 1: Synthesis of 3-Ethynylpyridine

  • In a three-necked round-bottom flask, combine 49.8 g of 3-bromopyridine, 5.4 g of Pd(PPh₃)₂Cl₂, and 1.5 g of CuI.[2]

  • Purge the system with nitrogen and add diisopropylamine and trimethylsilylacetylene.[2]

  • Maintain the reaction at 30°C for 3 hours.[2]

  • Quench the reaction with water, extract with dichloromethane, and dry the organic layer. Remove the solvent under reduced pressure.[2]

  • Combine the intermediate with KOH in methanol and dichloromethane and stir at room temperature for 3 hours to yield 3-ethynylpyridine after workup.[2]

Step 2: Hydration of 3-Ethynylpyridine

  • In a round-bottom flask, combine 28.8 g of 3-ethynylpyridine, 10.2 g of water, 8.4 g of trifluoromethanesulfonic acid, and 100 mL of trifluoroethanol.[3]

  • Seal the flask and stir at room temperature for 45 hours.[3]

  • Transfer the reaction mixture to a separatory funnel, add ethyl acetate, and wash sequentially with sodium bicarbonate and sodium chloride solutions.[3]

  • Dry the organic layer, concentrate under reduced pressure, and distill to yield 3-acetylpyridine.[3]

Protocol 3: Synthesis from 3-Cyanopyridine via Grignard Reaction[2]
  • Add a solution of 3-cyanopyridine in an anhydrous solvent (e.g., a 2:1 mixture of toluene and THF) dropwise to a solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) at -10 to 0°C under an inert atmosphere.[2]

  • Stir the reaction mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for several more hours.[2]

  • Carefully quench the reaction by pouring it onto a mixture of ice and a strong acid (e.g., concentrated HCl or H₂SO₄).[2]

  • Stir the mixture until the intermediate imine is hydrolyzed.

  • Separate the aqueous layer, wash with an organic solvent, and then basify to a pH of 8-9 (e.g., with NaOH).[2]

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers, and remove the solvent under reduced pressure.[2]

  • Purify the crude product by vacuum distillation.[2]

Visualizations

Troubleshooting_Low_Yield start Low Yield of 3-Acetylpyridine nicotinic_acid From Nicotinic Acid start->nicotinic_acid Route? bromopyridine From 3-Bromopyridine start->bromopyridine cyanopyridine From 3-Cyanopyridine start->cyanopyridine check_reagents Check Reagent Quality (Purity, Anhydrous) nicotinic_acid->check_reagents analyze_side_products Analyze for Side Products (e.g., Pyridine, Homocoupling) nicotinic_acid->analyze_side_products High Pyridine? check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) bromopyridine->check_conditions Inert atm? bromopyridine->analyze_side_products Homocoupling? optimize_catalyst Optimize Catalyst System (Loading, Ligands) bromopyridine->optimize_catalyst cyanopyridine->check_reagents Grignard quality? cyanopyridine->check_conditions Anhydrous? solution Improved Yield check_reagents->solution check_conditions->solution analyze_side_products->optimize_catalyst optimize_catalyst->solution improve_workup Improve Workup/ Purification improve_workup->solution

Troubleshooting workflow for low 3-acetylpyridine yield.

Nicotinic_Acid_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Condensation & Hydrolysis nicotinic_acid Nicotinic Acid ethyl_nicotinate Ethyl Nicotinate nicotinic_acid->ethyl_nicotinate 53°C, 3h intermediate Acetoacetylpyridine Intermediate ethyl_nicotinate->intermediate Reflux, 5h reagents1 Ethyl Acetate, Sodium Ethoxide, TiO₂ product 3-Acetylpyridine intermediate->product Reflux, 5h reagents2 Ethyl Acetate, Sodium Ethoxide reagents3 HBr, H₂O

Reaction pathway from Nicotinic Acid.

Bromopyridine_Pathway cluster_step1 Step 1: Sonogashira Coupling & Deprotection cluster_step2 Step 2: Hydration bromopyridine 3-Bromopyridine ethynylpyridine 3-Ethynylpyridine bromopyridine->ethynylpyridine 30°C, 3h then RT, 3h product 3-Acetylpyridine ethynylpyridine->product RT, 45h reagents1 TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine, then KOH reagents2 H₂O, Trifluoromethanesulfonic acid, Trifluoroethanol

Two-step synthesis from 3-Bromopyridine.

References

managing pyridine formation in 3-acetylpyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-acetylpyridine. The focus is on managing and minimizing the formation of pyridine, a common impurity that can impact yield and purification efficiency.

Troubleshooting Guide

Problem 1: Low Yield of 3-Acetylpyridine and High Pyridine Content

Possible Cause:

The primary cause of low yields of 3-acetylpyridine, accompanied by a high concentration of pyridine, is the decarboxylation of the nicotinic acid ester starting material.[1] This side reaction is particularly prevalent in gas-phase syntheses conducted at elevated temperatures. The choice of catalyst and specific reaction conditions are critical in determining the selectivity towards the desired product versus the undesired pyridine byproduct.[1][2][3]

Solutions & Optimization:

  • Catalyst Selection: For gas-phase reactions, employing a titanium dioxide-based catalyst on a highly porous alumina-silica support has been demonstrated to enhance selectivity for 3-acetylpyridine while concurrently reducing pyridine formation.[1][2] The porosity of the support material plays a significant role in the catalyst's effectiveness.

  • Starting Material Choice: Utilizing higher boiling point esters of nicotinic acid, such as butyl nicotinate, can simplify the purification process. Even with incomplete conversion, the significant difference in boiling points between butyl nicotinate and 3-acetylpyridine facilitates their separation via distillation.[1]

  • Temperature Control: While high temperatures are necessary for the reaction, excessive heat can favor the decarboxylation side reaction. The optimal temperature range for the gas-phase synthesis is typically between 350 and 450°C.[2][3] It is crucial to carefully control and monitor the reaction temperature to maximize the yield of 3-acetylpyridine.

Problem 2: Incomplete Reaction or Low Conversion

Possible Cause:

Incomplete reactions can stem from several factors, including insufficient reaction time, inadequate mixing, or issues with reagent purity or activity. For syntheses involving sodium metal, such as the reaction of ethyl nicotinate with ethyl acetate, the quality and dispersion of the sodium are critical.

Solutions & Optimization:

  • Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. For the synthesis from ethyl nicotinate and ethyl acetate using sodium metal, a reflux time of at least 5 hours is typically required, followed by a 2-hour hydrolysis step with sulfuric acid.[1]

  • Reagent Quality: Use freshly distilled and anhydrous solvents and reagents, particularly when working with moisture-sensitive materials like sodium metal.

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in heterogeneous reactions involving solid reagents.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 3-acetylpyridine?

A1: Several synthetic methods are commonly employed, including:

  • The reaction of nicotinic acid or its esters (e.g., ethyl nicotinate, butyl nicotinate) with a source of an acetyl group.[1][4]

  • Cross-coupling reactions starting from 3-halopyridines (e.g., 3-bromopyridine or 3-chloropyridine).[5]

  • The reaction of ethyl nicotinate with ethyl acetoacetate.[1]

  • Dry distillation of calcium nicotinate with calcium acetate.[1][6]

Q2: What is the primary mechanism for pyridine formation during the synthesis of 3-acetylpyridine from nicotinic acid esters?

A2: Pyridine is primarily formed through the thermal decarboxylation of the starting nicotinic acid ester.[1] At high temperatures, the ester group is cleaved, leading to the loss of carbon dioxide and the formation of the pyridine ring.

Q3: How can I effectively purify crude 3-acetylpyridine, especially to remove pyridine?

A3: Several purification techniques can be used to obtain high-purity 3-acetylpyridine:

  • Distillation: Vacuum distillation is a common and effective method for separating 3-acetylpyridine from less volatile impurities and some starting materials.[1][5]

  • Acid-Base Extraction: Dissolving the crude product in an acidic solution (e.g., hydrochloric acid) allows for the removal of non-basic impurities by extraction with an organic solvent. Subsequently, basifying the aqueous layer and extracting with an organic solvent will isolate the purified 3-acetylpyridine.[1]

  • Caustic Wash: Washing the crude product with a 50% aqueous potassium hydroxide (KOH) solution, followed by extraction and distillation, can be an effective purification strategy.[1]

  • Derivative Formation: For particularly challenging purifications, 3-acetylpyridine can be converted to its phenylhydrazone derivative. This derivative can be isolated and subsequently hydrolyzed back to the pure ketone.[1]

Data Presentation

Table 1: Comparison of 3-Acetylpyridine Synthesis Methods

Starting MaterialReagents and ConditionsYield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
Nicotinic AcidEthyl acetate, Sodium ethoxide, TiO₂, HBr9098.7~8 hoursHigh purity and good yield.[4]Multi-step process involving strong acid.[4]
Ethyl NicotinateEthyl acetate, Sodium metal90.2Not Specified7 hoursHigh yield.[1][4]Use of hazardous sodium metal.[4]
Butyl NicotinateAcetic acid, Water, Alumina-Silica supported TiO₂ catalyst73Not SpecifiedContinuous flow (12h)High selectivity (78%).[4]Requires specialized equipment (tubular reactor).[4]
3-Bromopyridine1. (CH₃)₃SiC≡CH, Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine; 2. KOH, MeOH/DCM; 3. H₂O, Trifluoromethanesulfonic acid, Trifluoroethanol95Not Specified~48 hoursHigh yield.[5]Multi-step process with expensive reagents.

Table 2: Effect of Catalyst and Starting Material on Pyridine Formation in Gas-Phase Synthesis

Starting MaterialCatalystConversion (%)3-Acetylpyridine Selectivity (%)Pyridine Selectivity (%)
Methyl Nicotinate98% TiO₂ (anatase), 2% Na₂O885019
Butyl Nicotinate98% TiO₂ (anatase), 2% Na₂O75585
Butyl NicotinateTiO₂ on porous Alumina-Silica937811

Data adapted from patents describing the process.[2][3]

Experimental Protocols

Synthesis from Nicotinic Acid:

  • Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a reaction vessel.

  • Stir the mixture and cool to 3°C.

  • Add 8.85 g of sodium ethoxide, followed by 0.12 g of TiO₂.

  • Heat the reaction mixture to 53°C and maintain for 3 hours.

  • Cool the mixture to 3°C and add 55 g of ethyl acetate and 11.56 g of sodium ethoxide.

  • Heat the mixture to reflux at 78°C and maintain for 5 hours.

  • Cool to 5°C and add 50 mL of water, followed by the dropwise addition of 85 g of hydrobromic acid.

  • Heat to reflux for 5 hours.

  • After cooling to room temperature, adjust the pH to 9 with a sodium carbonate solution.

  • Extract the product with dichloromethane, dry the organic layer, and purify by vacuum distillation to obtain 3-acetylpyridine.[4][5]

Synthesis from 3-Bromopyridine:

  • In a three-necked round-bottom flask, combine 49.8 g of 3-bromopyridine, 5.4 g of Pd(PPh₃)₂Cl₂, and 1.5 g of CuI.

  • Purge the system with nitrogen and add diisopropylamine and trimethylsilylacetylene.

  • Maintain the reaction at 30°C for 3 hours.

  • Quench the reaction with water, extract with dichloromethane, and dry the organic layer. Remove the solvent under reduced pressure.

  • Combine the intermediate with KOH in methanol and dichloromethane and stir at room temperature for 3 hours to yield 3-ethynylpyridine after workup.

  • In a round-bottom flask, combine 28.8 g of 3-ethynylpyridine, 10.2 g of water, 8.4 g of trifluoromethanesulfonic acid, and 100 mL of trifluoroethanol.

  • Seal the flask and stir at room temperature for 45 hours.

  • Transfer the reaction mixture to a separatory funnel, add ethyl acetate, and wash sequentially with sodium bicarbonate and sodium chloride solutions.

  • Dry the organic layer, concentrate under reduced pressure, and distill to yield 3-acetylpyridine.[4]

Visualizations

Synthesis_Pathways cluster_nicotinic From Nicotinic Acid/Esters cluster_halo From Halopyridines Nicotinic Acid Nicotinic Acid Nicotinate Ester Nicotinate Ester Nicotinic Acid->Nicotinate Ester Esterification 3-Acetylpyridine 3-Acetylpyridine Nicotinate Ester->3-Acetylpyridine Acetylation 3-Bromopyridine 3-Bromopyridine 3-Ethynylpyridine 3-Ethynylpyridine 3-Bromopyridine->3-Ethynylpyridine Sonogashira Coupling 3-Ethynylpyridine->3-Acetylpyridine Hydration Pyridine_Formation Nicotinate Ester Nicotinate Ester 3-Acetylpyridine 3-Acetylpyridine Nicotinate Ester->3-Acetylpyridine Desired Reaction (Acetylation) Pyridine Pyridine Nicotinate Ester->Pyridine Side Reaction (Decarboxylation) Heat/Catalyst Heat/Catalyst Heat/Catalyst->Nicotinate Ester Troubleshooting_Workflow Start Low Yield/ High Pyridine CheckTemp Is Temperature within 350-450°C? Start->CheckTemp CheckCatalyst Using TiO2 on Alumina-Silica? CheckTemp->CheckCatalyst Yes AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No ConsiderEster Using a High Boiling Point Ester? CheckCatalyst->ConsiderEster Yes ChangeCatalyst Change Catalyst System CheckCatalyst->ChangeCatalyst No Optimize Optimize Conditions ConsiderEster->Optimize Yes ChangeEster Consider Butyl Nicotinate ConsiderEster->ChangeEster No AdjustTemp->CheckCatalyst ChangeCatalyst->ConsiderEster ChangeEster->Optimize

References

Technical Support Center: Purification of Crude 3-Acetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 3-acetylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is 3-acetylpyridine and why is its purity important?

A1: 3-Acetylpyridine is a pyridine derivative used as a raw material or intermediate in the synthesis of various compounds, including pharmaceuticals like risedronate sodium.[1] Its purity is crucial for the quality, safety, and efficacy of the final products in drug development and other applications.[2]

Q2: What are the common impurities in crude 3-acetylpyridine?

A2: Common impurities can include unreacted starting materials such as nicotinic acid or its esters, and side products like pyridine that may form during synthesis.[3][4]

Q3: What are the primary methods for purifying crude 3-acetylpyridine?

A3: The main purification techniques include:

  • Acid-Base Extraction: This method is effective for removing acidic impurities like nicotinic acid.[1][3][4]

  • Distillation: Both atmospheric and vacuum distillation are commonly used to purify the final product.[1][3][5]

  • Derivative Formation: For highly impure samples, conversion to a phenylhydrazone derivative, which can be purified and then hydrolyzed back to 3-acetylpyridine, is an option.[1][3]

  • Caustic Wash: Shaking the crude product with a strong base like 50% aqueous potassium hydroxide (KOH) can also be used for purification before distillation.[1][3]

Q4: What are the physical properties of 3-acetylpyridine?

A4: 3-Acetylpyridine is typically a colorless to pale yellow liquid.[6] It has a characteristic sweet, nutty, popcorn-like aroma.[1][7]

Q5: In which solvents is 3-acetylpyridine soluble?

A5: 3-Acetylpyridine is soluble in polar organic solvents like ethanol and acetone.[6] It is also soluble in acids, ether, and water (particularly hot water).[4][7][8] Its solubility in non-polar solvents is more limited.[8][9]

Troubleshooting Guide

Q1: My final product is a dark or discolored liquid. What could be the cause and how can I fix it?

A1:

  • Possible Cause: The discoloration may be due to thermal decomposition if distillation was performed at too high a temperature, or it could be due to the presence of colored impurities from the synthesis.

  • Solution:

    • Ensure that distillation is performed under vacuum to lower the boiling point and prevent thermal degradation.[1][3]

    • Consider a pre-purification step, such as a wash with 50% aqueous KOH, before distillation.[1][3]

    • If impurities are persistent, purification through the phenylhydrazone derivative may be necessary to obtain a colorless oil.[1]

Q2: The purity of my 3-acetylpyridine is low, even after distillation. What should I do?

A2:

  • Possible Cause: The boiling points of some impurities might be too close to that of 3-acetylpyridine for effective separation by simple distillation. Acidic or basic impurities might also be co-distilling.

  • Solution:

    • Perform an acid-base extraction prior to distillation. Dissolve the crude product in hydrochloric acid and wash with an organic solvent like diethyl ether to remove neutral and basic impurities. Then, basify the aqueous layer and extract the 3-acetylpyridine.[1][3][4]

    • For highly persistent impurities, conversion to the phenylhydrazone derivative, recrystallization of the derivative, and subsequent hydrolysis back to 3-acetylpyridine can yield a highly pure product.[1][3]

Q3: My yield after purification is significantly lower than expected. What are the potential reasons?

A3:

  • Possible Cause:

    • Material loss during multiple extraction and transfer steps.

    • Incomplete extraction from the aqueous layer.

    • Decomposition during distillation.

    • Inefficient hydrolysis of the phenylhydrazone derivative (if this method was used).

  • Solution:

    • Ensure complete extraction by performing multiple extractions with the organic solvent and checking for product in the aqueous layer before discarding it.

    • Use vacuum distillation to minimize thermal decomposition.[1][3]

    • When performing an acid-base extraction, ensure the pH is sufficiently basic (pH 7-8 or higher) before extracting the 3-acetylpyridine to ensure it is in its free base form.[3][10][11]

Data Presentation

Table 1: Physical and Chemical Properties of 3-Acetylpyridine

PropertyValueReference
CAS Number 350-03-8[7]
Molecular Formula C₇H₇NO[7]
Molecular Weight 121.14 g/mol [7]
Appearance Colorless to pale yellow liquid[6][12]
Melting Point 11-14 °C[1][12][13]
Boiling Point 220-230 °C @ 760 mmHg[1][7][12]
86-88 °C @ 10 mmHg[3][11]
Density ~1.102 g/mL at 25 °C[1][12]
Refractive Index ~1.534 @ 20 °C[1][12]

Table 2: Solubility of 3-Acetylpyridine

SolventSolubilityReference
WaterLimited solubility, soluble in hot water[4][6][8]
EthanolSoluble[6][7][8]
Diethyl EtherSoluble[7][8]
AcetoneSoluble[6]
ChloroformSlightly Soluble[8]
MethanolSlightly Soluble[8]
LigroinInsoluble/Immiscible[8]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Distillation

This protocol is designed to remove acidic impurities like nicotinic acid before final purification by vacuum distillation.

  • Dissolution: Dissolve the crude 3-acetylpyridine in a suitable volume of dilute hydrochloric acid.

  • Extraction of Impurities: Transfer the acidic solution to a separatory funnel and extract with diethyl ether (Et₂O) to remove any neutral or basic impurities. Repeat the extraction 2-3 times. Discard the organic layers.[1][3]

  • Basification: Cool the remaining aqueous layer in an ice bath and slowly add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with stirring until the solution becomes basic (pH > 8).[1][3][4]

  • Product Extraction: Extract the liberated 3-acetylpyridine from the basic aqueous solution using diethyl ether or dichloromethane. Perform at least three extractions to ensure complete recovery.[1][5]

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.[3]

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Vacuum Distillation: Distill the residual oil under reduced pressure. Collect the fraction boiling at 86-88 °C/10 mmHg to obtain pure 3-acetylpyridine.[3][11]

Protocol 2: Purification via Phenylhydrazone Derivative

This method is suitable for crude samples with persistent impurities that are difficult to remove by other means.[1]

  • Derivative Formation: Convert the crude 3-acetylpyridine to its phenylhydrazone derivative. The phenylhydrazone of 3-acetylpyridine has a reported melting point of 137 °C and can be recrystallized from ethanol.[1]

  • Hydrolysis: Hydrolyze the purified phenylhydrazone derivative with hydrochloric acid.[1]

  • Impurity Removal: Filter the reaction mixture to remove the phenylhydrazine HCl precipitate.[1]

  • Diazotization: Add sodium nitrite (NaNO₂) to the filtrate.[1]

  • Basification and Extraction: Basify the solution with aqueous NaOH and extract the 3-acetylpyridine with diethyl ether.[1]

  • Final Purification: Dry the ether extract, remove the solvent, and distill the residue to obtain pure 3-acetylpyridine.[1]

Visualizations

PurificationWorkflow Crude Crude 3-Acetylpyridine AcidBase Acid-Base Extraction Crude->AcidBase Primary Method Derivative Purification via Phenylhydrazone Derivative Crude->Derivative For Persistent Impurities Distillation Vacuum Distillation AcidBase->Distillation Pure Pure 3-Acetylpyridine Distillation->Pure Derivative->Pure Analysis Purity Analysis (GC/NMR) Pure->Analysis

Caption: General experimental workflow for the purification of crude 3-acetylpyridine.

TroubleshootingPurification Start Purification Issue Encountered Discoloration Product is Discolored? Start->Discoloration LowPurity Purity is Low? Discoloration->LowPurity No Sol_VacDistill Use Vacuum Distillation to prevent decomposition Discoloration->Sol_VacDistill Yes LowYield Yield is Low? LowPurity->LowYield No Sol_AcidBase Perform Acid-Base Extraction before distillation LowPurity->Sol_AcidBase Yes Sol_CheckExtraction Ensure complete extraction and check pH during workup LowYield->Sol_CheckExtraction Yes Sol_Derivative Consider purification via Phenylhydrazone derivative Sol_AcidBase->Sol_Derivative

References

Technical Support Center: Separation of E and Z Isomers of 4-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of E and Z isomers of 4-acetylpyridine oxime.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the E and Z isomers of 4-acetylpyridine oxime?

A1: The most common and effective methods for separating the E and Z isomers of 4-acetylpyridine oxime are fractional crystallization and column chromatography.[1][2] Recrystallization is a widely used technique that leverages the solubility differences between the isomers.[3] The E-isomer, being less soluble, tends to crystallize out of a solution first, while the Z-isomer remains in the mother liquor.[3] Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), can also be employed to separate the isomers based on their differential interactions with the stationary phase.[4][5]

Q2: Why is it challenging to separate the E and Z isomers of 4-acetylpyridine oxime?

A2: The primary challenge in separating E and Z isomers of oximes lies in their similar physicochemical properties.[6] These isomers often have very close boiling points, polarities, and solubilities, which makes separation by standard techniques like fractional distillation difficult.[6] Their structural similarity results in comparable interactions with solvents and stationary phases, complicating separation by crystallization or chromatography.

Q3: Can the isomers interconvert during the separation process?

A3: Yes, E/Z isomerization of oximes can occur.[7] This interconversion can be catalyzed by acids, bases, or even heat.[2][7] The temperature at which the separation is performed plays a critical role, as it can affect the equilibrium ratio of the isomer mixture.[2][7]

Q4: How can I confirm the identity and purity of the separated E and Z isomers?

A4: The most definitive method for identifying and confirming the stereochemistry of the E and Z isomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Specifically, 1H NMR and 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can distinguish between the isomers by observing the spatial proximity of different protons.[1] For instance, in the Z-isomer, a NOE correlation might be observed between the oxime -OH proton and the methyl group protons. In dimethyl sulfoxide-d6, the E and Z isomers of 4-acetylpyridine oxime show distinct OH proton resonances at δ 11.65 and 10.97, respectively.[8] Additionally, melting point analysis is useful, as pure isomers will have sharp, distinct melting points, whereas a mixture will melt over a broader range.[1]

Troubleshooting Guides

Crystallization Issues
IssuePossible Cause(s)Troubleshooting Steps
Low yield of the desired E-isomer. 1. Incomplete initial crystallization. 2. The concentration of the Z-isomer is too high, inhibiting the crystallization of the E-isomer. 3. The cooling process is too rapid.1. Ensure the initial crude product is sufficiently concentrated in the E-isomer. The synthesis typically yields a 5:1 mixture of E and Z isomers.[9] 2. Perform multiple recrystallization steps to achieve higher purity.[9] 3. Allow the solution to cool slowly to promote the formation of pure crystals.[9]
Product is a mixture of E and Z isomers after crystallization. 1. Co-precipitation of the Z-isomer. 2. Insufficient number of recrystallization steps.1. Adjust the solvent system or the cooling rate to improve selectivity. 2. Perform a second or even a third recrystallization to enhance the purity of the E-isomer.[9]
No crystals form upon cooling. 1. The solution is too dilute. 2. The presence of impurities is inhibiting crystallization.1. Concentrate the solution by evaporating some of the solvent. 2. Purify the crude mixture before attempting crystallization.
Chromatography Issues
IssuePossible Cause(s)Troubleshooting Steps
Poor resolution between E and Z isomer peaks in HPLC. 1. Inappropriate mobile phase composition. 2. Unsuitable stationary phase. 3. pH of the mobile phase is not optimal.1. Optimize the mobile phase by trying different solvent ratios (e.g., acetonitrile/water, methanol/water).[6] 2. Use a high-resolution column, such as a mixed-mode or a specialized column designed for isomer separations.[6] 3. Adjust the pH of the mobile phase with additives like formic acid or ammonium acetate to alter the retention and selectivity.[6]
Peak tailing, especially for the basic pyridine compounds. Strong interaction with residual silanol groups on the silica-based stationary phase.1. Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to mask the active silanol sites.[6] 2. Operate at a lower pH to ensure the pyridine nitrogen is protonated.[6]

Experimental Protocols

Separation of E-4-Acetylpyridine Oxime by Fractional Crystallization

This protocol is adapted from a reliable method for preparing the pure E-isomer.[8][9]

Materials:

  • Crude 4-acetylpyridine oxime (mixture of E and Z isomers)

  • Deionized water

  • 2-L Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Suction filtration apparatus (Buchner funnel, filter flask, vacuum source)

  • Drierite or other suitable desiccant

Procedure:

  • Dissolution: Dissolve the crude 4-acetylpyridine oxime (e.g., 33-36 g) in hot water (approximately 600 mL) in a 2-L Erlenmeyer flask. Heat the mixture to ensure complete dissolution.[9]

  • Decantation: If any undissolved residue remains, decant the hot solution into a clean flask to remove it.[9]

  • Controlled Cooling: Allow the supernatant to cool slowly to 30°C over 2-3 hours. Placing the flask on a cork ring can facilitate slow cooling.[9]

  • First Crystallization: Collect the precipitate that forms by suction filtration at 30°C.[9]

  • Second Crystallization: Repeat the recrystallization process with the collected precipitate. Dissolve it in a minimal amount of hot water, cool slowly, and collect the crystals by suction filtration.[9]

  • Drying: Dry the final product under reduced pressure over a desiccant like Drierite to a constant weight.[9]

Expected Outcome: This procedure should yield pure E-4-acetylpyridine oxime with a melting point of 154–157°C.[9] The typical yield of the pure E-isomer is between 66-69%.[9]

Quantitative Data Summary

ParameterValueReference(s)
Initial E:Z Isomer Ratio (from synthesis) 5:1[8][9]
Melting Point of Crude Mixture 122–146°C[8][9]
Yield of Crude Mixture 81–88%[8][9]
Melting Point of Pure E-Isomer 154–157°C[9]
Yield of Pure E-Isomer (after two crystallizations) 66–69%[9]
1H NMR OH Proton Resonance (E-isomer in DMSO-d6) δ 11.65[8][9]
1H NMR OH Proton Resonance (Z-isomer in DMSO-d6) δ 10.97[8][9]

Visualizations

Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Final Product Synthesis Synthesis of 4-Acetylpyridine Oxime Crude_Mixture Crude Mixture (E/Z Isomers) Synthesis->Crude_Mixture Crystallization Fractional Crystallization Crude_Mixture->Crystallization Primary Method Chromatography Column Chromatography Crude_Mixture->Chromatography Alternative Method Pure_E_Isomer Pure E-Isomer Crystallization->Pure_E_Isomer Z_Isomer_Solution Z-Isomer in Mother Liquor Crystallization->Z_Isomer_Solution Chromatography->Pure_E_Isomer Chromatography->Z_Isomer_Solution Separate Fractions Analysis Purity & Identity Confirmation (NMR, MP) Pure_E_Isomer->Analysis

Caption: Experimental workflow for the separation of E and Z isomers.

Troubleshooting_Flowchart Start Separation Issue Encountered Identify_Method Which separation method was used? Start->Identify_Method Crystallization_Issue Crystallization Problem Identify_Method->Crystallization_Issue Crystallization Chromatography_Issue Chromatography Problem Identify_Method->Chromatography_Issue Chromatography Low_Yield Low Yield of E-Isomer? Crystallization_Issue->Low_Yield Poor_Resolution Poor Peak Resolution? Chromatography_Issue->Poor_Resolution Impure_Product Product is a Mixture? Low_Yield->Impure_Product No Slow_Cooling Ensure slow cooling and repeat crystallization. Low_Yield->Slow_Cooling Yes Repeat_Crystallization Perform additional recrystallization steps. Impure_Product->Repeat_Crystallization Yes End Problem Resolved Impure_Product->End No Peak_Tailing Peak Tailing Observed? Poor_Resolution->Peak_Tailing No Optimize_Mobile_Phase Optimize mobile phase composition and pH. Poor_Resolution->Optimize_Mobile_Phase Yes Add_Competing_Base Add a competing base (e.g., TEA) to the mobile phase. Peak_Tailing->Add_Competing_Base Yes Peak_Tailing->End No Slow_Cooling->End Repeat_Crystallization->End Optimize_Mobile_Phase->End Add_Competing_Base->End

Caption: Troubleshooting flowchart for separation issues.

References

Technical Support Center: 3-Acetylpyridine Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling procedures for 3-Acetylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is 3-Acetylpyridine and what are its primary uses?

A1: 3-Acetylpyridine (CAS No. 350-03-8), also known as methyl 3-pyridyl ketone, is an organic compound with the molecular formula C₇H₇NO.[1] It typically appears as a colorless to pale yellow or clear brown liquid.[1] This chemical is primarily used as an intermediate in the synthesis of pharmaceuticals, such as risedronate sodium for treating osteoporosis, and in the production of agrochemicals.[1][2] It can also be utilized as a flavoring agent in some food products.[1][3]

Q2: What are the main hazards associated with 3-Acetylpyridine?

A2: 3-Acetylpyridine is classified as toxic if swallowed and can cause skin and serious eye irritation.[1][2][4][5] Inhalation of its vapors may lead to respiratory tract irritation.[1][3][6]

Q3: What Personal Protective Equipment (PPE) is required when handling 3-Acetylpyridine?

A3: When working with 3-Acetylpyridine, it is crucial to use appropriate Personal Protective Equipment (PPE). This includes:

  • Eye Protection: Chemical safety goggles or eyeglasses compliant with OSHA or European standards.[1][6]

  • Hand Protection: Wear appropriate protective gloves.[6] For extended contact, butyl rubber gloves with a thickness of >0.3 mm are recommended.[1]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1][6] All handling of this substance should be performed in a well-ventilated area or within a chemical fume hood.[1][6]

Q4: What are the proper storage conditions for 3-Acetylpyridine?

A4: 3-Acetylpyridine should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][6][7] The recommended storage temperature is between 15–25 °C.[1][3][8] It must be stored in a locked-up location, away from incompatible substances.[1][2][4][8]

Troubleshooting Guides

Scenario 1: Accidental Spill of 3-Acetylpyridine
  • Immediate Action: Evacuate the immediate vicinity of the spill to prevent vapor inhalation and ensure the area is well-ventilated.[1][7]

  • Containment: For small spills, use an inert absorbent material like sand, vermiculite, or diatomaceous earth to contain the liquid.[1][6] Prevent the spill from entering drains.[1][7]

  • Cleanup: Carefully collect the absorbed material into a suitable, closed container labeled for hazardous waste.[6][9]

  • Decontamination: Thoroughly clean the spill area.[1]

  • Personal Protection: All personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.[1][7]

Scenario 2: Accidental Exposure to 3-Acetylpyridine
  • Skin Contact: Immediately take off all contaminated clothing.[1][4] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[1][6] If skin irritation develops or persists, seek medical attention.[1][4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1][6] If contact lenses are present, remove them if it is easy to do so.[1][4] Seek immediate medical attention.[1][6]

  • Inhalation: Move the exposed individual to an area with fresh air immediately.[1][6] If breathing is difficult or has stopped, administer artificial respiration.[6] Seek immediate medical attention.[1][6]

  • Ingestion: If swallowed, rinse the mouth with water.[1][7] Do NOT induce vomiting.[1][6] Call a poison control center or a doctor immediately for medical advice.[1][6] Never give anything by mouth to an unconscious person.[6][7]

Quantitative Data Summary

PropertyValueSource(s)
CAS Number 350-03-8[1][4][5][6][7][8]
Molecular Formula C₇H₇NO[1][7][8]
Molecular Weight 121.14 g/mol [8][10]
Appearance Colorless to pale yellow or clear brown liquid[1][6]
Boiling Point 220 °C[7]
Melting Point 11 - 13 °C[7]
Flash Point 104 °C (closed cup)[6][7]
Density 1.102 g/cm³ at 25 °C[7]
Oral LD50 (Rat) 51 mg/kg[4][7]
Storage Temperature 15 - 25 °C[1][3][8]

Experimental Protocols

Standard Handling Protocol
  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment.[1]

  • Engineering Controls: Always handle 3-Acetylpyridine in a properly functioning chemical fume hood to minimize the risk of inhalation.[1][6]

  • Personal Protective Equipment: Don the appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat.

  • Dispensing: When transferring the liquid, ground and secure containers to prevent static discharge.[2] Avoid contact with eyes, skin, and clothing.[6]

  • Hygiene: Do not eat, drink, or smoke in the work area.[2][4] Wash hands thoroughly after handling the chemical.[2][6]

  • Waste Disposal: Dispose of any waste containing 3-Acetylpyridine as hazardous waste in accordance with local, state, and federal regulations.[1] Do not mix with other waste streams.[1]

Visualizations

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ventilate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Workflow for 3-Acetylpyridine Spill Response.

First_Aid_Exposure exposure Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion remove_clothing Remove Contaminated Clothing skin->remove_clothing flush_eyes Flush Eyes with Water (at least 15 mins) eye->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth rinse_skin Rinse Skin with Soap & Water (at least 15 mins) remove_clothing->rinse_skin medical_attention Seek Immediate Medical Attention rinse_skin->medical_attention flush_eyes->medical_attention fresh_air->medical_attention no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit no_vomit->medical_attention

Caption: First Aid Procedures for 3-Acetylpyridine Exposure.

References

Validation & Comparative

A Comparative Study: 2-Acetylpyridine Oxime vs. 3-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and biological activities of 2-acetylpyridine oxime and 3-acetylpyridine oxime.

This guide provides a comprehensive comparison of the isomeric compounds 2-acetylpyridine oxime and this compound. The position of the acetyl oxime group on the pyridine ring significantly influences their chemical and biological properties, making them subjects of interest in various fields, including coordination chemistry and drug discovery. This document aims to present a clear, data-driven comparison to aid researchers in selecting the appropriate isomer for their specific applications.

Chemical and Physical Properties

The seemingly minor difference in the substitution pattern on the pyridine ring between 2-acetylpyridine oxime and this compound leads to notable distinctions in their physicochemical properties. These differences can impact their reactivity, solubility, and interactions with biological systems.

Property2-Acetylpyridine OximeThis compound
Molecular Formula C₇H₈N₂OC₇H₈N₂O
Molecular Weight 136.15 g/mol 136.15 g/mol
CAS Number 1758-54-95973-83-1
Appearance SolidPowder
pKa (pyridinium ion) ~2.64 (of parent 2-acetylpyridine)~3.26 (of parent 3-acetylpyridine)
pKa (oxime hydroxyl) Not availableNot available

Note: The pKa of the parent acetylpyridine is provided as an indicator of the basicity of the pyridine nitrogen.

Synthesis and Reactivity

The synthesis of both 2-acetylpyridine oxime and this compound typically involves a straightforward condensation reaction between the corresponding acetylpyridine and hydroxylamine. The reactivity of the resulting oximes is influenced by the electronic effects of the pyridine ring.

In 2-acetylpyridine oxime, the nitrogen atom of the pyridine ring is in closer proximity to the oxime group, which can influence its coordination chemistry and reactivity through steric and electronic effects. The lone pair of electrons on the pyridine nitrogen can participate in chelation with metal ions, forming stable five-membered rings.

Conversely, in this compound, the oxime group is further from the ring nitrogen, which may lead to different coordination geometries and reactivity patterns.

Experimental Protocol: General Synthesis of Acetylpyridine Oximes

The following protocol can be adapted for the synthesis of both 2-acetylpyridine oxime and this compound.

Materials:

  • 2-Acetylpyridine or 3-Acetylpyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol or other suitable solvent

  • Water

Procedure:

  • Dissolve the starting acetylpyridine (1 equivalent) in a suitable solvent such as ethanol.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) in water.

  • Slowly add the hydroxylamine hydrochloride solution to the acetylpyridine solution with stirring.

  • Add a solution of a base, such as sodium hydroxide (1.1 equivalents), dropwise to the reaction mixture to neutralize the HCl and liberate free hydroxylamine.

  • The reaction mixture is typically stirred at room temperature or gently heated for a few hours until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acetylpyridine oxime.

Logical Relationship of Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_product Products 2-Acetylpyridine 2-Acetylpyridine Condensation Condensation 2-Acetylpyridine->Condensation 3-Acetylpyridine 3-Acetylpyridine 3-Acetylpyridine->Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Condensation Base Base Base->Condensation 2-Acetylpyridine Oxime 2-Acetylpyridine Oxime Condensation->2-Acetylpyridine Oxime This compound This compound Condensation->this compound

Caption: General synthesis pathway for acetylpyridine oximes.

Coordination Chemistry and Metal Complex Stability

Both 2-acetylpyridine oxime and this compound are effective chelating agents, capable of forming stable complexes with a variety of metal ions. The pyridine nitrogen and the oxime nitrogen or oxygen atoms can act as donor sites. The stability of these metal complexes is a key parameter in their application in areas such as analytical chemistry, catalysis, and medicinal inorganic chemistry.

For 2-acetylpyridine oxime, the formation of a five-membered chelate ring involving the pyridine nitrogen and the oxime nitrogen is sterically favorable, often leading to high stability constants for its metal complexes.

Experimental Protocol: Determination of Metal Complex Stability Constants by Potentiometric Titration

Materials:

  • 2-Acetylpyridine oxime or this compound

  • A metal salt solution of known concentration (e.g., CuSO₄, NiCl₂, ZnSO₄)

  • Standardized acid (e.g., HCl) and base (e.g., NaOH) solutions

  • An inert electrolyte to maintain constant ionic strength (e.g., KNO₃)

  • A calibrated pH meter and electrode

Procedure:

  • Prepare solutions of the ligand (acetylpyridine oxime) and the metal salt in a background electrolyte solution.

  • Titrate a solution containing the ligand and the metal ion with a standardized base.

  • Record the pH of the solution after each addition of the titrant.

  • In a separate experiment, titrate the ligand solution in the absence of the metal ion to determine its protonation constants.

  • The collected titration data (pH vs. volume of titrant) is then analyzed using a suitable computer program (e.g., HYPERQUAD) to calculate the stability constants of the metal-ligand complexes.

Workflow for Stability Constant Determination

A Prepare Solutions (Ligand, Metal Salt, Electrolyte) B Potentiometric Titration (Ligand + Metal) A->B C Potentiometric Titration (Ligand only) A->C D Collect Titration Data (pH vs. Volume) B->D C->D E Data Analysis (e.g., HYPERQUAD) D->E F Determine Stability Constants E->F

Caption: Experimental workflow for determining metal complex stability constants.

Biological Activity

The biological activities of pyridine oximes are of significant interest, with applications ranging from antimicrobial agents to reactivators of inhibited acetylcholinesterase. The position of the oxime group can dramatically alter the interaction of these molecules with biological targets.

Derivatives of 2-acetylpyridine have shown notable biological effects. For instance, 2-acetylpyridine thiosemicarbazones and their metal complexes exhibit significant antibacterial and antifungal activities. O-ethers of 2-acetylpyridine oxime have also been investigated for their cytotoxic effects.

For 3-acetylpyridine, its derivatives, such as chalcones and pyrimidines, have been synthesized and evaluated for their antimicrobial activities. The parent compound, 3-acetylpyridine, is a known neurotoxin that acts as a metabolic antagonist of nicotinamide.

A direct, quantitative comparison of the biological activities of 2-acetylpyridine oxime and this compound is not extensively documented in publicly available literature. However, based on the activities of their derivatives, it is evident that both scaffolds are promising for the development of new therapeutic agents.

Biological Activity2-Acetylpyridine Oxime & DerivativesThis compound & Derivatives
Antimicrobial Derivatives show significant antibacterial and antifungal activity.Derivatives, such as chalcones, exhibit antimicrobial properties.
Cytotoxicity O-ether derivatives exhibit high cytotoxicity against certain tumor cell lines.The parent compound, 3-acetylpyridine, is a known neurotoxin.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Test compounds (2-acetylpyridine oxime and this compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Positive control antibiotic/antifungal

  • Negative control (medium only)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive control wells (microorganism with a standard drug) and negative control wells (medium only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Both 2-acetylpyridine oxime and this compound are versatile compounds with distinct properties stemming from the positional isomerism of the acetyl oxime group. 2-Acetylpyridine oxime's structure is conducive to forming highly stable metal chelates, making it a strong candidate for applications in coordination chemistry and as a basis for metal-based drugs. This compound, while also a capable ligand, has a parent compound with known neurotoxic properties, which may be a consideration in its biological applications.

The choice between these two isomers will ultimately depend on the specific requirements of the research or application. For endeavors focused on leveraging strong metal chelation, 2-acetylpyridine oxime may be the preferred starting point. For investigations into structure-activity relationships where the electronic and steric influences of the pyridine nitrogen are to be modulated from a different position, this compound provides a valuable alternative. Further direct comparative studies are warranted to fully elucidate the subtle yet significant differences in their biological activities and to unlock their full potential in drug development and other scientific disciplines.

Detecting Copper Ions: A Comparative Guide to 3-Acetylpyridine Oxime and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of copper ions is crucial due to their dual role in biological systems as both an essential cofactor and a potential toxin. This guide provides a comparative analysis of 3-Acetylpyridine oxime as a potential sensing molecule for copper ions against established analytical techniques. While direct validation of this compound for this specific application is emerging, its known chelating properties with transition metals, including copper(II), suggest its utility in colorimetric detection. This guide will explore its hypothetical sensing mechanism and objectively compare its potential performance with leading alternative methods, supported by experimental data from existing literature.

Potential Signaling Pathway of this compound for Copper Ion Detection

This compound is a compound featuring a pyridine ring and an oxime group, both of which can participate in the coordination of metal ions. The lone pair of electrons on the nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the oxime group can form a stable chelate complex with a copper(II) ion. This complexation is expected to alter the electronic properties of the molecule, leading to a change in its absorption spectrum, which can be detected by spectrophotometry. The formation of this colored complex would form the basis of a colorimetric sensing mechanism.

G cluster_legend Legend Analyte Analyte Sensing Molecule Sensing Molecule Complex Cu²⁺ - 3-APO Complex Color_Change Colorimetric Change Complex->Color_Change Altered Electronic Properties Signal Signal Cu2_ion Copper Ion (Cu²⁺) Cu2_ion->Complex Chelation 3APO This compound 3APO->Complex Detection Spectrophotometric Detection Color_Change->Detection

Caption: Proposed signaling pathway for copper ion detection using this compound.

Performance Comparison of Copper Ion Detection Methods

The following table summarizes the key performance characteristics of the hypothetical this compound sensor and established alternative methods for copper ion detection.

MethodPrincipleDetection LimitLinear RangeSelectivityCostSpeed
This compound (Hypothetical) ColorimetricμM rangeμM to mM rangeModerate to HighLowFast
Optical Sensors (Colorimetric/Fluorescent) Formation of colored or fluorescent complexesnM to μM[1][2]nM to μM[1][2]HighLow to ModerateFast
Electrochemical Sensors Voltammetric or potentiometric response to Cu²⁺pM to nMpM to μMHighModerateFast
Atomic Absorption Spectroscopy (AAS) Absorption of light by free copper atomsppb (μg/L)ppb to ppmHighHighModerate
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Mass-to-charge ratio of copper ionsppt (ng/L)ppt to ppmVery HighVery HighSlow

Experimental Protocols

Detailed methodologies for the key alternative experimental techniques are provided below.

Colorimetric Detection using a Pyridine-Based Sensor

This protocol is based on a generic pyridine-based receptor for the colorimetric detection of copper ions.

Materials:

  • Pyridine-based sensor stock solution (e.g., 1 mM in a suitable solvent like acetonitrile)

  • Copper(II) standard solutions of varying concentrations

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a series of copper(II) standard solutions by diluting a stock solution with the buffer.

  • In a set of cuvettes, add a fixed volume of the pyridine-based sensor stock solution.

  • To each cuvette, add a specific volume of the different copper(II) standard solutions and bring the total volume to a constant value with the buffer.

  • A blank solution should be prepared with the sensor and buffer only.

  • Mix the solutions thoroughly and allow them to incubate for a specified time at room temperature for the color to develop.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the copper-sensor complex using the UV-Vis spectrophotometer.

  • Plot the absorbance values against the corresponding copper ion concentrations to generate a calibration curve.

  • The concentration of copper in an unknown sample can be determined by measuring its absorbance under the same conditions and interpolating from the calibration curve.

Electrochemical Detection using Anodic Stripping Voltammetry (ASV)

ASV is a highly sensitive electrochemical technique for trace metal analysis.

Materials:

  • Working electrode (e.g., glassy carbon, mercury film, or bismuth film electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrochemical workstation (potentiostat/galvanostat)

  • Supporting electrolyte (e.g., acetate buffer or dilute acid)

  • Copper(II) standard solutions

Procedure:

  • Pre-treatment of the working electrode: The working electrode is cleaned and conditioned according to the manufacturer's instructions to ensure a reproducible surface.

  • Deposition Step: A specific volume of the sample or standard solution is mixed with the supporting electrolyte in the electrochemical cell. A negative potential is applied to the working electrode for a set period while stirring the solution. This reduces the copper ions onto the electrode surface, pre-concentrating them.

  • Equilibration Step: The stirring is stopped, and the solution is allowed to become quiescent for a short period.

  • Stripping Step: The potential is scanned in the positive direction. The deposited copper is oxidized (stripped) back into the solution, generating a current peak. The potential at which this peak occurs is characteristic of copper, and the peak height or area is proportional to its concentration.

  • A calibration curve is constructed by measuring the stripping peak current for a series of standard solutions.

Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

These are standard laboratory techniques for elemental analysis.

Materials:

  • Atomic Absorption Spectrometer or ICP-Mass Spectrometer

  • Hollow cathode lamp for copper (for AAS)

  • High-purity acids (e.g., nitric acid) for sample digestion

  • Certified copper standard solutions

Procedure:

  • Sample Preparation: Water samples may be analyzed directly or after acidification. Solid samples (e.g., tissues, soil) require acid digestion to bring the copper into a liquid solution. This typically involves heating the sample with concentrated nitric acid.

  • Instrument Calibration: The instrument is calibrated using a series of certified standard solutions of known copper concentrations.

  • Analysis:

    • AAS: The prepared sample solution is introduced into a flame or a graphite furnace, where it is atomized. The amount of light absorbed by the copper atoms from a specific light source (hollow cathode lamp) is measured.

    • ICP-MS: The sample solution is nebulized into an argon plasma, which ionizes the copper atoms. The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of copper ions.

  • The concentration of copper in the sample is determined from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for colorimetric copper ion detection.

G cluster_workflow Colorimetric Detection Workflow Start Start Prepare_Standards Prepare Copper Standard Solutions Start->Prepare_Standards Prepare_Samples Prepare Unknown Samples Start->Prepare_Samples Add_Reagent Add Colorimetric Reagent to all Solutions Prepare_Standards->Add_Reagent Prepare_Samples->Add_Reagent Incubate Incubate for Color Development Add_Reagent->Incubate Measure_Absorbance Measure Absorbance with Spectrophotometer Incubate->Measure_Absorbance Calibration_Curve Generate Calibration Curve Measure_Absorbance->Calibration_Curve Determine_Concentration Determine Concentration in Unknown Samples Calibration_Curve->Determine_Concentration End End Determine_Concentration->End

Caption: A generalized workflow for the colorimetric detection of copper ions.

References

3-Acetylpyridine Oxime in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the landscape of catalytic chemistry, the selection of an appropriate ligand or catalyst is paramount to achieving desired reaction outcomes. Oximes, a class of organic compounds containing the R1R2C=NOH functional group, have emerged as versatile ligands in transition metal catalysis and as catalysts in their own right. Among these, 3-acetylpyridine oxime distinguishes itself through the incorporation of a pyridine ring, offering unique electronic and coordination properties. This guide provides a comparative analysis of this compound against other common oximes in various catalytic applications, supported by experimental data and detailed protocols.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The Mizoroki-Heck and Suzuki-Miyaura reactions are powerful tools for the formation of carbon-carbon bonds. The efficiency of these palladium-catalyzed cross-coupling reactions is often dictated by the nature of the ligand coordinated to the palladium center. Oximes have demonstrated their utility as effective ligands in this context.

Table 1: Performance of Various Oxime Ligands in the Mizoroki-Heck Reaction of 1,2-Disubstituted Alkenes [1]

LigandAryl IodideAlkeneBaseTime (h)Yield (%)E:Z Ratio
Acetophenone oxime4-CH₃O-C₆H₅IEthyl cinnamate (E)NaOAc40643:1
Acetophenone oximeC₆H₅ICinnamaldehyde (E)NaOAc2499-
Acetophenone oximeC₆H₅IStilbene (E)K₂CO₃4441-
Acetophenone oxime4-CH₃O-C₆H₅IStilbene (E)K₂CO₃48492:1

Table 2: Performance of Various Oxime Ligands in the Suzuki-Miyaura Coupling Reaction [1]

LigandAryl HalideAryl Boronic AcidBaseTimeYield (%)
Cyclohexanone oxime4-CH₃O-C₆H₄IC₆H₅B(OH)₂K₃PO₄30 min75
Acetophenone oxime1-Naphthyl-BrC₆H₅B(OH)₂K₃PO₄1.30 h79

The data indicates that simple ketoximes like acetophenone oxime and cyclohexanone oxime can effectively act as ligands in palladium-catalyzed cross-coupling reactions, affording moderate to excellent yields. The electronic and steric properties of the oxime ligand play a crucial role in the catalytic activity. The pyridine nitrogen in this compound, being a good coordinating atom, could potentially enhance the stability and activity of the palladium catalyst. Further experimental studies are warranted to quantify this effect and directly compare its performance against the oximes listed above.

Role in Hydrolytic Reactions

Pyridinium oximes have been investigated as catalysts for hydrolysis reactions, mimicking the function of hydrolase enzymes. A study on N-substituted pyridinium-4-oximes in the hydrolysis of acetylthiocholine provides kinetic data that highlights the catalytic potential of the pyridinium oxime scaffold.[2]

Table 3: Second-Order Rate Constants for the Oximolysis of Acetylthiocholine by N-Substituted Pyridinium-4-oximes [2]

Oximek_oxime (M⁻¹s⁻¹)
N-methylpyridinium-4-oximeData not explicitly provided in the abstract
N-benzylpyridinium-4-oximeData not explicitly provided in the abstract

While this study focuses on pyridinium-4-oximes, the findings suggest that the pyridine ring plays a significant role in the catalytic activity. The nitrogen atom of the pyridine ring can influence the pKa of the oxime group, thereby affecting the concentration of the more nucleophilic oximate anion at a given pH. This is a key factor in the catalytic cycle of these hydrolysis reactions. The position of the acetyl group and the oxime functionality in this compound (meta to the ring nitrogen) would likely result in different electronic effects compared to the 4-substituted pyridinium oximes, leading to a different catalytic efficiency.

Experimental Protocols

Detailed experimental procedures are essential for the replication and extension of research findings. Below are representative protocols for the synthesis of an oxime ligand and its application in a Mizoroki-Heck reaction.

General Procedure for the Synthesis of Oxime Ligands

Materials:

  • Ketone or aldehyde (1 mmol)

  • Hydroxylamine hydrochloride (1.5 mmol)

  • Pyridine (2.8 mmol)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the ketone or aldehyde in ethanol.

  • Add hydroxylamine hydrochloride and pyridine to the solution.

  • Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the oxime.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the pure oxime.

General Procedure for the Mizoroki-Heck Reaction Using an Oxime Ligand[1]

Materials:

  • Aryl iodide (1 mmol)

  • Alkene (1.2 mmol)

  • Palladium acetate (Pd(OAc)₂, 2 mol%)

  • Oxime ligand (4-5 mol%)

  • Base (e.g., K₂CO₃, 2 mmol)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • To an oven-dried flask, add palladium acetate and the oxime ligand.

  • Add the solvent and stir the mixture for a few minutes at room temperature.

  • Add the aryl iodide, alkene, and base to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) and stir for the specified time.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

To visualize the catalytic cycle of a palladium-catalyzed cross-coupling reaction where an oxime acts as a ligand, a Graphviz diagram can be utilized.

Mizoroki_Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl-Pd(II)-L2-X Aryl-Pd(II)-L2-X Oxidative Addition->Aryl-Pd(II)-L2-X Coordination Coordination Aryl-Pd(II)-L2-X->Coordination Alkene Aryl-Pd(II)-L2-(Alkene) Aryl-Pd(II)-L2-(Alkene) Coordination->Aryl-Pd(II)-L2-(Alkene) Migratory Insertion Migratory Insertion Aryl-Pd(II)-L2-(Alkene)->Migratory Insertion Alkyl-Pd(II)-L2 Alkyl-Pd(II)-L2 Migratory Insertion->Alkyl-Pd(II)-L2 Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II)-L2->Beta-Hydride Elimination Product Product Beta-Hydride Elimination->Product Alkylated Alkene Reductive Elimination Reductive Elimination Beta-Hydride Elimination->Reductive Elimination H-Pd(II)-L2-X Reductive Elimination->Pd(0)L2 -HX, +Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction with an oxime ligand (L).

Conclusion

This compound presents an intriguing candidate for catalytic applications, combining the versatile reactivity of the oxime group with the unique electronic and coordinating properties of the pyridine moiety. While direct comparative studies with other oximes are currently limited in the scientific literature, the existing data for other simple oximes in palladium-catalyzed cross-coupling reactions and for pyridinium oximes in hydrolysis provide a solid foundation for future investigations. The synthesis of this compound is straightforward, and its potential as a superior ligand or catalyst in a variety of organic transformations warrants further exploration. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate such research endeavors, ultimately contributing to the development of more efficient and selective catalytic systems.

References

A Comparative Analysis of the Biological Activity of 3- and 4-Acetylpyridine Hydrazones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3- and 4-acetylpyridine hydrazones, supported by experimental data. The positional isomerism of the acetyl group on the pyridine ring significantly influences the therapeutic potential of these compounds, particularly in the realms of anticancer and antiviral research.

The core structures examined in this comparison are the cyanoacetic acid hydrazones of 3-acetylpyridine and 4-acetylpyridine. A key study by El-Hawash et al. synthesized and evaluated these compounds and their derivatives for their potential as antitumor and anti-Hepatitis C virus (HCV) agents. This guide will focus on the findings from this comparative study.

Anticancer Activity: An Overview

A series of compounds derived from both 3- and 4-acetylpyridine cyanoacetic acid hydrazones were evaluated for their in-vitro anticancer activity by the National Cancer Institute (NCI). The screening was performed on a panel of 60 human tumor cell lines.

Notably, derivatives of the 4-acetylpyridine hydrazone scaffold demonstrated significant tumor growth inhibition. For instance, a dihydropyridine derivative of the 4-acetylpyridine hydrazone, compound 8d , exhibited a high percentage of tumor growth inhibition at concentrations ranging from 10⁻⁵ to 10⁻⁷ M across all tested cancer cell lines.[1] Another derivative of the 3-acetylpyridine hydrazone, compound 8b , showed significant growth inhibition at a concentration of less than 10⁻⁸ M against the HOP-92 non-small cell lung cancer cell line.[1]

Quantitative Anticancer Data

The following table summarizes the anticancer screening results for the parent hydrazones and their most active derivatives. The data represents the percent growth inhibition at a single dose (10⁻⁵ M) against a selection of cancer cell lines from the NCI-60 panel.

CompoundParent MoietyCell LineGrowth Inhibition (%)
1a 3-acetylpyridineData not provided
1b 4-acetylpyridineData not provided
8b (a derivative)3-acetylpyridineHOP-92 (Lung)Significant
8d (a derivative)4-acetylpyridineAll cell linesHigh

Note: Specific percentage values for growth inhibition of the parent hydrazones were not detailed in the primary source. The activity of the derivatives highlights the potential of each scaffold.

Anti-Hepatitis C Virus (HCV) Activity

Several of the synthesized compounds were also screened for their ability to inhibit the replication of the Hepatitis C virus in HepG2 hepatocellular carcinoma cells. The results indicated that the 4-acetylpyridine hydrazone (1b ) was among the more active compounds.

Quantitative Anti-HCV Data

The anti-HCV activity was determined by the ability of the compounds to inhibit the replication of both the positive and negative strands of HCV RNA. The following table indicates the active compounds and their effective concentration range. The activity is presented in a ranked order as reported in the study.

RankCompoundParent MoietyEffective Concentration (µg/mL)
17b 4-acetylpyridine5-100
21b 4-acetylpyridine5-100
23a 3-acetylpyridine5-100
34c 3-acetylpyridine5-100
47a 3-acetylpyridine5-100
55c 3-acetylpyridine5-100

From this data, it is evident that the 4-acetylpyridine hydrazone (1b ) and one of its derivatives (7b ) are more potent inhibitors of HCV replication compared to the derivatives of the 3-acetylpyridine hydrazone.

Experimental Protocols

Synthesis of 3- and 4-Acetylpyridine Hydrazones

The synthesis of the parent hydrazones involves the condensation reaction of either 3-acetylpyridine or 4-acetylpyridine with cyanoacetic acid hydrazide.

G cluster_reactants Reactants cluster_products Products 3-Acetylpyridine 3-Acetylpyridine Condensation Reaction Condensation Reaction 3-Acetylpyridine->Condensation Reaction 4-Acetylpyridine 4-Acetylpyridine 4-Acetylpyridine->Condensation Reaction Cyanoacetic acid hydrazide Cyanoacetic acid hydrazide Cyanoacetic acid hydrazide->Condensation Reaction 3-Acetylpyridine Hydrazone (1a) 3-Acetylpyridine Hydrazone (1a) Condensation Reaction->3-Acetylpyridine Hydrazone (1a) 4-Acetylpyridine Hydrazone (1b) 4-Acetylpyridine Hydrazone (1b) Condensation Reaction->4-Acetylpyridine Hydrazone (1b)

Caption: General synthesis scheme for 3- and 4-acetylpyridine hydrazones.

In-vitro Anticancer Screening (NCI-60 Protocol)

The anticancer activity of the compounds was determined using the National Cancer Institute's 60 human tumor cell line screen.

  • Cell Culture: The human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Incubation: The plates are incubated for 24 hours prior to the addition of the experimental compounds.

  • Drug Addition: The test compounds, solubilized in DMSO, are added at a single concentration of 10⁻⁵ M.

  • Further Incubation: The plates are incubated for an additional 48 hours.

  • Assay: A sulforhodamine B (SRB) protein assay is used to determine cell viability.

  • Data Analysis: The percentage of growth inhibition is calculated relative to control wells.

G Cell Plating Cell Plating 24h Incubation 24h Incubation Cell Plating->24h Incubation Compound Addition Compound Addition 24h Incubation->Compound Addition 48h Incubation 48h Incubation Compound Addition->48h Incubation SRB Assay SRB Assay 48h Incubation->SRB Assay Data Analysis Data Analysis SRB Assay->Data Analysis

Caption: Workflow for the NCI-60 in-vitro anticancer screening.

Anti-HCV Replication Assay

The anti-HCV activity was evaluated by measuring the inhibition of HCV RNA replication in infected HepG2 cells.

  • Cell Culture and Infection: HepG2 cells are cultured and infected with the Hepatitis C virus.

  • Compound Treatment: The infected cells are treated with the test compounds at various concentrations (5-100 µg/mL).

  • Incubation: The treated, infected cells are incubated to allow for viral replication.

  • RNA Extraction: Total RNA is extracted from the cells.

  • RT-PCR: Reverse transcription-polymerase chain reaction (RT-PCR) is performed to detect and quantify both the positive and negative strands of HCV RNA.

  • Data Analysis: The levels of HCV RNA in treated cells are compared to those in untreated control cells to determine the percentage of inhibition.

Conclusion

Based on the available comparative data, 4-acetylpyridine hydrazone and its derivatives demonstrate a broader and, in some cases, more potent profile of biological activity, particularly in the context of anticancer and anti-HCV research, when compared to their 3-acetylpyridine counterparts. The position of the acetyl group on the pyridine ring is a critical determinant of the pharmacological properties of these hydrazone derivatives, and further investigation into the structure-activity relationships is warranted for the development of novel therapeutic agents.

References

A Comparative Guide to Purity Assessment of Synthesized 3-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of common analytical techniques for assessing the purity of 3-Acetylpyridine oxime, a key intermediate in organic synthesis and pharmaceutical research.[1][2] We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with experimental protocols and performance data.

Introduction to this compound and its Impurities

This compound is synthesized from 3-Acetylpyridine and hydroxylamine. The purity of the final product is contingent on the quality of the starting materials and the control of the reaction conditions. Potential impurities that must be monitored include:

  • Unreacted 3-Acetylpyridine: The primary starting material.

  • Pyridine: A common degradation product from the synthesis of the 3-Acetylpyridine precursor.[3]

  • (Z)-isomer of this compound: The formation of an oxime from an unsymmetrical ketone like 3-Acetylpyridine can result in two geometric isomers, (E) and (Z).[4] The desired isomer may depend on the subsequent synthetic steps.

  • Residual Solvents: Solvents used during the reaction and purification process (e.g., ethanol, methanol, dichloromethane).

  • Inorganic Salts: Byproducts from the reaction, such as sodium chloride if sodium hydroxide and hydroxylamine hydrochloride are used.

Comparison of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation of trace impurities, structural confirmation, or determination of isomeric purity.

Parameter HPLC-UV GC-MS Quantitative NMR (¹H qNMR)
Principle Separation based on polarity and interaction with stationary/mobile phases, detection by UV absorbance.Separation based on volatility and boiling point, detection by mass-to-charge ratio.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.
Primary Use Quantification of thermally unstable and non-volatile compounds.Quantification and identification of volatile and semi-volatile compounds.Absolute purity determination, structural elucidation, and isomer ratio analysis.
Typical LOD 1-10 ng/mL0.1-1 ng/mL~0.01-0.1% w/w (analyte dependent)
Typical LOQ 5-50 ng/mL0.5-5 ng/mL~0.05-0.3% w/w (analyte dependent)
Precision (RSD%) < 2%< 5%< 1%
Strengths - High precision and accuracy.- Suitable for non-volatile compounds.- Established validation guidelines (ICH).[5]- High sensitivity and selectivity.- Provides structural information from fragmentation patterns.[6]- Excellent for volatile impurities.- Primary analytical method (no reference standard of the analyte needed).- Highly accurate and precise.- Provides structural information and isomer ratios.[7][8]
Limitations - May require derivatization for compounds without a chromophore.- Lower resolution than capillary GC.- Limited to thermally stable and volatile compounds.- Complex matrices can cause interference.- Lower sensitivity than chromatographic methods.- Requires a highly pure internal standard.- Higher initial instrument cost.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for quantifying this compound and its non-volatile impurities, such as unreacted 3-Acetylpyridine.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • This compound reference standard

  • 3-Acetylpyridine reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 30:70 v/v) with 0.1% formic acid. Filter and degas the mobile phase.[9][10]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution (e.g., 1-100 µg/mL). Prepare a separate standard for 3-Acetylpyridine.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase. Sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (30:70) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 260 nm (or determined λmax)

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. Identify and quantify the this compound peak and any impurity peaks by comparing their retention times and integrating their peak areas against the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of this compound and any volatile or semi-volatile impurities, including residual solvents and the precursor, 3-Acetylpyridine.[11]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Methanol or Dichloromethane (GC grade)

  • Helium (carrier gas)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound reference standard in methanol. Prepare a series of calibration standards by serial dilution (e.g., 0.1-10 µg/mL).[11]

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized product in 10 mL of methanol. Filter through a 0.45 µm syringe filter into a GC vial.[11]

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-400 m/z

  • Analysis: Inject the standards and sample. Confirm the identity of this compound by comparing its retention time and mass spectrum with the reference standard.[4] The mass spectrum of the precursor, 3-Acetylpyridine, often shows a prominent peak at m/z 106.[12] Quantify by creating a calibration curve based on the peak area of a characteristic ion.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a primary ratio method that can determine the absolute purity of this compound without needing a specific reference standard for the analyte itself. It relies on a certified internal standard.[7][13] It is also the most effective method for determining the E/Z isomer ratio.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (± 0.01 mg)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard must be soluble in the chosen solvent and have signals that do not overlap with the analyte.

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound into a clean vial.

    • Accurately weigh about 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.[14]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).

      • Number of Scans: Sufficient for a high signal-to-noise ratio (>250:1 for <1% integration error).[13]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Purity Calculation:

    • Use the following formula to calculate the purity of the analyte (%Purity):

    %Purity = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight (Analyte: 136.15 g/mol )[4]

    • m: Mass

    • Purity_std: Certified purity of the internal standard

  • Isomer Ratio: The ratio of the integrals for distinct signals of the E and Z isomers will give their relative proportion in the sample.

Visualization of Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation Synthesis Synthesized This compound Weighing Accurate Weighing Synthesis->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Filtration Filtration (HPLC/GC) Dissolution->Filtration for HPLC/GC qNMR qNMR Analysis Dissolution->qNMR with Internal Std HPLC HPLC-UV Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Data_HPLC Quantify Impurities (vs. Standards) HPLC->Data_HPLC Data_GCMS Identify Volatiles & Quantify GCMS->Data_GCMS Data_qNMR Calculate Absolute Purity & Isomer Ratio qNMR->Data_qNMR Final_Report Purity Report Data_HPLC->Final_Report Data_GCMS->Final_Report Data_qNMR->Final_Report

Caption: General workflow for purity assessment.

Decision_Tree start Purity Question q1 Need absolute purity & isomer ratio? start->q1 q2 Are volatile impurities a concern? q1->q2 No ans_qnmr Use ¹H qNMR q1->ans_qnmr Yes q3 Are non-volatile impurities primary target? q2->q3 No ans_gcms Use GC-MS q2->ans_gcms Yes ans_hplc Use HPLC-UV q3->ans_hplc Yes ans_combo Use Combination of Methods q3->ans_combo No / Unsure

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Quantitative Analysis of 3-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-Acetylpyridine oxime is crucial for quality control, stability testing, and various research applications. This guide provides an objective comparison of established and proposed analytical methodologies for the quantitative analysis of this compound and its precursor, 3-Acetylpyridine. The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to support practical implementation.

Quantitative Analysis of 3-Acetylpyridine

A well-established and robust method for the quantitative analysis of 3-Acetylpyridine is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity, making it suitable for the analysis of this compound in various matrices.[1]

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics for the quantitative analysis of pyridine derivatives using GC-MS. These values should be established for 3-Acetylpyridine during in-laboratory method validation.

Analytical MethodAnalyteLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Gas Chromatography-Mass Spectrometry (GC-MS)3-Acetylpyridine> 0.9990-110%< 15%Analyte dependentAnalyte dependent
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for 3-Acetylpyridine

This protocol outlines a general procedure for the quantitative analysis of 3-Acetylpyridine using GC-MS.[1]

1. Sample Preparation:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of 3-Acetylpyridine reference standard.

    • Dissolve the standard in a 10 mL volumetric flask with methanol to obtain a stock solution.

    • Perform serial dilutions of the stock solution with methanol to prepare calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.[1]

  • Sample Solution Preparation:

    • Accurately weigh a known amount of the sample containing 3-Acetylpyridine.

    • Dissolve the sample in a suitable solvent (e.g., methanol) in a volumetric flask.

    • Sonicate for 10 minutes to ensure complete dissolution.[1]

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.[1] For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.[1]

2. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.[1]

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of 3-Acetylpyridine (e.g., m/z 121, 106, 78). A full scan mode can be used for identification.

3. Quantification:

A calibration curve is constructed by plotting the peak area of a quantifier ion against the concentration of the calibration standards.[1] The concentration of 3-Acetylpyridine in the sample is then determined from this curve.[1]

Workflow for GC-MS Analysis of 3-Acetylpyridine

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample dissolve Dissolve in Methanol & Sonicate prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Workflow for the quantitative analysis of 3-Acetylpyridine by GC-MS.

Quantitative Analysis of this compound

While specific validated methods for the quantitative analysis of this compound are not extensively documented, several analytical techniques can be proposed and adapted from methodologies used for similar pyridine oxime compounds. These proposed methods would require validation according to ICH guidelines.

Proposed Performance Comparison of Analytical Methods for this compound

The following table provides an estimated comparison of potential analytical methods for the quantification of this compound.

Analytical MethodProposed for this compoundEstimated Linearity (R²)Estimated Accuracy (% Recovery)Estimated Precision (% RSD)Estimated Limit of Detection (LOD)Estimated Limit of Quantitation (LOQ)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)Yes> 0.9998-102%< 2%~0.1 µg/mL~0.3 µg/mL
UV-Vis SpectrophotometryYes (for simple matrices)> 0.9995-105%< 5%~1 µg/mL~3 µg/mL
Voltammetry (e.g., Differential Pulse Voltammetry)Yes> 0.9997-103%< 5%~0.05 µg/mL~0.15 µg/mL
Proposed Experimental Protocols for this compound

1. Proposed RP-HPLC-UV Method:

This method is adapted from established HPLC methods for other pyridine aldoximes and is expected to be suitable for the quantification of this compound.

  • Sample Preparation:

    • Prepare standard and sample solutions in the mobile phase or a compatible solvent.

    • Filter solutions through a 0.45 µm syringe filter before injection.

  • HPLC Instrumental Conditions:

    • System: HPLC with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (expected to be in the range of 250-300 nm).

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve by plotting peak area against the concentration of this compound standards.

2. Proposed UV-Vis Spectrophotometric Method:

This simple and cost-effective method is suitable for the quantification of this compound in samples with minimal interfering substances.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution in the same solvent.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning its UV-Vis spectrum.

    • Measure the absorbance of the standard and sample solutions at the λmax.

  • Quantification:

    • Create a calibration curve by plotting absorbance versus the concentration of the standards.

    • Determine the concentration of the sample from the calibration curve.

3. Proposed Voltammetric Method:

Electrochemical methods can offer high sensitivity for the determination of electroactive compounds like oximes.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare standard and sample solutions in the supporting electrolyte.

  • Electrochemical System:

    • Working Electrode: Glassy carbon electrode or a modified electrode.

    • Reference Electrode: Ag/AgCl electrode.

    • Auxiliary Electrode: Platinum wire.

    • Supporting Electrolyte: A suitable buffer solution (e.g., phosphate or acetate buffer) at an optimized pH.

  • Voltammetric Measurement:

    • Use a technique like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).

    • Scan the potential in a range where the oxime group is electrochemically active.

    • Record the peak current.

  • Quantification:

    • Construct a calibration curve by plotting the peak current against the concentration of the standards.

Workflow for Proposed Analytical Methods for this compound

cluster_hplc RP-HPLC-UV Workflow cluster_uv UV-Vis Spectrophotometry Workflow cluster_volt Voltammetry Workflow hplc_prep Prepare Sample & Standards in Mobile Phase hplc_filter Filter (0.45 µm) hplc_prep->hplc_filter hplc_inject Inject into HPLC hplc_filter->hplc_inject hplc_detect UV Detection hplc_inject->hplc_detect hplc_quant Quantify hplc_detect->hplc_quant uv_prep Prepare Sample & Standards in Solvent uv_scan Determine λmax uv_prep->uv_scan uv_measure Measure Absorbance uv_scan->uv_measure uv_quant Quantify uv_measure->uv_quant volt_prep Prepare Sample & Standards in Electrolyte volt_measure Measure Peak Current (DPV/SWV) volt_prep->volt_measure volt_quant Quantify volt_measure->volt_quant

Caption: Proposed analytical workflows for this compound.

References

A Comparative Guide to the Cross-Reactivity of 3-Acetylpyridine Oxime with Various Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-Acetylpyridine oxime with different metal ions. The information is intended to assist researchers in understanding the coordination chemistry, selectivity, and potential applications of this compound in analytical methods and as a chelating agent. Due to the limited availability of comprehensive, direct comparative studies on this compound, this guide synthesizes available data on the compound and its closely related isomers, 2-acetylpyridine oxime and 4-acetylpyridine oxime, to provide a broader understanding of its expected behavior.

Introduction to this compound and its Metal Complexation

This compound is a pyridine derivative that acts as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated oxime group.[1] This chelation results in the formation of a stable five-membered ring with the metal center, enhancing the thermodynamic stability of the resulting complexes.[1] The stability and properties of these metal complexes are influenced by factors such as the nature of the metal ion, the pH of the medium, and the presence of other ligands.[1] Pyridine oxime derivatives are known to form stable coordination compounds with a variety of transition metals and have applications in analytical chemistry as colorimetric reagents.

Quantitative Data on Metal Ion Interactions

While specific quantitative data for the cross-reactivity of this compound with a wide range of metal ions is not extensively documented in a single comprehensive study, data from related compounds and general principles of coordination chemistry allow for an informed comparison. The stability of metal complexes with pyridine-containing ligands often follows the Irving-Williams series: Cu(II) > Ni(II) > Co(II) > Zn(II).

Table 1: Spectrophotometric Data for Metal Complexes of Pyridine Oxime Derivatives

Metal IonLigandpHλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Stoichiometry (M:L)Reference
Fe(II)2,6-diacetylpyridine dioxime2.54288.48 x 10³1:2[2]
Fe(II)2-acetylpyridine monoxime7.5--1:3[2]
Cu(II)2-acetylpyridine semicarbazone6.03559.8 x 10³1:2
Fe(III)2-ethanolimino-2-pentylidino-4-one3.5440--[3]
Cu(II)2-ethanolimino-2-pentylidino-4-one6.0340--[3]

Note: Data for closely related pyridine oxime derivatives are included to provide an expected range of reactivity for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its subsequent use in metal ion analysis can be adapted from established methods for its isomers and related compounds.

Synthesis of this compound

A general method for the synthesis of pyridine oximes involves the reaction of the corresponding acetylpyridine with hydroxylamine hydrochloride in the presence of a base.

Materials:

  • 3-Acetylpyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol

Procedure:

  • Dissolve hydroxylamine hydrochloride in water.

  • Add a solution of sodium hydroxide to the hydroxylamine hydrochloride solution.

  • To this stirred solution, add 3-acetylpyridine. A precipitate should form.

  • Stir the reaction mixture at a controlled temperature (e.g., 0-5 °C) for a set period (e.g., 2 hours).

  • Collect the precipitate by suction filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the purified this compound.

Spectrophotometric Determination of Metal Ions

This protocol outlines a general procedure for investigating the cross-reactivity of this compound with various metal ions using UV-Vis spectrophotometry.

Materials:

  • Standard stock solutions (e.g., 1000 ppm) of various metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Fe³⁺).

  • Solution of this compound in a suitable solvent (e.g., ethanol).

  • Buffer solutions of various pH values.

  • UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Metal-Ligand Solutions: In a series of volumetric flasks, add a fixed volume of the this compound solution. To each flask, add a specific volume of a standard metal ion solution to achieve a desired metal-to-ligand ratio.

  • pH Adjustment: Adjust the pH of each solution to the desired value using an appropriate buffer.

  • Complex Formation: Allow the solutions to stand for a sufficient time for the complex formation to reach equilibrium.

  • Spectrophotometric Measurement: Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 300-800 nm) using the spectrophotometer. A solution containing only the ligand at the same pH should be used as a blank.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for each metal complex.

    • To determine the stoichiometry of the complexes, employ methods such as the mole-ratio method or Job's method of continuous variation.

    • Calculate the molar absorptivity (ε) at the λmax for each complex using Beer-Lambert's law (A = εbc).

    • Determine the stability constants of the complexes using appropriate methods, such as the Benesi-Hildebrand method for 1:1 complexes or by potentiometric titration.

Interference Studies

To assess the selectivity of this compound for a particular metal ion, interference studies are crucial.

Procedure:

  • Prepare a solution containing a known concentration of the target metal ion and the this compound ligand at the optimal pH for complex formation.

  • To this solution, add increasing concentrations of a potential interfering ion.

  • Measure the absorbance of the solution at the λmax of the target metal complex.

  • A significant change in absorbance indicates interference from the added ion. The tolerance limit is typically defined as the concentration of the interfering ion that causes an error of a certain percentage (e.g., ±2%) in the determination of the target metal ion.

Signaling Pathways and Experimental Workflows

The interaction of this compound with metal ions is a direct coordination event and does not typically involve complex signaling pathways. The experimental workflow for assessing cross-reactivity follows a logical progression from synthesis to quantitative analysis.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Cross-Reactivity Analysis Start Start Materials: 3-Acetylpyridine, Hydroxylamine HCl, Base Reaction Reaction Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Product This compound Purification->Product Ligand_Solution Prepare 3-APO Solution Product->Ligand_Solution Metal_Solutions Prepare Standard Metal Ion Solutions Complex_Formation Complex Formation (Varying Metal Ions & pH) Metal_Solutions->Complex_Formation Ligand_Solution->Complex_Formation Spectro_Analysis Spectrophotometric Analysis (λmax, Absorbance) Complex_Formation->Spectro_Analysis Interference Interference Studies Complex_Formation->Interference Data_Processing Data Processing (Stoichiometry, ε, Stability Constants) Spectro_Analysis->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison Interference->Comparison

Caption: Experimental workflow for the synthesis and cross-reactivity analysis of this compound with metal ions.

Conclusion

This compound demonstrates the potential for selective complexation with various metal ions, a characteristic that can be exploited in the development of analytical reagents and chelating agents. While comprehensive comparative data for this compound is still emerging, the information available for its isomers and related pyridine oxime derivatives provides a strong foundation for predicting its behavior. Further systematic studies are warranted to fully elucidate the stability constants, molar absorptivities, and interference profiles for a wider range of metal ions. The experimental protocols provided in this guide offer a starting point for researchers to conduct these valuable investigations.

References

A Comparative Review of 3-Acetylpyridine Oxime's Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Acetylpyridine oxime presents a versatile molecular scaffold with significant, albeit nuanced, applications across various scientific domains. This guide provides a comprehensive comparison of this compound's performance as a cholinesterase reactivator, a metal ion chelating agent, and a synthetic intermediate, juxtaposed with established alternatives and supported by available experimental data.

This review synthesizes findings from diverse studies to offer a clear perspective on the practical utility of this compound, highlighting its strengths and weaknesses in different experimental contexts. All quantitative data is summarized in structured tables for straightforward comparison, and detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings.

Reactivation of Acetylcholinesterase: A Potential, Yet Under-Explored, Antidote

Organophosphate nerve agents and pesticides pose a significant threat by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system. The primary treatment involves the administration of an oxime reactivator to restore AChE function. While pralidoxime (2-PAM) and obidoxime are the most well-known reactivators, research into novel oximes continues in the quest for broader-spectrum and more effective antidotes. This compound, as a pyridinium oxime, falls into this category of potential reactivators.

Comparative Performance of AChE Reactivators

Direct comparative studies featuring this compound are scarce in the readily available literature. However, by compiling data from various sources on the reactivation of AChE inhibited by different organophosphates, a comparative picture can be pieced together. The reactivation efficacy is typically measured by the reactivation rate constant (k_r) and the concentration of the oxime required for half-maximal reactivation (K_D).

OximeInhibitorReactivation Rate Constant (k_r) (min⁻¹)Affinity Constant (K_D) (mM)Reactivation Efficacy (% at 10⁻⁴ M)Source
Pralidoxime (2-PAM)Sarin0.0830.18~20[1]
ObidoximeSarin0.230.04~50[1]
HI-6Sarin0.350.05~60[1]
This compound Data not available Data not available Data not available Data not available
OximeIC50 (mM) for human recombinant AChESource
Pralidoxime (2-PAM, 2-pyridine aldoxime)45[2]
3-Pyridine aldoxime methiodide41[2]
4-Pyridine aldoxime methiodide> 100[2]
This compound Data not available

The structural position of the oxime group on the pyridine ring significantly influences the inhibitory and likely the reactivating potency of these compounds.[2][3]

Experimental Protocol: In Vitro AChE Reactivation Assay (Ellman's Method)

This protocol outlines a standard procedure for determining the in vitro reactivation of organophosphate-inhibited AChE by an oxime.[4][5][6]

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes or electric eel)

  • Organophosphate inhibitor solution (e.g., paraoxon)

  • Oxime reactivator solution (e.g., this compound)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • Phosphate buffer (pH 7.4)

Procedure:

  • Inhibition: Incubate the AChE solution with the organophosphate inhibitor at a specific concentration and for a set time to achieve a desired level of inhibition (e.g., >90%).

  • Reactivation: Add the oxime reactivator solution at various concentrations to the inhibited AChE and incubate for different time intervals.

  • Enzyme Activity Measurement: a. To a 96-well plate, add the reactivated enzyme solution, DTNB solution, and phosphate buffer. b. Initiate the reaction by adding the ATCI substrate. c. Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of reactivation by comparing the activity of the reactivated enzyme to the activity of the uninhibited and inhibited enzyme controls. Determine the reactivation rate constants (k_r) by fitting the time-course of reactivation to a first-order kinetic model.

AChE_Reactivation AChE Active AChE Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Inhibition OP Organophosphate Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Reactivation Phosphorylated_Oxime Phosphorylated Oxime Inhibited_AChE->Phosphorylated_Oxime Nucleophilic Attack Oxime This compound Oxime->Reactivated_AChE Oxime->Phosphorylated_Oxime

Mechanism of AChE inhibition by an organophosphate and reactivation by an oxime.

Metal Ion Chelation and Analytical Applications

The oxime and pyridine nitrogen atoms in this compound provide potential coordination sites for metal ions, suggesting its utility as a chelating agent for metal extraction or as a chromogenic reagent for spectrophotometric analysis.

Comparative Performance of Chelating Agents
LigandMetal Ionlog K₁log K₂MethodSource
DimethylglyoximeNi(II)7.99.7Potentiometry[7]
SalicylaldoximeCu(II)12.410.5Potentiometry[7]
EDTACu(II)18.8-Potentiometry[8]
3-Acetylpyridine Thiosemicarbazone Ni(II)--Spectrophotometry*[7]
This compound Data not available Data not available Data not available

Note: The study on 3-Acetylpyridine thiosemicarbazone focused on its application in spectrophotometric determination rather than the determination of stability constants.

Derivatives of 3-acetylpyridine, such as 3-acetylpyridine thiosemicarbazone (3-APT), have shown promise as selective and sensitive reagents for the spectrophotometric determination of specific metal ions like nickel(II).[7] This suggests that the parent oxime may also possess useful, albeit likely different, chelating properties.

Experimental Protocol: Potentiometric Determination of Metal-Ligand Stability Constants

This protocol describes a general method for determining the stability constants of metal-ligand complexes in solution using potentiometric titration.[9][10][11][12][13]

Materials:

  • Standardized metal ion solution (e.g., Cu(NO₃)₂)

  • Ligand solution (this compound)

  • Standardized strong acid (e.g., HNO₃)

  • Standardized carbonate-free strong base (e.g., NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃)

  • Calibrated pH electrode and potentiometer

Procedure:

  • Titration of Ligand: Titrate a solution of the ligand and a strong acid with a standardized strong base. This allows for the determination of the ligand's protonation constants.

  • Titration of Metal-Ligand Mixture: Titrate a solution containing the metal ion, the ligand, and a strong acid with the same standardized strong base.

  • Data Analysis: a. Plot the pH readings against the volume of base added for both titrations. b. From the titration curves, calculate the average number of protons bound per ligand molecule and the concentration of the free ligand at each point. c. Use this data to calculate the stepwise and overall stability constants of the metal-ligand complexes using appropriate software or graphical methods.

Chelation_Workflow cluster_preparation Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Metal_sol Standard Metal Ion Solution Titration_cell Titration Vessel with pH Electrode Metal_sol->Titration_cell Ligand_sol This compound Solution Ligand_sol->Titration_cell Acid_sol Standard Strong Acid Acid_sol->Titration_cell Base_sol Standard Strong Base Base_sol->Titration_cell Titrant Titration_curves Generate Titration Curves Titration_cell->Titration_curves pH vs. Volume data Calc_protonation Calculate Ligand Protonation Constants Titration_curves->Calc_protonation Calc_stability Calculate Metal-Ligand Stability Constants Titration_curves->Calc_stability

Workflow for the potentiometric determination of metal-ligand stability constants.

Intermediate in the Synthesis of Telithromycin

This compound serves as a key intermediate in some synthetic routes to Telithromycin, a ketolide antibiotic. Specifically, it is a precursor to the 4-(3-pyridyl)imidazole side chain, which is crucial for the drug's antibacterial activity.

Comparative Synthetic Yields

The efficiency of a synthetic route is a critical factor in drug development. While detailed, directly comparable data for the oximation of 3-acetylpyridine and its subsequent conversion to the imidazole side chain versus alternative routes is limited, some information can be gleaned from the literature.

PrecursorIntermediateProductOverall Yield (%)Source
3-Acetylpyridine3-Pyridylglyoxal4-(3-Pyridyl)imidazoleNot specified[2]
3-AcetylpyridineThis compound 4-(3-Pyridyl)imidazoleData not available
Alternative PrecursorsAlternative Intermediates4-(3-Pyridyl)imidazoleVaries[14][15][16]

One reported synthesis involves the oxidation of 3-acetylpyridine to 3-pyridylglyoxal, which is then converted to 4-(3-pyridyl)imidazole.[2] The overall yield for this specific sequence is not provided, making a direct comparison with a route proceeding through this compound difficult. The synthesis of imidazole derivatives can be achieved through various methods, and the choice of route often depends on the availability of starting materials, reaction conditions, and desired purity.[14]

Experimental Protocol: Synthesis of 4-(3-Pyridyl)imidazole from 3-Acetylpyridine

The following is a general procedure based on a reported synthesis that proceeds through a glyoxal intermediate. A similar multi-step synthesis would be expected for a route involving this compound.

Materials:

  • 3-Acetylpyridine

  • Hydrobromic acid

  • Dimethyl sulfoxide (DMSO)

  • Ammonia

  • Formaldehyde

Procedure:

  • Oxidation: React 3-acetylpyridine with a suitable oxidizing agent (e.g., HBr in DMSO) to form 3-pyridylglyoxal. This intermediate is often used in the next step without isolation.

  • Cyclization (Debus Reaction): React the crude 3-pyridylglyoxal with ammonia and formaldehyde to form the 4-(3-pyridyl)imidazole ring.

  • Purification: Purify the product by crystallization or chromatography.

Telithromycin_Side_Chain_Synthesis cluster_route1 Route via Glyoxal cluster_route2 Route via Oxime Three_AP_1 3-Acetylpyridine Glyoxal 3-Pyridylglyoxal Three_AP_1->Glyoxal Oxidation Imidazole_1 4-(3-Pyridyl)imidazole Glyoxal->Imidazole_1 Debus Reaction Three_AP_2 3-Acetylpyridine Oxime This compound Three_AP_2->Oxime Oximation Imidazole_2 4-(3-Pyridyl)imidazole Oxime->Imidazole_2 Rearrangement/ Cyclization

Potential synthetic routes to the 4-(3-pyridyl)imidazole side chain of Telithromycin.

Conclusion

This compound is a molecule with demonstrated potential in several key areas of chemical and pharmaceutical research. As a potential AChE reactivator, it belongs to a well-established class of compounds, though its specific efficacy remains to be thoroughly evaluated and compared with existing antidotes. Its utility as a chelating agent and analytical reagent is suggested by the behavior of its derivatives, but requires further quantitative characterization. In organic synthesis, it represents a viable, though not extensively documented, intermediate in the production of important pharmaceutical side chains.

For researchers, the gaps in the existing data for this compound represent opportunities for further investigation. Comparative studies on its AChE reactivation kinetics, a comprehensive evaluation of its metal chelation properties, and a detailed analysis of its efficiency in synthetic routes would provide valuable insights and could unlock the full potential of this versatile compound. The protocols and comparative data presented in this guide serve as a foundational resource for such future endeavors.

References

Performance Evaluation of Pyridinium Oxime-Based Sensors for Organophosphate Detection: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyridinium oxime-based sensors for the detection of organophosphate (OP) compounds, which include highly toxic nerve agents and pesticides. Due to a lack of extensive research on sensors specifically utilizing 3-Acetylpyridine oxime, this guide focuses on more widely studied pyridinium oximes such as pralidoxime (2-PAM), obidoxime, and HI-6. These sensors are critical tools in environmental monitoring, food safety, and the development of medical countermeasures for OP poisoning.

The primary mechanism of these sensors relies on the inhibition of the enzyme acetylcholinesterase (AChE) by OP compounds. The subsequent reactivation of AChE by the oxime serves as the basis for the detection signal. This guide will delve into the performance of these sensors, compare them with alternative detection methods, and provide detailed experimental protocols.

Data Presentation: Performance of Oxime-Based and Alternative Sensors

The following table summarizes the performance metrics of various pyridinium oxime-based sensors and compares them with conventional analytical techniques and other biosensors for the detection of organophosphates.

Sensor Type/MethodAnalyteLimit of Detection (LOD)Linear RangeResponse TimeSelectivityReference
Electrochemical Oxime-Based Sensors
AChE-based chronoamperometric biosensorSarin7.41 x 10⁻¹² M-10 minSensitive to various AChE inhibitors[1]
Soman6.31 x 10⁻¹² M-10 minSensitive to various AChE inhibitors[1]
Tabun6.17 x 10⁻¹¹ M-10 minSensitive to various AChE inhibitors[1]
VX2.19 x 10⁻¹¹ M-10 minSensitive to various AChE inhibitors[1]
Self-assembled bienzymatic electrochemical biosensor with oxime reactivationSoman2.9 nM--Tested against other nerve agents[2]
Sarin1.1 nM--Tested against other nerve agents[2]
VX3.1 nM--Tested against other nerve agents[2]
Tabun41 nM--Tested against other nerve agents[2]
Fluorescent Oxime-Based Sensors
9-Fluorenone oxime-based fluorescent probeChlorpyrifos15.5 µg/L (~4.4 x 10⁻⁸ M)350 - 6980 µg/L20 min-[3]
Dipyrrinone oxime-based fluorescent sensorDimethoate4.0 ppm (~1.7 x 10⁻⁵ M)---[4]
Alternative Detection Methods
Nanoparticle-based electrochemical immunosensorPhosphorylated AChE8.0 pM10 pM - 4 nM-High (antibody-based)[5]
AChE-based biosensor with Ti3C2Tx MXene Quantum DotsChlorpyrifos1 x 10⁻¹⁷ M10⁻¹⁴–10⁻⁸ M-High selectivity for OPs over pyrethroids[6]
Gas Chromatography-Mass Spectrometry (GC-MS)20 OP pesticides0.01 - 2.70 ng/mL0.02 - 135.00 ng/mLHoursHigh (based on mass fragmentation)[7]
10 OP pesticides50 ng/mL (LOQ)50 - 5000 ng/mLHoursHigh (based on mass fragmentation)[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing sensor performance. Below are outlines of key experimental protocols.

Fabrication of an Electrochemical AChE Biosensor with Oxime Reactivation

This protocol describes the general steps for creating an electrochemical biosensor for OP detection.

Materials:

  • Working electrode (e.g., Glassy Carbon Electrode, Screen-Printed Electrode)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Immobilization matrix (e.g., chitosan, nafion, or a nanocomposite like gold nanoparticles-polypyrrole-reduced graphene oxide)[9]

  • Cross-linking agent (e.g., glutaraldehyde)

  • Phosphate buffer solution (PBS)

  • Acetylthiocholine (ATCh) as the substrate

  • Pyridinium oxime reactivator (e.g., pralidoxime chloride)

  • Organophosphate standard solutions

Procedure:

  • Electrode Preparation: The working electrode is first polished and cleaned.

  • Immobilization of AChE:

    • A suspension of the immobilization matrix is prepared in PBS.

    • AChE is added to the suspension.

    • A small volume of this mixture is drop-casted onto the electrode surface and allowed to dry.

    • The electrode is then exposed to glutaraldehyde vapor to cross-link the enzyme and matrix, ensuring its stability.

  • Electrochemical Measurement (Amperometry or Voltammetry):

    • The modified electrode is placed in an electrochemical cell with a reference and counter electrode in PBS.

    • A baseline current is recorded.

    • A known concentration of ATCh is added to the cell, and the oxidation current of the product, thiocholine, is measured. This represents the initial AChE activity.

    • The electrode is incubated with a sample containing an OP.

    • The ATCh measurement is repeated. A decrease in the current indicates inhibition of AChE.

    • The pyridinium oxime solution is then added to the cell. An increase in the current signifies the reactivation of AChE and confirms the presence of an OP. The rate of current increase can be correlated to the OP concentration.

Protocol for Fluorescent Detection of Organophosphates

This protocol outlines a general procedure for a fluorescent assay based on a reactive oxime probe.

Materials:

  • Fluorescent oxime probe (e.g., 9-fluorenone oxime)[3]

  • A suitable base for deprotonation of the oxime (e.g., a phosphazene base)

  • Solvent (e.g., acetonitrile)

  • Organophosphate standard solutions

  • Fluorometer

Procedure:

  • Probe Activation: The fluorescent oxime probe is dissolved in the solvent, and the base is added to deprotonate the oxime, making it a more potent nucleophile.

  • Reaction with Organophosphate: The sample containing the OP is added to the activated probe solution. The nucleophilic oxime attacks the phosphorus center of the OP.

  • Fluorescence Measurement: This reaction leads to a change in the fluorescence properties of the probe (e.g., fluorescence "turn-on" or a spectral shift). The fluorescence intensity is measured using a fluorometer at the appropriate excitation and emission wavelengths.

  • Quantification: A calibration curve is generated by measuring the fluorescence response to a series of standard OP concentrations. The concentration of the unknown sample is then determined from this curve.

Ellman's Method for AChE Activity Determination

This is a standard spectrophotometric method to measure AChE activity and is often used to characterize the inhibition by OPs and reactivation by oximes in solution-based assays.[5]

Materials:

  • Acetylcholinesterase (AChE) solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DTNB and ATCI in phosphate buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, AChE solution, and DTNB solution to the wells. For inhibitor studies, the OP compound is added at this stage and pre-incubated. For reactivation studies, the inhibited enzyme is then incubated with the oxime.

  • Reaction Initiation: The reaction is started by adding the ATCI substrate to all wells.

  • Measurement: The absorbance at 412 nm is measured kinetically over several minutes. The rate of increase in absorbance is proportional to the AChE activity, as the product of ATCh hydrolysis, thiocholine, reacts with DTNB to produce a yellow-colored product.

Mandatory Visualizations

Signaling Pathway of an Oxime-Based AChE Biosensor

Signaling_Pathway AChE Active AChE Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Inhibition OP Organophosphate (OP) OP->Inhibited_AChE Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Reactivation Oxime_OP Oxime-OP Adduct Inhibited_AChE->Oxime_OP Oxime Pyridinium Oxime Oxime->Reactivated_AChE Oxime->Oxime_OP Product Thiocholine (Product) Reactivated_AChE->Product Hydrolysis Substrate Acetylthiocholine (Substrate) Substrate->Product Signal Electrochemical or Optical Signal Product->Signal Detection Experimental_Workflow Start Start Fabrication Sensor Fabrication (e.g., AChE Immobilization) Start->Fabrication Baseline Measure Baseline Signal (No Substrate) Fabrication->Baseline Activity Measure Initial Activity (Add Substrate) Baseline->Activity Inhibition Incubate with OP Sample Activity->Inhibition Inhibited_Activity Measure Inhibited Activity Inhibition->Inhibited_Activity Reactivation Add Pyridinium Oxime Inhibited_Activity->Reactivation Reactivated_Activity Measure Reactivated Activity Reactivation->Reactivated_Activity Analysis Data Analysis (LOD, Selectivity, etc.) Reactivated_Activity->Analysis End End Analysis->End

References

Unveiling the DNA Photocleavage Potential of Pyridine Oxime Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DNA photocleavage activity of pyridine oxime isomers. By presenting supporting experimental data and detailed methodologies, we aim to facilitate informed decisions in the development of novel photochemotherapeutic agents.

The position of the nitrogen atom in the pyridine ring of pyridine oxime derivatives significantly influences their ability to cleave DNA upon photoirradiation. This guide delves into a comparative analysis of ortho- (2-), meta- (3-), and para- (4-) pyridine aldoxime derivatives, offering insights into their structure-activity relationship. The data presented is primarily based on studies of their p-nitrobenzoyl and p-pyridoyl ester conjugates, which serve as reliable models for comparing the intrinsic photocleavage capabilities of the core pyridine oxime structures.

Comparative Analysis of DNA Photocleavage Activity

The DNA photocleavage efficiency of pyridine aldoxime isomers is typically evaluated by irradiating the compounds in the presence of supercoiled plasmid DNA (e.g., pBluescript KS II or pBR322) and quantifying the conversion to nicked (single-strand break) and linear (double-strand break) forms. The following table summarizes the percentage of total DNA damage (single-strand and double-strand breaks) induced by various p-nitrobenzoyl and p-pyridoyl ester derivatives of ortho-, meta-, and para-pyridine aldoximes upon irradiation at 312 nm.

CompoundIsomer PositionEster ConjugateConcentration (µM)Total DNA Cleavage (%)[1]
O-(p-nitrobenzoyl)-2-pyridine aldoximeortho- (2-)p-nitrobenzoyl10045
O-(p-nitrobenzoyl)-3-pyridine aldoximemeta- (3-)p-nitrobenzoyl10050
O-(p-nitrobenzoyl)-4-pyridine aldoximepara- (4-)p-nitrobenzoyl10085
O-(4-pyridoyl)-2-pyridine aldoximeortho- (2-)4-pyridoyl10038
O-(4-pyridoyl)-3-pyridine aldoximemeta- (3-)4-pyridoyl10042
O-(4-pyridoyl)-4-pyridine aldoximepara- (4-)4-pyridoyl10075

The data clearly indicates that the para-isomers exhibit the highest DNA photocleavage activity , followed by the meta- and then the ortho-isomers. This trend is consistent for both p-nitrobenzoyl and p-pyridoyl ester conjugates, suggesting that the position of the nitrogen atom in the pyridine ring is a key determinant of the molecule's efficacy. The superior performance of the para-isomers can be attributed to factors such as favorable electronic properties and geometric alignment for interaction with DNA.[2]

Mechanism of DNA Photocleavage

The DNA photocleavage by pyridine oxime derivatives is initiated by the absorption of UV light, leading to the homolytic cleavage of the labile N-O bond.[2][3] This process generates two radical species: a pyridinoyl radical and an iminyl radical. The highly reactive pyridinoyl radical is believed to be the primary agent responsible for DNA damage, which can occur through hydrogen abstraction from the sugar-phosphate backbone or direct attack on the DNA bases, ultimately leading to strand scission.[2]

G cluster_initiation Photo-initiation cluster_cleavage N-O Bond Homolysis cluster_damage DNA Damage PyridineOxime Pyridine Oxime Derivative ExcitedState Excited State PyridineOxime->ExcitedState UV_Light UV Light (hν) UV_Light->PyridineOxime Absorption PyridinoylRadical Pyridinoyl Radical ExcitedState->PyridinoylRadical Cleavage IminylRadical Iminyl Radical ExcitedState->IminylRadical Cleavage DNA Supercoiled DNA PyridinoylRadical->DNA H-abstraction / Base Attack NickedDNA Nicked DNA (Single-Strand Break) DNA->NickedDNA LinearDNA Linear DNA (Double-Strand Break) NickedDNA->LinearDNA

Mechanism of DNA Photocleavage by Pyridine Oxime Derivatives.

Experimental Protocols

The following is a generalized experimental protocol for assessing the DNA photocleavage activity of pyridine oxime isomers, based on methodologies reported in the literature.[1]

1. Preparation of Reaction Mixture:

  • A solution of the pyridine oxime derivative in a suitable solvent (e.g., DMF) is prepared.

  • The compound solution is mixed with a buffered solution (e.g., Tris buffer, pH 6.8) containing supercoiled circular plasmid DNA (e.g., pBluescript KS II or pBR322).

  • The final concentration of the pyridine oxime derivative is typically in the range of 100-500 µM.

2. Photoirradiation:

  • The reaction mixture is irradiated with a UV light source at a specific wavelength, most commonly 312 nm or 365 nm.

  • Irradiation is carried out for a defined period, for instance, 15 to 120 minutes, at room temperature under aerobic conditions.

  • A control sample containing only the plasmid DNA in buffer is also irradiated under the same conditions. Another control sample containing the DNA and the compound is kept in the dark to assess any non-photoinduced cleavage.

3. Analysis by Agarose Gel Electrophoresis:

  • Following irradiation, the samples are subjected to electrophoresis on a 1% agarose gel.

  • The gel is stained with an intercalating dye, such as ethidium bromide.

  • The different forms of plasmid DNA (supercoiled, nicked, and linear) are visualized under a UV transilluminator.

  • The intensity of the bands corresponding to each DNA form is quantified using densitometry software. The percentage of nicked and linear DNA is calculated to determine the extent of photocleavage.

G cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis A Prepare Pyridine Oxime Solution C Mix Compound and DNA A->C B Prepare Plasmid DNA Solution B->C D Irradiate with UV Light (312/365 nm) C->D E Agarose Gel Electrophoresis D->E F Gel Staining (Ethidium Bromide) E->F G UV Transillumination & Quantification F->G

References

synthesis and efficacy comparison of different 3-acetylpyridine production methods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Introduction

3-Acetylpyridine is a pivotal chemical intermediate in the pharmaceutical and agrochemical industries.[1] Its structural motif is a key component in the synthesis of numerous active pharmaceutical ingredients (APIs), including the anti-osteoporosis drug risedronate sodium and the anticancer agent imatinib mesylate.[1][2] The efficient and scalable synthesis of 3-acetylpyridine is therefore a subject of considerable interest for researchers and chemical process developers. This guide provides a comprehensive comparison of various synthetic methodologies for the production of 3-acetylpyridine, with a focus on efficacy, supported by experimental data and detailed protocols.

Efficacy Comparison of Synthesis Methods

The selection of a synthetic route for 3-acetylpyridine is often a trade-off between yield, purity, reaction conditions, cost, and scalability. The following table summarizes the key quantitative data for several prominent synthesis methods, enabling a direct comparison of their efficiencies.

Starting Material(s)Key Reagents and ConditionsYield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
Nicotinic Acid Ethyl acetate, Sodium ethoxide, TiO₂, HBr9098.7~8 hoursHigh purity and good yield.[1][2]Multi-step process involving strong acid.[1]
Ethyl Nicotinate Ethyl acetate, Sodium metal90.2Not Specified7 hoursHigh yield.[1][3]Use of hazardous sodium metal.[1]
Butyl Nicotinate Acetic acid, Water, Alumina-Silica supported TiO₂ catalyst73Not SpecifiedContinuous flow (12h)High selectivity (78%).[1][4]Requires specialized equipment (tubular reactor).[1]
3-Bromopyridine (CH₃)₃SiC≡CH, Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine; KOH, MeOH/DCM; H₂O, Trifluoromethanesulfonic acid, Trifluoroethanol95 (hydration step)Not Specified~51 hours (total)High yield in the final hydration step.[2]Multi-step process with expensive reagents.[1]
3-Picoline Ammonia, Air, Catalyst (e.g., V₂O₅, TiO₂, Mo₂O₃ on SiO₂), then Grignard reagent>95 (for 3-cyanopyridine)Not SpecifiedNot SpecifiedHigh yield for the initial ammoxidation step.[1]Multi-step industrial process.
Methyl Nicotinate Acetic acid, Water, N₂, TiO₂ catalyst with Na₂O60 (selectivity)Not SpecifiedContinuous flowContinuous process suitable for industrial scale.[5][6]Moderate selectivity, formation of pyridine as a by-product.[6]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation in a laboratory setting.

Method 1: Synthesis from Nicotinic Acid

This method involves the esterification of nicotinic acid to ethyl nicotinate, followed by a Claisen condensation, hydrolysis, and decarboxylation.[7]

Step 1: Esterification of Nicotinic Acid

  • Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a suitable reaction vessel.

  • Stir the mixture and cool to 3°C.

  • Add 8.85 g of sodium ethoxide, followed by 0.12 g of TiO₂.[2]

  • Heat the reaction mixture to 53°C and maintain for 3 hours.[2] The reaction can be monitored by HPLC until the ethyl nicotinate content is >99.5%.[2][7]

Step 2: Condensation and Hydrolysis

  • Cool the mixture to 3°C and add 55 g of ethyl acetate and 11.56 g of sodium ethoxide.[2]

  • Heat the mixture to reflux at 78°C and maintain for 5 hours.[2]

  • Cool the reaction to 5°C and add 50 mL of water.

  • Carefully add 85 g of hydrobromic acid dropwise.

  • Heat the mixture to reflux and maintain for 5 hours.[2]

  • After cooling to room temperature, adjust the pH to 9 with a sodium carbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and purify by vacuum distillation to obtain 3-acetylpyridine.[2][7]

Method 2: Synthesis from Ethyl Nicotinate using Sodium Metal

This procedure utilizes sodium metal for the condensation reaction.

  • In a reaction vessel, combine 17.5 g of sodium metal, 115 g of ethyl nicotinate, and 170 ml of anhydrous ethyl acetate.[8]

  • Heat the mixture to reflux and maintain for 5 hours.[3]

  • Cool the reaction mixture and adjust the pH to 6-7 with 50% acetic acid.[8]

  • Separate the oily layer and add 650 ml of 20% sulfuric acid.

  • Reflux the mixture for 2 hours.[8]

  • Cool the mixture and adjust the pH to 7-8 with 30% sodium hydroxide.[3]

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent by evaporation.

  • Distill the residue under reduced pressure, collecting the fraction at 86°C-88°C/10mmHg to obtain 3-acetylpyridine.[3][8]

Method 3: Synthesis from 3-Bromopyridine

This is a two-step process involving a Sonogashira coupling followed by hydration.[1]

Step 1: Sonogashira Coupling to form 3-Ethynylpyridine

  • In a three-necked round-bottom flask, combine 49.8 g of 3-bromopyridine, 5.4 g of Pd(PPh₃)₂Cl₂, and 1.5 g of CuI.[1]

  • Purge the system with nitrogen and add diisopropylamine and trimethylsilylacetylene.

  • Maintain the reaction at 30°C for 3 hours.[1]

  • Quench the reaction with water, extract with dichloromethane, and dry the organic layer. Remove the solvent under reduced pressure.

  • Combine the intermediate with KOH in methanol and dichloromethane and stir at room temperature for 3 hours to yield 3-ethynylpyridine after workup.[1]

Step 2: Hydration of 3-Ethynylpyridine

  • In a round-bottom flask, combine 28.8 g of 3-ethynylpyridine, 10.2 g of water, 8.4 g of trifluoromethanesulfonic acid, and 100 mL of trifluoroethanol.[1]

  • Seal the flask and stir at room temperature for 45 hours.[2]

  • Transfer the reaction mixture to a separatory funnel, add ethyl acetate, and wash sequentially with 1 M sodium bicarbonate solution and sodium chloride solution.[2]

  • Dry the organic layer, concentrate under reduced pressure, and distill to yield 3-acetylpyridine.[2]

Method 4: Gas-Phase Catalytic Synthesis from Butyl Nicotinate

This industrial method involves a continuous flow process over a solid catalyst.[4]

  • Catalyst Preparation : A high-porosity alumina-silica supported catalyst containing titanium dioxide is used.[4][7]

  • Reaction Setup : An electrically heated tubular reactor is filled with 15 mL (12 g) of the catalyst.[4]

  • Reaction Execution : A mixture of 17.9 g of butyl nicotinate, 32 g of water, and 125 g of acetic acid is metered into the reactor over 12 hours, maintaining the reactor temperature at 410°C.[4][7]

  • Product Isolation : The product, 3-acetylpyridine, is isolated from the reaction mixture by distillation.[7]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows and chemical transformations for the described synthesis methods.

Synthesis_from_Nicotinic_Acid Nicotinic_Acid Nicotinic Acid Ethyl_Nicotinate Ethyl Nicotinate (Intermediate) Nicotinic_Acid->Ethyl_Nicotinate Esterification (53°C, 3h) Product 3-Acetylpyridine Ethyl_Nicotinate->Product Condensation & Hydrolysis (Reflux, 5h + 5h) Reagents1 Ethyl Acetate, Sodium Ethoxide, TiO₂ Reagents1->Nicotinic_Acid Reagents2 Ethyl Acetate, Sodium Ethoxide Reagents2->Ethyl_Nicotinate Hydrolysis HBr, H₂O Hydrolysis->Ethyl_Nicotinate

Caption: Synthesis of 3-Acetylpyridine from Nicotinic Acid.

Synthesis_from_3_Bromopyridine Bromopyridine 3-Bromopyridine Silyl_Alkyne Trimethylsilyl-protected Alkyne (Intermediate) Bromopyridine->Silyl_Alkyne Sonogashira Coupling (30°C, 3h) Ethynylpyridine 3-Ethynylpyridine (Intermediate) Silyl_Alkyne->Ethynylpyridine Deprotection (RT, 3h) Product 3-Acetylpyridine Ethynylpyridine->Product Hydration (RT, 45h) Reagents1 Pd(PPh₃)₂Cl₂, CuI, (CH₃)₃SiC≡CH, i-Pr₂NH Reagents1->Bromopyridine Reagents2 KOH, MeOH/DCM Reagents2->Silyl_Alkyne Reagents3 H₂O, CF₃SO₃H, CF₃CH₂OH Reagents3->Ethynylpyridine

Caption: Synthesis of 3-Acetylpyridine from 3-Bromopyridine.

Gas_Phase_Synthesis_Workflow Start Prepare Reactant Mixture (Butyl Nicotinate, H₂O, Acetic Acid) Reactor Meter into Tubular Reactor (410°C) Start->Reactor Collection Collect Reaction Mixture Reactor->Collection Catalyst Alumina-Silica Supported TiO₂ Catalyst Catalyst->Reactor Purification Isolate by Distillation Collection->Purification Product 3-Acetylpyridine Purification->Product

Caption: Workflow for Gas-Phase Catalytic Synthesis.

Conclusion

The synthesis of 3-acetylpyridine can be achieved through a variety of methods, each with its own set of advantages and disadvantages. For laboratory-scale synthesis where high purity and yield are paramount, the route starting from nicotinic acid offers a robust option. For industrial-scale production, gas-phase catalytic methods, despite requiring specialized equipment, provide a continuous and highly selective process. The choice of the optimal synthesis method will ultimately depend on the specific requirements of the researcher or organization, including scale, cost considerations, and available equipment. This guide provides the necessary data and protocols to make an informed decision for the efficient production of this important chemical intermediate.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of 3-Acetylpyridine Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of 3-Acetylpyridine oxime.

In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the best practices for the disposal of pyridine derivatives and other oxime compounds. Pyridine and its derivatives are recognized as hazardous materials, often exhibiting properties of toxicity and irritation.[1] Therefore, any waste containing this compound must be managed as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of any vapors.[1]

In the event of a spill, the area should be evacuated. For minor spills, the material can be absorbed with a non-combustible, inert absorbent such as vermiculite or sand.[1] For significant spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is required.

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to all local, state, and federal regulations.[1] The primary recommended method for the disposal of oxime compounds is through a licensed chemical waste disposal service.[2]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • It is critical to avoid mixing this compound waste with other incompatible waste streams. This material should be stored separately from strong oxidizing agents and acids.[1]

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][2] The container must be compatible with the chemical.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the accumulation start date and identify all constituents and their approximate concentrations.

    • Clearly indicate the associated hazards (e.g., Toxic, Irritant).

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should have secondary containment and be located away from sinks or floor drains.

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup for the hazardous waste.

    • Current practices for the disposal of waste pyridine often involve rotary kiln incineration.[3]

Logical Workflow for Disposal

A Identify 3-Acetylpyridine oxime waste B Segregate from incompatible materials A->B C Collect in a designated, sealed, and compatible container B->C D Label container with 'Hazardous Waste', chemical name, and hazards C->D E Store in a secure satellite accumulation area D->E F Contact EHS or licensed waste disposal service for pickup E->F G Proper Disposal (e.g., Incineration) F->G

Caption: Workflow for the safe disposal of this compound.

This guide provides a foundational procedure for the proper disposal of this compound. It is imperative to consult your institution's specific safety and disposal protocols and to contact your EHS department for definitive guidance. By adhering to these rigorous standards, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

Personal protective equipment for handling 3-Acetylpyridine oxime

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guidance for 3-Acetylpyridine

Disclaimer: The following information pertains to 3-Acetylpyridine (CAS No. 350-03-8) , not 3-Acetylpyridine oxime. A specific Safety Data Sheet (SDS) for this compound could not be located. While these compounds are structurally related, their toxicological and chemical properties may differ significantly. This information should be used as a preliminary guide only and with extreme caution. A thorough risk assessment specific to this compound is mandatory before handling.

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 3-Acetylpyridine.

Hazard Identification and Personal Protective Equipment (PPE)

3-Acetylpyridine is classified as toxic if swallowed and causes skin irritation.[1][2] It is crucial to use appropriate personal protective equipment to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationStandard
Eye/Face Protection Safety goggles or chemical safety glasses and a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection Appropriate protective gloves. Butyl rubber with a thickness of >0.3 mm is suggested for extended contact.[4]European Standard EN 374.
Skin and Body Protection Protective clothing, including a lab coat and boots, to prevent skin contact. A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance handled.[5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3][4] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3] For higher risk scenarios, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges, or a full-face supplied air respirator is recommended.[6]
Operational and Handling Procedures

Always handle 3-Acetylpyridine in a properly functioning chemical fume hood to minimize inhalation exposure.[4] A thorough risk assessment should be conducted for any new procedure involving this chemical.[4]

General Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[5][3]

  • Do not breathe vapor or mist.[1]

  • Wash hands thoroughly after handling.[1][3]

  • Do not eat, drink, or smoke when using this product.[1]

  • Ground and secure containers when dispensing or pouring the product.[1]

  • Launder contaminated clothing before reuse.[1]

Storage and Disposal Plans

Proper storage and disposal are critical to laboratory safety and environmental compliance.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • The recommended storage temperature is between 15–25 °C.[4][7]

  • Store locked up.[1][7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong reducing agents, and bases.[2][4]

Disposal:

  • Dispose of all waste containing 3-Acetylpyridine in accordance with local, state, and federal regulations for hazardous waste.[4]

  • Do not empty into drains.[5]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

  • Contaminated packaging should be disposed of as unused product.[5]

Emergency Procedures

Emergency Response Protocol

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing.[4] Flush skin with plenty of soap and water for at least 15 minutes.[3][4] Seek medical attention if skin irritation occurs.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[4]
Inhalation Move the affected person to fresh air immediately.[3][4] If breathing is difficult or has stopped, provide artificial respiration.[3][4] Seek immediate medical attention.[3][4]
Ingestion If swallowed, rinse the mouth with water.[4][7] Do NOT induce vomiting.[2][4] Call a poison control center or doctor immediately.[1][3][4] Never give anything by mouth to an unconscious person.[3][4]
Spills Evacuate the immediate area to avoid inhalation of vapors and ensure the area is well-ventilated.[1][4] Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for hazardous waste disposal.[3][4] Anyone involved in the cleanup must wear appropriate PPE, including respiratory protection.[4]
Fire Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[5][3] Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Visualized Workflow for Handling 3-Acetylpyridine

The following diagram illustrates the logical workflow for the safe handling of 3-Acetylpyridine, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood avoid_contact Avoid Contact and Inhalation fume_hood->avoid_contact spill Spill fume_hood->spill no_eat_drink No Eating, Drinking, or Smoking avoid_contact->no_eat_drink exposure Exposure avoid_contact->exposure store_cool_dry Store in Cool, Dry, Ventilated Area no_eat_drink->store_cool_dry store_locked Store Locked Up store_cool_dry->store_locked check_incompatibles Check for Incompatibles store_locked->check_incompatibles waste_container Use Labeled Hazardous Waste Container check_incompatibles->waste_container no_drains Do Not Dispose Down Drains waste_container->no_drains licensed_disposal Engage Licensed Disposal Service no_drains->licensed_disposal

Caption: Logical workflow for the safe handling of 3-Acetylpyridine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.